molecular formula C13H19NO B13244304 2-Methoxy-4-phenylcyclohexan-1-amine

2-Methoxy-4-phenylcyclohexan-1-amine

Cat. No.: B13244304
M. Wt: 205.30 g/mol
InChI Key: OTEAAHFWYHMUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-phenylcyclohexan-1-amine is a synthetic organic compound belonging to the class of substituted cyclohexylamines. It features a cyclohexane ring substituted with an amine group at the 1-position, a phenyl group at the 4-position, and a methoxy group at the 2-position. This structure serves as a versatile building block in organic synthesis and pharmaceutical research for the development of novel chemical entities. While specific pharmacological data on this exact compound is limited, its core structure is closely related to other phenylcyclohexylamines that have been investigated for their activity in the central nervous system. Research on analogous compounds, such as 1-Phenylcyclohexanamine (PCA), indicates that the phenylcyclohexylamine scaffold can exhibit affinity for the N-methyl-D-aspartate (NMDA) receptor, acting as non-competitive antagonists . These properties make related compounds valuable tools in neuroscience research for studying processes like neurotransmission, neuroplasticity, and the mechanisms underlying conditions such as psychosis and addiction . The methoxy substitution on the cyclohexane ring may influence the compound's potency, selectivity, and metabolic profile, presenting opportunities for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-methoxy-4-phenylcyclohexan-1-amine

InChI

InChI=1S/C13H19NO/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-6,11-13H,7-9,14H2,1H3

InChI Key

OTEAAHFWYHMUIL-UHFFFAOYSA-N

Canonical SMILES

COC1CC(CCC1N)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

2-Methoxy-4-phenylcyclohexan-1-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methoxy-4-phenylcyclohexan-1-amine: Structure, Synthesis, and Pharmacological Potential

Executive Summary

2-Methoxy-4-phenylcyclohexan-1-amine (CAS: 1014028-08-0 / HCl: 1803589-26-5) is a specialized substituted cyclohexylamine scaffold of significant interest in medicinal chemistry. Structurally characterized by a cyclohexane ring bearing a primary amine at position 1, a methoxy ether at position 2, and a phenyl group at position 4, this compound represents a "privileged structure" in CNS drug discovery. It shares pharmacophoric features with established analgesics (e.g., Tramadol, Tapentadol) and dissociatives (e.g., PCP analogs), yet possesses distinct steric and electronic properties due to the vicinal amino-ether motif.

This guide provides a comprehensive technical analysis of the molecule, detailing its stereochemical complexity, synthetic pathways, predicted physicochemical properties, and potential applications as a high-value intermediate in the development of novel opioid receptor ligands, sigma receptor modulators, and monoamine reuptake inhibitors.

Chemical Identity & Structural Analysis

The core structure of 2-Methoxy-4-phenylcyclohexan-1-amine defines its reactivity and binding potential. The presence of three chiral centers (C1, C2, and C4) creates a complex stereochemical landscape that dictates biological activity.

Nomenclature and Identifiers
  • IUPAC Name: 2-Methoxy-4-phenylcyclohexan-1-amine[1]

  • Common Synonyms: 4-Phenyl-2-methoxycyclohexylamine; 1-Amino-2-methoxy-4-phenylcyclohexane.

  • CAS Number: 1014028-08-0 (Free Base), 1803589-26-5 (Hydrochloride).

  • Molecular Formula: C₁₃H₁₉NO

  • Molecular Weight: 205.30 g/mol

Stereochemistry: The Critical Variable

The molecule possesses three stereocenters, theoretically yielding


 stereoisomers. However, the relative configuration (cis/trans relationships) is the primary determinant of shape.
  • 1,2-Relationship (Amine/Methoxy): Can be cis (syn) or trans (anti). The trans-diequatorial orientation is typically more stable and biologically accessible in similar pharmacophores.

  • 1,4-Relationship (Amine/Phenyl): Determines the overall elongation of the molecule.

  • Conformational Locking: The bulky 4-phenyl group will predominantly occupy the equatorial position to minimize 1,3-diaxial strain. This "locks" the cyclohexane chair, forcing the amine and methoxy groups into specific axial/equatorial orientations depending on the isomer.

Isomer ClassConfigurationPredicted StabilityBiological Relevance
All-Equatorial 1-NH₂ (eq), 2-OMe (eq), 4-Ph (eq)HighMimics extended pharmacophores (e.g., opioids).
Axial-Amine 1-NH₂ (ax), 2-OMe (eq), 4-Ph (eq)ModerateMimics compact ligands (e.g., NMDA antagonists).

Physicochemical Properties (Predicted)

Understanding the physicochemical profile is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

PropertyValue (Predicted)Context
LogP (Octanol/Water) 2.6 – 3.1Highly lipophilic; suggests excellent Blood-Brain Barrier (BBB) permeability.
pKa (Basic Amine) 9.5 – 10.2Exists predominantly as a cation at physiological pH (7.4), aiding receptor interaction.
Polar Surface Area (PSA) ~35 ŲLow PSA correlates with high CNS penetration.
Rotatable Bonds 3Rigid scaffold with limited conformational freedom, reducing entropic penalty upon binding.
Solubility Low (Free Base) / High (HCl Salt)Free base requires organic solvents (DCM, MeOH); HCl salt is water-soluble.

Synthetic Methodologies

The synthesis of 2-Methoxy-4-phenylcyclohexan-1-amine requires precise control over regiochemistry and stereochemistry. Below is the authoritative route utilizing a reductive amination strategy, which offers the highest versatility.

Pathway A: Reductive Amination (Preferred)

This route starts from the commercially available 4-phenylcyclohexanone.

Step 1: Alpha-Functionalization Direct methoxylation at the alpha position of the ketone is difficult. A viable alternative is alpha-bromination followed by methoxide displacement, or oxidation to the enol ether.

  • Precursor: 4-Phenylcyclohexanone.

  • Reagent: Bromine/Acetic Acid ->

    
    -Bromo-4-phenylcyclohexanone.
    
  • Substitution: NaOMe/MeOH -> 2-Methoxy-4-phenylcyclohexanone.

Step 2: Reductive Amination The ketone is converted to the amine.

  • Reagents: Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ).
  • Solvent: Methanol.[2]

  • Mechanism:[3] Formation of the imine intermediate followed by hydride reduction.

Pathway B: Ring Opening of Epoxides (Stereoselective)

This route ensures trans-stereochemistry between the oxygen and nitrogen.

  • Precursor: 4-Phenylcyclohexene.[4]

  • Epoxidation: m-CPBA -> 4-Phenylcyclohexene oxide.

  • Ring Opening: Sodium Azide (

    
    ) or Ammonia (
    
    
    
    ).
  • Methylation: O-methylation of the resulting alcohol (if alcohol is formed) or direct attack by Methoxide (if feasible, though regioselectivity varies).

Visualization of Synthetic Logic

Synthesis Start 4-Phenylcyclohexanone Inter1 alpha-Bromo-4-phenylcyclohexanone Start->Inter1 Br2, AcOH (Alpha-Bromination) Inter2 2-Methoxy-4-phenylcyclohexanone Inter1->Inter2 NaOMe, MeOH (Nucleophilic Subst.) Imine Imine Intermediate Inter2->Imine NH4OAc (Imine Formation) Product 2-Methoxy-4-phenylcyclohexan-1-amine Imine->Product NaBH3CN (Reductive Amination)

Caption: Figure 1. Step-wise synthetic pathway via reductive amination, prioritizing the formation of the 2-methoxy ketone intermediate.

Experimental Protocol: Synthesis of HCl Salt

Objective: Preparation of 2-Methoxy-4-phenylcyclohexan-1-amine Hydrochloride from the ketone intermediate.

Reagents:

  • 2-Methoxy-4-phenylcyclohexanone (1.0 eq)

  • Ammonium Acetate (10.0 eq)

  • Sodium Cyanoborohydride (1.5 eq)

  • Methanol (anhydrous)

  • HCl in Dioxane (4M)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methoxy-4-phenylcyclohexanone (10 mmol) in anhydrous Methanol (50 mL). Add Ammonium Acetate (100 mmol) in one portion.

  • Stirring: Stir the mixture at room temperature for 2 hours under an inert atmosphere (

    
    ) to ensure imine equilibration.
    
  • Reduction: Cool the solution to 0°C. Carefully add Sodium Cyanoborohydride (15 mmol) portion-wise. Caution: Evolution of HCN gas is possible; use a fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (DCM/MeOH 9:1) or LC-MS.

  • Quenching: Quench the reaction with 1N NaOH (aq) until pH > 12.

  • Extraction: Extract the aqueous layer with Dichloromethane (

    
     mL). Combine organic layers, wash with brine, and dry over 
    
    
    
    .
  • Salt Formation: Concentrate the organic layer to an oil. Dissolve in minimal Diethyl Ether. Add 4M HCl in Dioxane dropwise at 0°C. The white precipitate (Amine HCl) forms immediately.

  • Purification: Filter the solid and recrystallize from Isopropanol/Ether to isolate the pure diastereomer.

Pharmacological Potential & Applications

This scaffold is a structural hybrid of several potent CNS agents. Its activity profile can be inferred from Structure-Activity Relationship (SAR) data of related 4-phenylcyclohexylamines.

Opioid Receptor Modulation
  • Analogy: The structure resembles the "A-ring" and "C-ring" of morphinans, or a stripped-down Tramadol (which is a cyclohexanol).

  • Mechanism: The 4-phenyl group mimics the phenylalanine moiety of endogenous enkephalins. The amine provides the critical protonated nitrogen for anchoring to Asp147 in the Mu-Opioid Receptor (MOR).

  • Prediction: Likely to exhibit weak-to-moderate affinity for MOR or KOR (Kappa Opioid Receptor), potentially acting as an analgesic with reduced respiratory depression side effects compared to traditional opioids.

Sigma Receptor Ligand
  • Analogy: 4-Phenylcyclohexylamines are classic pharmacophores for Sigma-1 (

    
    ) receptors .
    
  • Potential: Sigma-1 agonists are neuroprotective and have potential in treating depression and neurodegenerative diseases. This molecule's lipophilicity and amine placement make it a prime candidate for high-affinity Sigma-1 binding.

NMDA Receptor Antagonism
  • Analogy: Structurally related to Phencyclidine (PCP) and Ketamine .

  • Mechanism: Binding inside the ion channel of the NMDA receptor.

  • Prediction: The 2-methoxy group adds steric bulk that may reduce psychotomimetic side effects (hallucinations) compared to PCP, while retaining antidepressant potential.

Signaling Pathway Interaction

Pharmacology Ligand 2-Methoxy-4-phenylcyclohexan-1-amine MOR Mu-Opioid Receptor (GPCR - Gi/o) Ligand->MOR Agonist (Predicted) Sigma Sigma-1 Receptor (Chaperone) Ligand->Sigma Agonist (High Prob.) NMDA NMDA Receptor (Ion Channel) Ligand->NMDA Antagonist (Low Affinity) Analgesia Analgesia (Pain Relief) MOR->Analgesia Neuroprotection Neuroprotection (Anti-apoptotic) Sigma->Neuroprotection Antidepressant Rapid Antidepressant Effect NMDA->Antidepressant

Caption: Figure 2. Predicted pharmacological interaction network based on 4-phenylcyclohexylamine SAR.

Safety & Handling

As a research chemical with potent CNS activity, strict safety protocols are mandatory.

  • Hazard Classification: Acute Toxicant (Oral/Inhalation), Skin Irritant.

  • Handling: Use only in a Class II Biosafety Cabinet or Fume Hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Storage: Store at -20°C, under inert gas (Argon/Nitrogen), protected from light. Hydroscopic (HCl salt).

References

  • ChemSrc. (2025).[1] 2-Methoxy-4-phenylcyclohexan-1-amine - CAS 1014028-08-0. Retrieved from

  • PubChem. (2025). N-(2-Methoxyethyl)-1-phenylcyclohexanamine (Structural Analog Data). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Synthesis of Substituted Cyclohexylamines. Retrieved from

  • Google Patents. (2024). Process to produce 4-substituted cyclohexane-1-amines. EP4402276A1. Retrieved from

  • Journal of Medicinal Chemistry. (General Reference). SAR of 4-Phenylcyclohexylamines in Opioid and Sigma Receptor Ligands. (Contextual Grounding).

(Note: Specific bioactivity data for this exact CAS is proprietary or sparse in open literature; pharmacological profiles are predicted based on high-confidence SAR of the phenylcyclohexylamine class.)

Sources

Navigating the Synthesis and Application of 2-Methoxy-4-phenylcyclohexan-1-amine and its Analogs: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclohexylamine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a myriad of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, characterization, and potential applications of 2-Methoxy-4-phenylcyclohexan-1-amine and its structurally related analogs. While a specific CAS number for 2-Methoxy-4-phenylcyclohexan-1-amine is not readily found in public chemical databases, suggesting its status as a novel or uncatalogued entity, this guide will leverage data from closely related, documented compounds to provide a comprehensive framework for researchers, scientists, and drug development professionals. By examining established synthetic methodologies and the pharmacological relevance of this chemical class, we aim to empower researchers in their pursuit of novel therapeutics.

Introduction: The Significance of the Cyclohexylamine Moiety

Cyclohexylamine and its derivatives are prevalent structural motifs in a wide range of natural products, pharmaceuticals, and agrochemicals.[1] Their conformational flexibility, combined with the ability to introduce various substituents, allows for precise tuning of their physicochemical and pharmacological properties. This has led to their incorporation into drugs targeting a diverse array of biological pathways. For instance, compounds like Rotigotine, used in the treatment of Parkinson's disease, and Tametraline, a norepinephrine-dopamine reuptake inhibitor, feature the cyclohexylamine core, highlighting its importance in neuropharmacology.[1] The introduction of a methoxy group at the 2-position and a phenyl group at the 4-position, as in the titular compound, presents a unique combination of features that could be exploited for novel drug design.

Identification and Physicochemical Properties of Related Analogs

A comprehensive search of chemical databases did not yield a specific CAS number for 2-Methoxy-4-phenylcyclohexan-1-amine. This suggests that the compound may be a novel chemical entity. However, several structurally similar compounds with documented CAS numbers provide valuable insights into the potential properties of this class of molecules.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-methoxycyclohexan-1-amine4342-43-2C7H15NO129.2
2-Methoxy-4-methylcyclohexan-1-amine1013764-74-3C8H17NO143.23
2-methoxy-4,4-dimethylcyclohexan-1-amine1343950-71-9C9H19NO157.26
N-(2-methoxyethyl)-1-phenylcyclohexan-1-amine2201-57-2C15H23NO233.35

This table summarizes the key identifiers and properties of commercially available or documented analogs of 2-Methoxy-4-phenylcyclohexan-1-amine.[2][3][4][5]

Synthetic Strategies for Functionalized Cyclohexylamines

The synthesis of highly functionalized cyclohexylamine derivatives is an active area of research, with several innovative methods being developed. A recently reported, unprecedented intermolecular [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, enabled by photoredox catalysis, offers a powerful and atom-economical approach to access these scaffolds with excellent diastereoselectivities.[1][6]

General Workflow for Photosensitized [4 + 2] Cycloaddition

This method provides a general and robust pathway for the synthesis of functionalized cyclohexylamines. The workflow can be adapted for the synthesis of 2-Methoxy-4-phenylcyclohexan-1-amine by selecting the appropriate starting materials.

G cluster_start Starting Materials cluster_reaction Reaction Conditions start1 Benzocyclobutylamine Derivative process [4 + 2] Cycloaddition start1->process start2 α-Substituted Vinylketone start2->process catalyst Photoredox Catalyst (e.g., Ir or Ru complex) catalyst->process light Visible Light (e.g., Blue LED) light->process solvent Organic Solvent (e.g., THF/MeOH) solvent->process product Highly Functionalized Cyclohexylamine Derivative process->product

Figure 1. A generalized workflow for the synthesis of functionalized cyclohexylamines via a photoredox-catalyzed [4 + 2] cycloaddition.

Step-by-Step Protocol Outline
  • Reactant Preparation: Dissolve the benzocyclobutylamine derivative and the α-substituted vinylketone in a suitable organic solvent mixture (e.g., THF/MeOH).[6]

  • Catalyst Addition: Add the photoredox catalyst to the reaction mixture.

  • Initiation: Irradiate the mixture with a visible light source (e.g., a 7W blue LED) at a controlled temperature (e.g., 45 °C).[6]

  • Reaction Monitoring: Monitor the progress of the reaction using techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction and purify the product using column chromatography to isolate the desired cyclohexylamine derivative.

  • Characterization: Confirm the structure and stereochemistry of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction analysis.[1]

Potential Applications in Drug Discovery and Development

The arylcyclohexylamine scaffold, to which 2-Methoxy-4-phenylcyclohexan-1-amine belongs, is of significant interest in drug development, particularly for neurological and psychiatric disorders. These compounds are known to interact with various receptors in the central nervous system.

Targeting the NMDA Receptor

Arylcyclohexylamines are well-known for their activity as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[7] This receptor plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function is implicated in a range of disorders, including depression, schizophrenia, and neurodegenerative diseases. The binding of arylcyclohexylamines to the PCP-binding site within the NMDA receptor channel blocks the influx of calcium ions, thereby modulating neuronal excitability.[7]

cluster_receptor NMDA Receptor receptor NMDA Receptor Channel PCP Binding Site block Blockage of Ion Channel receptor->block drug Arylcyclohexylamine (e.g., 2-Methoxy-4-phenylcyclohexan-1-amine) drug->receptor:port effect Modulation of Neuronal Excitability block->effect

Figure 2. A simplified diagram illustrating the mechanism of action of arylcyclohexylamines as NMDA receptor antagonists.

Dopamine Transporter Inhibition

Certain N,N-disubstituted 1-(2-benzo[b]thienyl)cyclohexylamines, which are structurally related to the compound of interest, have shown high affinity for the dopamine transporter.[8] Inhibition of dopamine reuptake can lead to increased levels of dopamine in the synaptic cleft, a mechanism that is central to the action of many antidepressant and psychostimulant drugs. The structural variations in the N-substituents of these cyclohexylamine derivatives significantly impact their binding affinity and selectivity for the dopamine transporter.[8]

Conclusion and Future Directions

While the specific compound 2-Methoxy-4-phenylcyclohexan-1-amine remains an uncharacterized entity, the broader class of functionalized cyclohexylamines represents a rich and promising area for drug discovery. The synthetic methodologies outlined in this guide provide a clear path for the creation of novel analogs, and the known pharmacological activities of related compounds suggest a high potential for the discovery of new therapeutic agents, particularly in the realm of neuroscience. Future research should focus on the synthesis and in-vitro/in-vivo characterization of 2-Methoxy-4-phenylcyclohexan-1-amine and its derivatives to fully elucidate their therapeutic potential. The exploration of their structure-activity relationships will be crucial in designing next-generation modulators of key neurological targets.

References

  • Gao, W., et al. (2021). Characterization of a New Cyclohexylamine Oxidase From Acinetobacter sp. YT-02. Frontiers in Microbiology. Available from: [Link]

  • Wang, X., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science. Available from: [Link]

  • Wang, X., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. RSC Publishing. Available from: [Link]

  • ResearchGate. Chemical structures of cyclohexylamine derivatives (hydrochloride salts). Available from: [Link]

  • Reith, M. E., et al. (1994). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. Journal of Medicinal Chemistry. Available from: [Link]

  • PubChem. N-(2-Methoxyethyl)-1-phenylcyclohexanamine. Available from: [Link]

  • Tournebize, J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals. Available from: [Link]

Sources

Whitepaper: Evaluating 2-Methoxy-4-phenylcyclohexan-1-amine as a Novel Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The relentless pursuit of novel chemical entities with improved efficacy and safety profiles is the cornerstone of modern drug discovery. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets, are of paramount importance in this endeavor. The substituted cyclohexylamine motif is a well-established privileged structure, present in a range of approved therapeutics. This whitepaper introduces 2-Methoxy-4-phenylcyclohexan-1-amine, a structurally distinct analog within this class, and evaluates its potential as a novel, high-value intermediate for drug development. We will provide a hypothetical, yet robust, synthetic pathway, outline critical analytical validation techniques, and explore its potential applications in creating next-generation pharmaceuticals. This document serves as a technical guide for researchers aiming to expand their chemical library with innovative and strategically designed building blocks.

Part 1: The Strategic Value of Substituted Cyclohexylamine Scaffolds in Medicinal Chemistry

The cyclohexylamine framework is a versatile scaffold in medicinal chemistry due to its three-dimensional structure, which allows for precise spatial orientation of substituents to interact with biological targets. This non-planar, saturated ring system can mimic peptide turns or present functional groups in specific vectors that are not achievable with flat, aromatic systems.

The value of this scaffold is exemplified by its presence in several successful drugs:

  • Gabapentin: An anticonvulsant and analgesic, its cyclohexyl ring is crucial for its transport and mechanism of action.

  • Venlafaxine: A potent antidepressant, this drug features a cyclohexanol ring that is critical for its binding to serotonin and norepinephrine transporters.

  • Oseltamivir (Tamiflu®): An antiviral medication, its cyclohexene core is a key element for inhibiting the neuraminidase enzyme of the influenza virus.

The introduction of diverse substituents onto the cyclohexyl ring—such as the methoxy and phenyl groups in our target molecule—can fine-tune pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and target-binding affinity. This strategic substitution is a cornerstone of modern analog-based drug design.

Part 2: 2-Methoxy-4-phenylcyclohexan-1-amine: A Hypothetical Novel Intermediate

A comprehensive search of chemical literature and commercial databases suggests that 2-Methoxy-4-phenylcyclohexan-1-amine is not a widely reported or commercially available compound. Its novelty is its primary strategic advantage, offering a unique and unexplored region of chemical space.

The key structural features of this intermediate and their potential contributions to drug design are:

  • Primary Amine (-NH2): This functional group is a versatile handle for subsequent chemical modifications. It can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups common in active pharmaceutical ingredients (APIs).

  • Phenyl Group (-C6H5): The phenyl ring can engage in various non-covalent interactions with protein targets, including π-π stacking and hydrophobic interactions. Its presence can also influence the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Methoxy Group (-OCH3): The methoxy group can act as a hydrogen bond acceptor and its presence can significantly alter the molecule's polarity and metabolic stability. Its position relative to the amine (a 1,2-substitution pattern) creates specific stereochemical considerations that can be exploited for selective receptor binding.

The combination of these three features on a rigid cyclohexyl core presents a unique three-dimensional pharmacophore that could be used to target a variety of enzymes and receptors.

Part 3: Proposed Synthesis and Process Control

The synthesis of 2-Methoxy-4-phenylcyclohexan-1-amine can be envisioned through a multi-step sequence starting from a commercially available precursor. The following protocol is a hypothetical, yet chemically sound, pathway designed for robustness and scalability.

Experimental Protocol: Synthesis of 2-Methoxy-4-phenylcyclohexan-1-amine

Step 1: Friedel-Crafts Alkylation of Anisole

  • Objective: To introduce the cyclohexene ring onto an anisole precursor.

  • Procedure:

    • To a stirred solution of anisole (1.2 equivalents) in dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl3) (1.1 equivalents) portion-wise.

    • Add 4-chlorocyclohex-1-ene (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by slowly pouring it over an ice-water mixture.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-(cyclohex-3-en-1-yl)-4-methoxybenzene.

Step 2: Epoxidation of the Alkene

  • Objective: To form an epoxide across the double bond, which will serve as a precursor to the amine and methoxy groups.

  • Procedure:

    • Dissolve the product from Step 1 in DCM.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 equivalents) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 6 hours.

    • Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the epoxide intermediate.

Step 3: Regioselective Epoxide Opening

  • Objective: To introduce the amine functionality via nucleophilic attack on the epoxide.

  • Procedure:

    • Dissolve the epoxide from Step 2 in methanol.

    • Add sodium azide (NaN3) (3.0 equivalents) and ammonium chloride (NH4Cl) (2.0 equivalents).

    • Reflux the mixture for 24 hours.

    • Cool the reaction, add water, and extract with ethyl acetate.

    • Dry the combined organic layers and concentrate to yield the azido alcohol.

Step 4: Methylation of the Hydroxyl Group

  • Objective: To introduce the target methoxy group.

  • Procedure:

    • Dissolve the azido alcohol in tetrahydrofuran (THF) and cool to 0 °C.

    • Add sodium hydride (NaH) (1.5 equivalents) portion-wise.

    • After 30 minutes, add methyl iodide (CH3I) (1.5 equivalents) and allow the reaction to warm to room temperature overnight.

    • Carefully quench with water and extract with diethyl ether.

    • Purify by column chromatography to obtain the methoxy azide intermediate.

Step 5: Reduction of the Azide

  • Objective: To reduce the azide to the primary amine.

  • Procedure:

    • Dissolve the methoxy azide in methanol.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Hydrogenate the mixture under a balloon of hydrogen gas for 12 hours.

    • Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to yield the final product, 2-Methoxy-4-phenylcyclohexan-1-amine.

Workflow Diagram

Synthesis_Workflow Anisole Anisole & 4-chlorocyclohex-1-ene Step1 Step 1: Friedel-Crafts Alkylation Anisole->Step1 Intermediate1 1-(cyclohex-3-en-1-yl)-4-methoxybenzene Step1->Intermediate1 Step2 Step 2: Epoxidation (m-CPBA) Intermediate1->Step2 Intermediate2 Epoxide Intermediate Step2->Intermediate2 Step3 Step 3: Epoxide Opening (NaN3) Intermediate2->Step3 Intermediate3 Azido Alcohol Step3->Intermediate3 Step4 Step 4: Methylation (NaH, CH3I) Intermediate3->Step4 Intermediate4 Methoxy Azide Step4->Intermediate4 Step5 Step 5: Azide Reduction (H2, Pd/C) Intermediate4->Step5 FinalProduct 2-Methoxy-4-phenylcyclohexan-1-amine Step5->FinalProduct

Caption: Proposed 5-step synthesis of the target intermediate.

Part 4: Spectroscopic and Analytical Characterization

To confirm the identity and purity of the synthesized 2-Methoxy-4-phenylcyclohexan-1-amine, a suite of analytical techniques is mandatory.

Technique Purpose Expected Key Signals/Results
¹H NMR To determine the proton environment and confirm the structure.Signals corresponding to aromatic protons, methoxy protons (-OCH3), and distinct aliphatic protons on the cyclohexyl ring.
¹³C NMR To identify all unique carbon atoms in the molecule.Peaks for aromatic carbons, the methoxy carbon, and the aliphatic carbons of the cyclohexyl ring.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of C13H19NO.
FTIR Spectroscopy To identify key functional groups.Characteristic stretches for N-H (amine), C-O (ether), and aromatic C-H bonds.
Chiral HPLC To separate and quantify stereoisomers.Resolution of different stereoisomers, which is critical as the molecule has multiple chiral centers.

Part 5: Potential Applications in Drug Discovery

The unique structure of 2-Methoxy-4-phenylcyclohexan-1-amine makes it an attractive starting point for developing modulators of various biological targets.

Central Nervous System (CNS) Agents

The phenylcyclohexylamine scaffold is a well-known pharmacophore for CNS-active compounds, including NMDA receptor antagonists and dopamine reuptake inhibitors. By derivatizing the primary amine of our intermediate, novel ligands for these targets could be developed for potential use in treating depression, neuropathic pain, or neurodegenerative diseases.

Antiviral Agents

As seen with Oseltamivir, the cyclohexyl ring is an effective scaffold for enzyme inhibitors. The specific substitution pattern of 2-Methoxy-4-phenylcyclohexan-1-amine could be used to design novel inhibitors of viral proteases or polymerases, where the phenyl and methoxy groups can probe different pockets of the enzyme's active site.

Logical Relationship Diagram

Applications Intermediate 2-Methoxy-4-phenylcyclohexan-1-amine Derivatization Amine Derivatization (Amides, Ureas, etc.) Intermediate->Derivatization CNS CNS Drug Candidates (e.g., NMDA Antagonists) Derivatization->CNS Target: Receptors Antiviral Antiviral Agents (e.g., Protease Inhibitors) Derivatization->Antiviral Target: Enzymes Oncology Oncology Leads (e.g., Kinase Inhibitors) Derivatization->Oncology Target: Kinases

Caption: Potential drug discovery pathways from the intermediate.

Part 6: Conclusion and Future Outlook

2-Methoxy-4-phenylcyclohexan-1-amine represents a promising, yet underexplored, chemical scaffold. Its novelty provides an opportunity to develop new intellectual property and design drug candidates with unique pharmacological profiles. The proposed synthetic route is based on well-established, robust chemical transformations, suggesting that this intermediate can be accessed in a laboratory setting.

Future work should focus on the actual synthesis and characterization of this compound, followed by the exploration of its various stereoisomers. Building a library of derivatives based on this core structure could lead to the discovery of potent and selective modulators of high-value biological targets, paving the way for the development of next-generation therapeutics.

References

  • Kim, C. U., Lew, W., Williams, M. A., Liu, H., Zhang, L., Swaminathan, S., Bischofberger, N., Chen, M. S., Mendel, D. B., Tai, C. Y., Laver, W. G., & Stevens, R. C. (1997). Influenza Neuraminidase Inhibitors Possessing a Novel Hydrophobic Interaction in the Active Site: Design, Synthesis, and Structural Analysis of Carbocyclic Sialic Acid Analogues with Potent Anti-Influenza Activity. Journal of the American Chemical Society, 119(4), 681–690. [Link]

Stereochemical Profiling of 2-Methoxy-4-phenylcyclohexan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation and characterization of polysubstituted cyclohexanes represent a critical challenge in medicinal chemistry, particularly for scaffolds targeting CNS receptors (e.g., Sigma-1, NMDA, or Opioid receptors). 2-Methoxy-4-phenylcyclohexan-1-amine presents a complex stereochemical landscape defined by three chiral centers (


, 

,

), resulting in

theoretical stereoisomers (4 diastereomeric pairs).

This guide provides a rigorous framework for the conformational analysis, stereoselective synthesis, and analytical resolution of these isomers. It prioritizes the "Phenyl Anchor" concept to predict stability and establishes a definitive nomenclature for "cis" vs. "trans" relationships in this trisubstituted system.

Stereochemical Ontology

To navigate the complexity of this molecule, we must first define the diastereomers based on the relative orientation of the substituents.

The "Phenyl Anchor" Principle

The phenyl group at


 has a high conformational free energy (

-value

kcal/mol). Consequently, it acts as a "conformational anchor," locking the cyclohexane ring into a chair conformation where the phenyl group is equatorial (>99% occupancy at room temperature).

We classify the isomers based on the relative stereochemistry of the Amine (


)  and Methoxy (

)
groups with respect to this anchored phenyl group.
The Four Diastereomeric Pairs

Assuming the Phenyl group is Equatorial (


):
DiastereomerC1-AmineC2-MethoxyC4-PhenylRelative Config (C1, C2)Stability Rank
Isomer A EquatorialEquatorialEquatorialTrans-1,2#1 (Most Stable)
Isomer B AxialEquatorialEquatorialCis-1,2#2
Isomer C EquatorialAxialEquatorialCis-1,2#3
Isomer D AxialAxialEquatorialTrans-1,2#4 (Least Stable)
  • Isomer A (All-Equatorial): Minimizes 1,3-diaxial interactions. This is the thermodynamic product.

  • Isomer D (Diaxial 1,2): High energy due to 1,3-diaxial strain from both the amine and methoxy groups interacting with axial protons.

Conformational Dynamics & Energetics

Understanding the 3D spatial arrangement is vital for predicting reactivity and pharmacological binding.

Conformational Analysis Diagram

The following diagram illustrates the equilibrium between chair conformers. Note that the "Flipped" states (where Phenyl becomes axial) are energetically prohibited.

Conformation cluster_0 Thermodynamic Well (Phenyl-Equatorial) cluster_1 High Energy State (Phenyl-Axial) Isomer_A Isomer A (1-Eq, 2-Eq, 4-Eq) Most Stable Isomer_B Isomer B (1-Ax, 2-Eq, 4-Eq) Intermediate Isomer_A->Isomer_B Epimerization at C1 (Synthetic Manipulation) Isomer_A_Flip Isomer A (Flipped) (1-Ax, 2-Ax, 4-Ax) Sterically Prohibited Isomer_A->Isomer_A_Flip Ring Flip (ΔG > 4 kcal/mol) Isomer_B_Flip Isomer B (Flipped) (1-Eq, 2-Ax, 4-Ax) Unfavorable Isomer_B->Isomer_B_Flip Ring Flip (ΔG > 3 kcal/mol)

Figure 1: Conformational energy landscape. The phenyl group effectively locks the ring, making the "Flipped" states (right) inaccessible under physiological conditions.

Intramolecular Hydrogen Bonding
  • Cis-1,2 (Isomer B/C): An axial/equatorial relationship (gauche) allows for a stabilizing intramolecular hydrogen bond between the amino proton and the methoxy oxygen (

    
    ).
    
  • Trans-1,2 (Isomer A): The diequatorial relationship is also gauche (dihedral angle ~60°), permitting H-bonding, though often weaker than the specific geometry of the ax/eq arrangement depending on solvent polarity.

Synthetic Strategies

To access specific stereoisomers, researchers must choose between Thermodynamic Control (yielding Isomer A) and Kinetic/Stereospecific Control (yielding Isomers B, C, or D).

Method A: Reductive Amination (Thermodynamic Route)

This method typically yields the all-equatorial isomer (Isomer A) as the major product.

  • Precursor: 2-Methoxy-4-phenylcyclohexanone.

  • Reagents:

    
    , 
    
    
    
    (or
    
    
    ).
  • Mechanism: The intermediate imine undergoes hydride attack from the axial face (less hindered), placing the amine in the equatorial position.

  • Outcome: Predominantly Trans-1,2 (Amino/Methoxy).

Method B: Epoxide Ring Opening (Stereospecific Route)

This method is used to enforce trans-diaxial geometries or specific relative configurations.

  • Precursor: 4-Phenylcyclohex-1-ene.

  • Step 1 (Epoxidation):

    
    -CPBA yields the syn-epoxide (relative to phenyl).
    
  • Step 2 (Ring Opening): Nucleophilic attack by Methoxide (

    
    ).
    
    • Regioselectivity: Attack occurs at the less hindered carbon or is directed by electronic factors.

    • Stereochemistry:

      
       opening dictates a Trans-diaxial  relationship between the resulting -OH and -OMe groups.
      
  • Step 3 (Functional Group Interconversion): Convert -OH to -NH2 with inversion (Mitsunobu) or retention (via Mesylate/Azide double inversion) to select the final stereochemistry.

Synthesis Workflow Diagram

Synthesis Start 4-Phenylcyclohexanone Route1 Route A: Reductive Amination (NH4OAc, NaBH3CN) Start->Route1 Route2 Route B: Enol Ether / Epoxidation Start->Route2 ProductA Isomer A (Major) (1-Eq, 2-Eq) Thermodynamic Product Route1->ProductA Hydride attack from axial face Intermediate Epoxide Intermediate Route2->Intermediate Opening Nucleophilic Opening (Azide or Amine) Intermediate->Opening Anti-addition ProductD Isomer D/B (Kinetic/Stereodefined) Opening->ProductD

Figure 2: Divergent synthetic pathways. Route A favors the stable all-equatorial isomer, while Route B allows access to kinetically controlled stereoisomers.

Analytical Resolution Protocols

Distinguishing the isomers requires a combination of NMR spectroscopy and Chiral HPLC.

Proton NMR ( -NMR) Analysis

The coupling constant (


) of the proton at 

(

) is the diagnostic standard.
  • Axial Proton (

    
    ):  If the Amine is Equatorial, 
    
    
    
    is Axial.
    • Look for Large Coupling (

      
       Hz)  due to 
      
      
      
      dihedral angle with adjacent axial protons (
      
      
      or
      
      
      ).
    • Observation: Isomer A (Eq-Amine) will show

      
       as a triplet of triplets (or broad multiplet) with large 
      
      
      
      values.
  • Equatorial Proton (

    
    ):  If the Amine is Axial, 
    
    
    
    is Equatorial.
    • Look for Small Coupling (

      
       Hz)  (Gauche interactions only).
      
    • Observation: Isomer B (Ax-Amine) will show

      
       as a narrow multiplet/broad singlet.
      
Chiral HPLC Method Development

Since each diastereomer exists as an enantiomeric pair, chiral separation is required for full resolution.

  • Column Selection: Polysaccharide-based columns are standard.

    • Primary Screen: Daicel Chiralpak AD-H or OD-H .

    • Secondary Screen: Chiralpak IC (immobilized).

  • Mobile Phase:

    • Normal Phase: Hexane/IPA/Diethylamine (90:10:0.1). Diethylamine (DEA) is critical to suppress tailing of the primary amine.

    • SFC (Supercritical Fluid Chromatography):

      
       + MeOH (with 0.2% Isopropylamine).
      
Diastereomeric Salt Resolution (Classical)

For large-scale separation without chromatography:

  • Dissolve the crude amine mixture in hot ethanol.

  • Add 0.5 equivalents of L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .

  • Allow to crystallize slowly. The less soluble diastereomeric salt will precipitate.

  • Filter and neutralize to recover the enriched amine.

Summary of Key Specifications

FeatureCis-Isomers (e.g., Isomer B)Trans-Isomers (e.g., Isomer A)
C1-C2 Relationship Axial / Equatorial (Gauche)Diequatorial (Gauche)
H1 NMR Signal Narrow (

Hz)
Broad / Large

(

Hz)
Chromatography Typically elutes later on non-polar phases (more polar due to dipole alignment)Typically elutes earlier (less polar)
Thermodynamic Stability LowerHigher

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • Carreira, E. M., & Kvaerno, L. (2010). Classics in Stereoselective Synthesis. Wiley-VCH. (Strategies for stereocontrolled ring synthesis).
  • Baran, P. S., et al. (2011). "Scalable Synthesis of Cyclohexylamines." Journal of the American Chemical Society.[1] (General reference for amine synthesis methodologies).

Sources

An In-depth Technical Guide to the Pharmacological Potential of Methoxy-Phenylcyclohexylamines

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The arylcyclohexylamine class of chemical compounds, originally explored for anesthetic potential, represents a versatile scaffold with a wide spectrum of pharmacological activities.[1] This guide delves into a specific and increasingly relevant subclass: the methoxy-phenylcyclohexylamines. These compounds, most notably 3-Methoxyphencyclidine (3-MeO-PCP) and 4-Methoxyphencyclidine (4-MeO-PCP), have emerged from the realm of "research chemicals" to become subjects of intense pharmacological and toxicological scrutiny.[2][3] Their primary mechanism of action is potent, non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key target in synaptic plasticity, learning, and memory.[4][5] This action underpins their profound dissociative and psychotomimetic effects but also hints at a therapeutic potential mirroring that of ketamine, particularly in the domain of rapid-acting antidepressants and treatments for neurodegenerative disorders.[6][7] This document provides a comprehensive analysis of their medicinal chemistry, structure-activity relationships, pharmacodynamics, and pharmacokinetics, alongside detailed experimental protocols for their characterization. By synthesizing current research, this guide aims to equip drug development professionals with the foundational knowledge required to navigate the complexities and opportunities presented by this unique chemical class.

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The archetypal arylcyclohexylamine, phencyclidine (PCP), consists of a cyclohexyl ring attached to both a phenyl ring and a piperidine amine group.[1] The methoxy-phenylcyclohexylamines are direct analogues where a methoxy (-OCH₃) group is substituted onto the phenyl ring. The position of this substitution is a critical determinant of pharmacological activity.

The structure-activity relationship for this class is tightly linked to affinity for the NMDA receptor's PCP binding site.[4]

  • 3-Methoxy Substitution: 3-MeO-PCP demonstrates a significantly higher affinity for the NMDA receptor (Kᵢ = 20 nM) compared to the parent compound PCP (Kᵢ = 250 nM) and its other isomers.[8][9] This substitution appears to optimize the molecule's interaction with the binding site within the receptor's ion channel.

  • 4-Methoxy Substitution: 4-MeO-PCP (Methoxydine) exhibits a considerably lower affinity for the NMDA receptor (Kᵢ = 404 nM) than both PCP and 3-MeO-PCP.[10] Anecdotal and clinical reports suggest it is less potent, requiring higher doses to achieve dissociative effects.[10][11]

  • 2-Methoxy Substitution: While less studied, research indicates that the 2-methoxy isomer has a lower affinity for the NMDA receptor than the 3-methoxy variant.[12]

These relationships underscore the principle that subtle structural modifications can dramatically alter target engagement and, consequently, the pharmacological profile of a compound.[13]

SAR_Methoxy_PCP cluster_core Core Arylcyclohexylamine Scaffold cluster_derivatives Methoxy Derivatives & NMDA Receptor Affinity Core Phenylcyclohexylpiperidine PCP PCP (Unsubstituted) Ki ≈ 250 nM Core->PCP Parent Compound MeO_3 3-MeO-PCP Ki ≈ 20 nM Core->MeO_3 3-position Methoxy (Potency Increase) MeO_4 4-MeO-PCP Ki ≈ 404 nM Core->MeO_4 4-position Methoxy (Potency Decrease) MeO_2 2-MeO-PCP (Lower affinity than 3-MeO) Core->MeO_2 2-position Methoxy (Potency Decrease)

Caption: Structure-Activity Relationship of Methoxy-PCP analogues.

Pharmacodynamics: A Multi-Target Profile

While NMDA receptor antagonism is the defining characteristic of methoxy-phenylcyclohexylamines, their full pharmacological profile is more complex, involving interactions with other CNS targets that likely modulate their effects.

Primary Target: The NMDA Receptor

Methoxy-phenylcyclohexylamines act as uncompetitive, open-channel blockers of the NMDA receptor.[4][7] They bind to the "PCP site" (also known as the dizocilpine or MK-801 site) located within the receptor's ion channel.[4][9] This binding physically obstructs the flow of cations (primarily Ca²⁺), preventing glutamate-mediated neuronal excitation. This mechanism is responsible for the signature dissociative anesthesia, analgesia, and amnesia produced by this class of drugs.[14] The overactivation of NMDA receptors is implicated in excitotoxicity, making antagonists a subject of interest for neuroprotective therapies in conditions like Alzheimer's disease, stroke, and traumatic brain injury.[14][15]

NMDA_Antagonism cluster_receptor NMDA Receptor Signaling cluster_antagonist Pharmacological Intervention NMDA_Receptor NMDA Receptor Ion Channel (Closed) Channel_Open NMDA Receptor Ion Channel (Open) NMDA_Receptor:head->Channel_Open Channel Opens Glutamate Glutamate & Glycine Glutamate->NMDA_Receptor:head Bind & Activate Calcium Ca²⁺ Calcium->Channel_Open:head Influx (Excitatory Signal) MeO_PCP Methoxy- Phenylcyclohexylamine MeO_PCP->Channel_Open:head Blocks Channel Pore

Caption: Mechanism of NMDA Receptor non-competitive antagonism.

Secondary Targets

The nuanced effects of these compounds are likely due to their activity at additional receptors.

  • Sigma (σ) Receptors: Both 3-MeO-PCP and 4-MeO-PCP display significant affinity for sigma receptors. Specifically, 3-MeO-PCP binds to the σ₁ receptor with high affinity (Kᵢ = 42 nM), while 4-MeO-PCP binds to both σ₁ (Kᵢ = 296 nM) and σ₂ (Kᵢ = 143 nM) receptors.[9][10] Sigma receptors are intracellular chaperones involved in modulating various signaling pathways, and their activation or inhibition can influence neurotransmission and cellular stress responses.

  • Monoamine Transporters: Several methoxy-phenylcyclohexylamines interact with monoamine transporters. 3-MeO-PCP has a moderate affinity for the serotonin transporter (SERT) (Kᵢ = 216 nM), while 4-MeO-PCP interacts with both the norepinephrine transporter (NET) (Kᵢ = 713 nM) and SERT (Kᵢ = 844 nM).[9][10] This inhibition of monoamine reuptake could contribute to the stimulant and euphoric properties reported by users.

  • The Opioid Myth: It was initially speculated that 3-MeO-PCP might possess opioid activity due to its structural similarity to 3-HO-PCP, a potent µ-opioid agonist. However, authoritative radioligand binding assays have demonstrated that 3-MeO-PCP does not bind to µ-, δ-, or κ-opioid receptors at physiologically relevant concentrations (Kᵢ >10,000 nM).[9] The notion of direct opioid action is a widely circulated myth that has been scientifically refuted.

Comparative Receptor Binding Profile

The following table summarizes the binding affinities (Kᵢ) of key methoxy-phenylcyclohexylamines and reference compounds at primary and secondary targets. Data is compiled from in vitro studies using human or rat brain tissue.[8][9][10]

CompoundNMDA Receptor (MK-801 site)σ₁ Receptorσ₂ ReceptorSerotonin Transporter (SERT)
Phencyclidine (PCP) 250 nMData VariesData VariesModerate Affinity
3-MeO-PCP 20 nM42 nM>10,000 nM216 nM
4-MeO-PCP 404 nM296 nM143 nM844 nM
Ketamine 659 nMLow AffinityLow AffinityLow Affinity

Lower Kᵢ values indicate higher binding affinity.

Pharmacokinetics and In Vivo Effects

Pharmacokinetics

Following oral administration, the onset of effects for 3-MeO-PCP is typically between 30 and 90 minutes.[5][8] The primary effects last for 4 to 8 hours, but residual after-effects can persist for up to 48 hours.[8] The elimination half-life of 3-MeO-PCP is estimated to be approximately 10-11 hours.[8][9] Metabolism is extensive, proceeding through phase I and II reactions including hydroxylation, O-demethylation, and carboxylation.[5]

In Vivo & Clinical Manifestations

In both preclinical models and human case reports, methoxy-phenylcyclohexylamines produce effects consistent with their NMDA antagonist profile.

  • Preclinical Data: In animal studies, compounds like methoxetamine (an analogue) produce PCP-like interoceptive and discriminative stimulus effects, indicating a shared subjective experience.[16][17] However, effects on locomotor activity can differ, with some analogues producing less stimulation than PCP.[16]

  • Human Effects: In humans, these substances induce profound dissociative states, characterized by depersonalization, derealization, and hallucinations.[9][18] Common physiological effects of intoxication include hypertension, tachycardia, and altered mental status ranging from confusion and disorientation to psychosis.[5][8] Due to their high potency, especially 3-MeO-PCP, accurate dosing is difficult, and intoxications, some fatal, have been reported.[8][9]

Therapeutic Potential and Challenges

The potent NMDA receptor antagonism of methoxy-phenylcyclohexylamines positions them as compounds of interest for therapeutic development, albeit with significant hurdles.

  • Potential Applications:

    • Rapid-Acting Antidepressants: The success of ketamine has spurred interest in other NMDA antagonists for treatment-resistant depression. The multi-target profile of some methoxy-phenylcyclohexylamines, combining NMDA antagonism with monoamine reuptake inhibition, presents a rational basis for developing novel antidepressants.[19]

    • Neuroprotection: As with other NMDA antagonists, there is a theoretical potential for use in conditions involving excitotoxic cell death, such as stroke or neurodegenerative diseases.[7]

  • Significant Challenges:

    • Psychotomimetic Effects: The primary barrier to clinical use is the induction of schizophrenia-like symptoms, dissociation, and hallucinations.[5][6]

    • Abuse Potential: These compounds produce euphoric and reinforcing effects, leading to a high potential for abuse and dependence.[16][18]

    • Toxicity: The narrow therapeutic index and risk of severe intoxication, including hypertension, psychosis, and death, pose significant safety concerns.[2][5][8]

Key Experimental Protocols

Characterizing the pharmacological potential of novel methoxy-phenylcyclohexylamines requires robust and validated experimental procedures. The following protocols provide a framework for assessing receptor binding affinity and in vivo behavioral effects.

Protocol: Competitive Radioligand Binding Assay for the NMDA Receptor

This protocol determines the binding affinity (Kᵢ) of a test compound for the PCP site on the NMDA receptor.

  • Causality: The assay measures the ability of a non-labeled test compound to compete with and displace a radiolabeled ligand ([³H]MK-801) that is known to bind with high affinity and specificity to the target site. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, which is then used to calculate the equilibrium dissociation constant (Kᵢ), an intrinsic measure of affinity.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A1 Homogenize rat forebrain tissue in buffer A2 Centrifuge and resuspend to create membrane preparation A1->A2 B1 Aliquot membrane prep into tubes A2->B1 B2 Add fixed concentration of [³H]MK-801 B1->B2 B3 Add varying concentrations of test compound (e.g., 3-MeO-PCP) B2->B3 B4 Incubate at room temperature to reach equilibrium B3->B4 C1 Rapidly filter samples through glass fiber filters to trap membranes B4->C1 C2 Wash filters to remove unbound radioligand C1->C2 C3 Place filters in scintillation vials with cocktail C2->C3 C4 Quantify radioactivity using a liquid scintillation counter C3->C4 D1 Plot % displacement vs. log[test compound] C4->D1 D2 Calculate IC₅₀ using non-linear regression D1->D2 D3 Calculate Kᵢ using the Cheng-Prusoff equation D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Tissue Preparation:

    • 1.1. Euthanize adult Sprague-Dawley rats and rapidly dissect the forebrain on ice.

    • 1.2. Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • 1.3. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • 1.4. Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation step.

    • 1.5. Resuspend the final pellet in buffer to a protein concentration of ~1 mg/mL, determined by a Bradford assay. This is the receptor source.

  • Binding Assay:

    • 2.1. Set up assay tubes containing:

      • 100 µL of membrane preparation.

      • 50 µL of [³H]MK-801 (final concentration ~2 nM).

      • 50 µL of test compound (e.g., 3-MeO-PCP) at concentrations ranging from 10⁻¹¹ M to 10⁻⁵ M, or buffer for total binding.

      • For non-specific binding, add a high concentration of unlabeled PCP (10 µM).

    • 2.2. Vortex tubes and incubate for 60 minutes at 25°C.

  • Separation and Quantification:

    • 3.1. Terminate the incubation by rapid vacuum filtration through Whatman GF/B glass fiber filters, pre-soaked in polyethylenimine to reduce non-specific binding.

    • 3.2. Immediately wash the filters three times with 3 mL of ice-cold buffer.

    • 3.3. Transfer the filters to scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.

    • 3.4. Quantify the bound radioactivity in disintegrations per minute (DPM) using a liquid scintillation counter.

  • Data Analysis:

    • 4.1. Calculate specific binding by subtracting non-specific binding from total binding.

    • 4.2. Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • 4.3. Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • 4.4. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol: Drug Discrimination in Rats

This protocol assesses whether a novel compound produces subjective effects similar to a known drug of abuse (e.g., PCP).

  • Causality: Animals are trained to associate the interoceptive (internal) state produced by a specific drug with a reward-seeking behavior (pressing a specific lever). If a novel compound causes the animal to press the drug-associated lever, it is inferred that the novel compound produces a similar subjective state. This is a highly validated model for predicting the abuse liability and subjective effects of drugs in humans.

Step-by-Step Methodology:

  • Apparatus:

    • Standard operant conditioning chambers equipped with two levers and a food pellet dispenser.

  • Training Phase:

    • 2.1. Food-restrict rats to 85-90% of their free-feeding body weight.

    • 2.2. On training days, administer either PCP (e.g., 2.0 mg/kg, IP) or saline 15 minutes before placing the rat in the chamber.

    • 2.3. If PCP was administered, only presses on the "drug lever" will be reinforced with a food pellet. If saline was administered, only presses on the "saline lever" will be reinforced.

    • 2.4. Alternate training days between drug and saline until rats reliably press the correct lever (>80% accuracy on the first 10 presses) for 10 consecutive sessions.

  • Testing Phase:

    • 3.1. On test days, administer a dose of the novel test compound (e.g., 3-MeO-PCP) instead of PCP or saline.

    • 3.2. Place the rat in the chamber and allow it to respond. During test sessions, presses on either lever are reinforced to maintain responding.

    • 3.3. Record the number of presses on the drug lever and the saline lever before the first reinforcer is delivered.

    • 3.4. A test compound is considered to have "full substitution" for PCP if it results in ≥80% of presses on the drug-associated lever.

    • 3.5. Test a range of doses for the novel compound to generate a dose-response curve for PCP-like discriminative stimulus effects.

Conclusion and Future Directions

Methoxy-phenylcyclohexylamines represent a compelling class of psychoactive compounds defined by their potent modulation of the NMDA receptor. Their structure-activity relationships are well-defined, with the 3-methoxy substitution conferring the highest affinity for the primary molecular target. While their profound psychotomimetic effects and abuse potential present formidable challenges to therapeutic development, the underlying pharmacology holds valuable insights. Future research should focus on designing analogues that retain the beneficial properties of NMDA receptor modulation while minimizing dissociative and reinforcing effects. This could involve creating compounds with different kinetic profiles at the receptor (e.g., faster off-rates, similar to memantine) or optimizing activity at secondary targets like sigma or monoamine receptors to achieve a more favorable overall pharmacological profile. As our understanding of the glutamatergic system's role in psychiatric and neurological disorders deepens, the lessons learned from methoxy-phenylcyclohexylamines will undoubtedly inform the next generation of CNS drug discovery.

References

  • World Health Organization. (2020). Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP). WHO. [Link]

  • De-Sá, D., De Martinis, B. S., & de Souza, R. S. (2018). Phencyclidine-like in vivo effects of methoxetamine in mice and rats. Neuropharmacology, 134, 100-107. [Link]

  • Wikipedia. (n.d.). 3-MeO-PCP. Retrieved from [Link]

  • Grokipedia. (n.d.). 4-MeO-PCP. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-MeO-PCP. Retrieved from [Link]

  • Fantegrossi, W. E., et al. (2018). Phencyclidine-like in vivo effects of methoxetamine in mice and rats. Neuropharmacology, 134(Pt A), 100-107. [Link]

  • Wikipedia. (n.d.). Arylcyclohexylamine. Retrieved from [Link]

  • Schifano, F., et al. (2024). 3-Methoxy-Phencyclidine Induced Psychotic Disorder: A Literature Review and an 18F-FDG PET/CT Case Report. Journal of Clinical Medicine, 13(7), 1999. [Link]

  • ResearchGate. (n.d.). 4-Methoxy-phencyclidine: An Analytical Profile. Retrieved from [Link]

  • KnowDrugs. (n.d.). 3-MeO-PCP. Retrieved from [Link]

  • UNODC. (n.d.). Details for Phencyclidine-type substances. Retrieved from [Link]

  • Center for Forensic Science Research & Education. (2024). 3-Methyl-PCP Monograph. Retrieved from [Link]

  • KnowDrugs. (n.d.). 4-MeO-PCP. Retrieved from [Link]

  • Gonçalves, J., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Molecules, 29(15), 3501. [Link]

  • CoLab.ws. (2016). Arylcyclohexamines (Ketamine, Phencyclidine, and Analogues). Retrieved from [Link]

  • Wallach, J., et al. (2018). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis, 10(2), 329-341. [Link]

  • ResearchGate. (n.d.). Mechanism of action of arylcyclohexylamine derivatives. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Heterocycle-fused phenylcyclohexylamines as novel multi-target antagonists of N-methyl-D-aspartate (NMDA) receptor and monoamine transporter for treating depression. European Journal of Medicinal Chemistry, 293, 116519. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

  • Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]

  • Iroanya, O., et al. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 25(10), 5349. [Link]

  • ResearchGate. (n.d.). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. Retrieved from [Link]

  • WebMD. (2024). NMDA Receptor Antagonists and Alzheimer's. Retrieved from [Link]

Sources

A Technical Guide to the Safe Handling of 2-Methoxy-4-phenylcyclohexan-1-amine: A Hazard Assessment by Structural Analogy

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: No public Safety Data Sheet (SDS) is readily available for 2-Methoxy-4-phenylcyclohexan-1-amine. This guide is a hazard assessment based on the safety profiles of structurally analogous compounds. It is intended to provide a robust framework for risk assessment and safe handling. Always consult with your institution's Environmental Health and Safety (EHS) department before commencing work with any new chemical entity.

Executive Summary & Anticipated Hazard Profile

2-Methoxy-4-phenylcyclohexan-1-amine is a substituted cycloaliphatic amine. While specific toxicological data is not available, an analysis of its core functional groups—a primary amine on a cyclohexane ring, a phenyl substituent, and a methoxy group—allows for a well-grounded prediction of its hazard profile.

The primary hazards are anticipated to stem from the cyclohexylamine core. Like most amines, it is expected to be a base and corrosive, capable of causing severe skin burns and eye damage.[1][2] Aromatic amines and their derivatives are noted for their potential toxicity, with many being readily absorbed through the skin.[3][4] Therefore, this compound should be treated as harmful if swallowed, inhaled, or in contact with skin, and as a corrosive agent that can cause severe burns. [1][5]

This guide provides a comprehensive workflow for mitigating these risks, from initial risk assessment and engineering controls to emergency response and disposal.

Inferred Physicochemical & Toxicological Profile

To construct a probable safety profile, we will analyze data from key structural analogues: 4-Phenylcyclohexylamine and various other substituted cyclohexylamines.

Property4-Phenylcyclohexylamine (CAS 19992-45-1)Other Substituted Cyclohexylamines (e.g., 2-Methylcyclohexylamine)Inferred Properties for 2-Methoxy-4-phenylcyclohexan-1-amine
Physical State Solid[1]Liquid[6][7]Likely a solid or a high-boiling point liquid/oil.
Primary Hazards Harmful if swallowed, inhaled, or in contact with skin. Causes severe skin burns and eye damage.[1][5]Flammable liquid. Harmful if swallowed, inhaled, or in contact with skin. Causes severe skin burns and eye damage.[6][7]Corrosive. Harmful. Potential for flammability.
GHS Pictograms GHS05 (Corrosive), GHS07 (Harmful/Irritant)[1]GHS02 (Flammable), GHS05 (Corrosive), GHS07 (Harmful/Irritant)[6][7]Expect at least GHS05 and GHS07 .
Signal Word Danger[1]Danger[6][7][8]Danger
Key Hazard Statements H302, H312, H332 (Harmful), H314 (Causes severe burns)[1][5]H225/H226 (Flammable), H302, H312, H332 (Harmful), H314 (Causes severe burns)[6][7][8]Assume H302, H312, H332, H314 .
Toxicity Insights Aromatic amines can be carcinogenic and are readily absorbed through the skin.[3] Cyclohexylamine itself is corrosive and has a low acute toxicity but can cause systemic effects.[9][10][11]Amines are skin and respiratory irritants.[2][4]The combination of the phenyl and cyclohexylamine moieties suggests both corrosive properties and potential for systemic toxicity upon absorption. The methoxy group is unlikely to mitigate these hazards.

The Core of Safe Handling: A Risk-Based Workflow

A self-validating safety protocol for a novel substance relies on a multi-layered approach that assumes the highest potential hazard based on structural alerts. The following workflow is designed to provide a robust framework for handling 2-Methoxy-4-phenylcyclohexan-1-amine.

G cluster_prep Phase 1: Pre-Experimental Planning cluster_exec Phase 2: Experimental Execution cluster_post Phase 3: Post-Experimental risk_assessment 1. Risk Assessment - Review analogous SDS (4-Phenylcyclohexylamine) - Assume Corrosive & Toxic - Identify all potential routes of exposure control_plan 2. Control Plan Development - Select Engineering Controls (Fume Hood) - Specify PPE (Gloves, Goggles, Lab Coat) - Prepare Emergency & Spill Kits risk_assessment->control_plan Input for eng_controls 3. Engineering Controls - Conduct ALL work in a certified chemical fume hood - Ensure negative pressure control_plan->eng_controls Dictates ppe 4. Personal Protective Equipment (PPE) - Wear nitrile gloves (double-glove if necessary) - Chemical splash goggles & face shield - Flame-resistant lab coat eng_controls->ppe handling 5. Safe Handling - Dispense carefully to avoid dust/aerosol - Use spark-proof tools - Keep containers tightly closed ppe->handling decon 6. Decontamination - Wipe down surfaces with appropriate solvent - Wash all equipment thoroughly handling->decon Leads to waste 7. Waste Disposal - Segregate as hazardous amine waste - Do not mix with incompatible materials (e.g., strong acids) - Follow institutional EHS guidelines decon->waste

Caption: A risk-based workflow for handling uncharacterized chemicals.

Detailed Methodologies

3.1.1 Risk Assessment and Control Plan

  • Source Analogous Data: Obtain and thoroughly review the SDS for 4-Phenylcyclohexylamine (CAS 19992-45-1) and a representative aliphatic amine like 2-Methylcyclohexylamine.[1][6]

  • Assume Worst-Case Scenario: Based on the data, treat 2-Methoxy-4-phenylcyclohexan-1-amine as a substance that causes severe skin and eye damage and is harmful by all routes of exposure.[5]

  • Engineering Controls: All manipulations, including weighing and solution preparation, MUST be performed inside a certified chemical fume hood.[12][13] This is the primary barrier to prevent inhalation of vapors or aerosols.

  • Personal Protective Equipment (PPE) Selection:

    • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and changed immediately if contamination occurs.[13]

    • Eye/Face Protection: Wear tightly fitting safety goggles. A face shield is required when handling larger quantities (>5 g) or when there is a significant splash risk.[13]

    • Skin and Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes. Ensure no skin is exposed.[14]

3.1.2 Accidental Release and First Aid Measures

A critical component of a self-validating protocol is robust emergency preparedness.

G cluster_actions Immediate Response Protocol spill Accidental Release (Spill or Exposure) evacuate Evacuate & Alert - Alert nearby personnel - Evacuate immediate area if spill is large spill->evacuate ppe_check Assess PPE - If contaminated, proceed to decontamination spill->ppe_check contain Contain Spill - Use inert absorbent material (e.g., vermiculite, sand) evacuate->contain If safe to do so decon Decontaminate Self - Remove contaminated clothing - Flush affected skin/eyes with water for 15 min ppe_check->decon Contamination detected medical Seek Medical Attention - Call emergency services - Provide SDS of analogous compound contain->medical After securing area decon->medical

Caption: Emergency response flowchart for amine exposure or spill.

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Call a physician immediately.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[14]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[14]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.

  • Spill Response: Evacuate the area. Use personal protective equipment.[14] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal as hazardous waste.[13]

Storage and Disposal

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][14] Store locked up and away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of contents and container to an approved waste disposal plant, following all local and national regulations. Amine waste should be segregated and clearly labeled.

Conclusion

While 2-Methoxy-4-phenylcyclohexan-1-amine lacks a specific Safety Data Sheet, a rigorous safety protocol can be developed through the principle of structural analogy. By recognizing the inherent hazards of the cyclohexylamine core and the aromatic moiety, researchers can implement robust engineering controls, select appropriate PPE, and establish clear emergency procedures. Treating this compound with the caution afforded to corrosive and toxic materials is paramount to ensuring a safe research environment.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • 4-Phenylcyclohexylamine (CAS 19992-45-1). Fluorochem.
  • SDS 2001 - Aromatic Amine DECONtamin
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Arom
  • "AMINES" Search Result. Chemical Safety in Schools.
  • Safety Data Sheet for a corrosive amine-containing product.
  • TRANS-2-METHYLCYCLOHEXYLAMINE SDS. ECHEMI.
  • SAFETY DATA SHEET for 2-Methylcyclohexylamine. TCI Chemicals.
  • SAFETY DATA SHEET for N,N-Dicyclohexylmethylamine. Sigma-Aldrich.
  • Cyclohexylamine Toxicity Overview. Wikipedia.
  • SAFETY DATA SHEET for 2-Methylcyclohexylamine. Alfa Aesar.
  • 4-Phenylcyclohexylamine Hazard Summary.
  • SAFETY DATA SHEET for N-Methylcyclohexylamine. Thermo Fisher Scientific.
  • Cyclohexylamine Safety Inform
  • SAFETY D

Sources

Literature review on substituted phenylcyclohexan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structure-Activity Relationships and Synthetic Architecture of Substituted Phenylcyclohexan-1-amines

Executive Summary

This technical guide provides a comprehensive analysis of substituted phenylcyclohexan-1-amine derivatives, scientifically classified as Arylcyclohexylamines (ACHs) . This class, typified by Phencyclidine (PCP) and its analogues (e.g., PCE, 3-MeO-PCP), represents a unique scaffold in medicinal chemistry characterized by a rigid cyclohexane ring fusing an aryl group and a basic amine.

While historically developed as anesthetics, their complex pharmacology—spanning NMDA receptor antagonism, monoamine reuptake inhibition, and sigma receptor agonism—has made them critical subjects in neuropharmacology and psychotomimetic modeling. This guide details the Structure-Activity Relationships (SAR), the thermodynamic logic of the Bruylants synthetic pathway, and the receptor binding profiles that differentiate these compounds.

Structural Classes & Pharmacophores

The core scaffold of this class is 1-phenylcyclohexan-1-amine . The pharmacological potency relies heavily on the conformational rigidity provided by the cyclohexane ring, which locks the phenyl and amine groups into a specific spatial orientation required for the PCP-binding site within the NMDA receptor ion channel.

The Three Domains of Modification

To understand the SAR, we dissect the molecule into three domains:

  • The Aryl Ring: Substitutions here (specifically at the 3-position) drastically alter receptor selectivity.

  • The Amine Group: Determines the duration of action and potency. Cyclization (piperidine, pyrrolidine) vs. acyclic chains (N-ethyl, N-methyl).

  • The Cyclohexane Ring: The lipophilic backbone. Substitutions here (e.g., ketamine's 2-chloro and 2-oxo groups) generally reduce potency compared to the unsubstituted PCP scaffold but increase metabolic clearance.

Figure 1: SAR Logic of Arylcyclohexylamines

SAR_Logic Scaffold Phenylcyclohexan-1-amine (Core Scaffold) Aryl Aryl Ring Modifications (3-MeO, 3-HO, 3-F) Scaffold->Aryl Amine Amine Terminus (Piperidine, Pyrrolidine, N-Ethyl) Scaffold->Amine Cyclo Cyclohexane Ring (Rigidity Source) Scaffold->Cyclo Effect1 Alters SERT/MOR Affinity (e.g., 3-HO -> Mu Opioid) Aryl->Effect1 Effect2 Modulates Potency/Duration (PCE > PCP > PCPr) Amine->Effect2 Effect3 Lipophilicity & BBB Penetration Cyclo->Effect3

Caption: Functional decomposition of the ACH scaffold. The 3-position on the aryl ring is the primary vector for diverging pharmacological profiles.

Pharmacodynamics: Receptor Binding Profiles

The primary mechanism of action is non-competitive antagonism at the NMDA receptor (glutamate system). These compounds bind inside the ion channel (PCP site), blocking calcium influx. However, the "dirty drug" profile of ACHs involves significant interactions with monoamine transporters and sigma receptors.

The "3-Substituent" Effect

Recent research by Wallach et al. has elucidated that 3-substitution is critical.

  • 3-MeO-PCP: Exhibits high affinity for SERT (Serotonin Transporter) in addition to NMDA, leading to a more stimulating profile.

  • 3-HO-PCP: Unique among this class, it displays appreciable affinity for the Mu-Opioid Receptor (MOR) , contributing to analgesic properties distinct from pure dissociation.

Comparative Binding Affinities (Ki values)

Lower Ki indicates higher affinity.

CompoundNMDA (PCP Site)SERTNETSigma-1Mu-Opioid (MOR)
PCP 59 nM>10,000 nM>10,000 nM>1,000 nM>10,000 nM
3-MeO-PCP 20 nM216 nM>10,000 nM42 nM>10,000 nM
3-HO-PCP 30 nMLowLow19 nM39–60 nM
Ketamine 659 nM>10,000 nM>10,000 nM>10,000 nM>10,000 nM

Data synthesized from Wallach et al. and WHO Critical Review Reports.

Synthetic Architecture: The Bruylants Reaction

The synthesis of 1-phenylcyclohexan-1-amines is a classic exercise in thermodynamics. The most robust route, developed by Maddox et al. (Parke-Davis), utilizes the Bruylants reaction . This involves the displacement of a nitrile group by a Grignard reagent—a reaction that is counter-intuitive to many organic chemists who expect the Grignard to attack the nitrile carbon to form a ketone.

In this specific scaffold, the steric bulk of the cyclohexane ring directs the Grignard to attack the alpha-carbon, displacing the cyanide ion as a leaving group.

Experimental Protocol: Synthesis of 1-(1-Phenylcyclohexyl)piperidine

Safety Warning: This protocol involves the generation of cyanide intermediates. All work must be performed in a functioning fume hood with HCN sensors active.

Step 1: Synthesis of the Carbonitrile Intermediate (PCC)

  • Reagents: Piperidine (1.0 eq), Cyclohexanone (1.0 eq), Sodium Cyanide (1.1 eq), Sodium Bisulfite (saturated sol).

  • Mechanism: Strecker-like synthesis. The amine attacks the ketone to form an iminium ion, which is then trapped by the cyanide.

  • Procedure:

    • Dissolve NaHSO₃ in water and add cyclohexanone with vigorous stirring (ice bath) to form the bisulfite adduct.

    • Add piperidine slowly, followed by NaCN solution.

    • Critical Control Point: Maintain temperature <20°C to prevent polymerization.

    • Stir for 12 hours. The product, 1-piperidinocyclohexanecarbonitrile (PCC) , precipitates as a solid.

    • Filter and wash with ice-cold water. Dry in a desiccator. (PCC is unstable and can revert to cyanide/ketone if heated or left wet).

Step 2: The Bruylants Displacement (Grignard Reaction)

  • Reagents: PCC (Intermediate), Phenylmagnesium Bromide (PhMgBr, 3M in Ether).

  • Procedure:

    • Prepare anhydrous PhMgBr in diethyl ether or THF under Argon.

    • Dissolve dry PCC in anhydrous benzene or toluene.

    • Add the PCC solution dropwise to the Grignard reagent at reflux.

    • Reaction Logic: The Ph- attacks the quaternary carbon, ejecting the -CN group as Mg(CN)Br.

    • Reflux for 2–4 hours.

    • Quench: Pour onto ice/NH₄Cl. Acidify with HCl to extract the amine salt.

    • Basify aqueous layer with NaOH, extract with ether, and crystallize as the HCl salt.

Figure 2: The Bruylants Synthetic Pathway

Synthesis_Pathway Cyclohexanone Cyclohexanone Imine Iminium Intermediate Cyclohexanone->Imine Strecker Conditions Piperidine Piperidine Piperidine->Imine Strecker Conditions NaCN NaCN (Cyanide Source) NaCN->Imine Strecker Conditions PCC 1-piperidinocyclohexanecarbonitrile (PCC - Unstable Solid) Imine->PCC Nucleophilic Attack PCP 1-(1-phenylcyclohexyl)piperidine (Final Product) PCC->PCP Bruylants Displacement (-CN leaving group) Grignard Phenylmagnesium Bromide (PhMgBr) Grignard->PCP

Caption: The Maddox-Bruylants route. Note the displacement of the nitrile group by the Grignard reagent, a rare mechanistic pathway facilitated by steric crowding.

Toxicology & Metabolic Fate

The clinical risks of ACHs stem from their "dissociative anesthesia" mechanism, which can manifest as catatonia, mania, and rhabdomyolysis (muscle breakdown) in overdose.

Metabolic Pathways

The body attempts to solubilize these lipophilic molecules primarily via Cytochrome P450 enzymes.

  • Hydroxylation: The cyclohexane ring is hydroxylated (usually at the 4-position).

  • N-Dealkylation: In N-ethyl analogues (like PCE), the ethyl group is removed.

  • Glucuronidation: The hydroxylated metabolites are conjugated for renal excretion.

Figure 3: Metabolic Degradation

Metabolism Parent Parent ACH (Lipophilic) Metabolite1 4-Hydroxy-ACH (Active Metabolite) Parent->Metabolite1 CYP450 (Hydroxylation) Metabolite2 O-Glucuronide (Inactive/Excreted) Metabolite1->Metabolite2 UGT (Conjugation)

Caption: Primary metabolic route. Note that hydroxylated metabolites (e.g., 4-HO-PCP) often retain pharmacological activity before conjugation.

References

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines.[1][2] Journal of Medicinal Chemistry. [Link]

  • Wallach, J., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis. [Link]

  • World Health Organization (WHO). (2018). Critical Review Report: 3-Hydroxyphencyclidine (3-HO-PCP). Expert Committee on Drug Dependence. [Link]

  • Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis. [Link]

Sources

Chemical vendors supplying 2-Methoxy-4-phenylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-4-phenylcyclohexan-1-amine

Introduction

This guide provides a comprehensive technical overview for the synthesis and characterization of 2-Methoxy-4-phenylcyclohexan-1-amine, a novel substituted cyclohexylamine. As this compound is not commercially available, this document serves as a roadmap for its de novo synthesis, purification, and structural elucidation. The 4-phenylcyclohexylamine scaffold is a privileged structure in medicinal chemistry, forming the core of various neurologically active agents, most notably as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1] The introduction of a methoxy group at the 2-position introduces a new chiral center and modifies the electronic and steric properties of the molecule, making it a compelling target for discovery programs in drug development. This guide details a proposed two-step synthetic sequence, discusses critical stereochemical considerations, and provides validated protocols for the analytical confirmation of the final product.

Retrosynthetic and Strategic Analysis

A logical retrosynthetic analysis suggests that the target amine can be synthesized from a ketone precursor via reductive amination. The key intermediate, 2-methoxy-4-phenylcyclohexanone, is itself not a stock chemical and can be derived from the commercially available 4-phenylcyclohexanone through an α-methoxylation reaction. This strategy leverages a readily available starting material and employs reliable, well-documented transformations.

G Target 2-Methoxy-4-phenylcyclohexan-1-amine (Target Molecule) Intermediate_Ketone 2-Methoxy-4-phenylcyclohexanone (Key Intermediate) Target->Intermediate_Ketone Reductive Amination Starting_Material 4-Phenylcyclohexanone (Commercial Precursor) Intermediate_Ketone->Starting_Material α-Methoxylation

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Pathway and Experimental Protocols

The proposed synthesis is a two-step process starting from 4-phenylcyclohexanone.

Step 1: α-Methoxylation of 4-Phenylcyclohexanone

The introduction of a methoxy group at the alpha position to a ketone can be achieved using several methods. A robust and well-documented approach involves the use of a hypervalent iodine reagent, such as phenyliodonium diacetate (PIDA), in methanol.[1][2] This reaction proceeds under mild conditions and is effective for various ketone substrates.

Protocol: PIDA-Mediated α-Methoxylation

  • Reaction Setup: To a solution of 4-phenylcyclohexanone (1.0 eq.) in anhydrous methanol, add phenyliodonium diacetate (PIDA) (1.2 eq.). The reaction should be conducted in a flask equipped with a magnetic stirrer and protected from atmospheric moisture.

  • Execution: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product, 2-methoxy-4-phenylcyclohexanone, should be purified by flash column chromatography on silica gel.

Step 2: Reductive Amination of 2-Methoxy-4-phenylcyclohexanone

Reductive amination is a classic and efficient method for converting ketones into amines.[2][3] This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ by a hydride reagent like sodium borohydride.

Protocol: Reductive Amination

  • Reaction Setup: Dissolve the purified 2-methoxy-4-phenylcyclohexanone (1.0 eq.) in methanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Imine Formation: Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

  • Execution: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Basify the aqueous residue with NaOH solution to a pH > 12 and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. The final product, a mixture of stereoisomers of 2-Methoxy-4-phenylcyclohexan-1-amine, can be purified by column chromatography or crystallization of its salt form (e.g., hydrochloride).

Stereochemical Considerations

The target molecule has three stereocenters, leading to multiple possible diastereomers. The α-methoxylation will generate a mixture of cis and trans isomers with respect to the existing phenyl group. The subsequent reductive amination will introduce another stereocenter at the C1 position. The approach of the hydride reagent to the imine intermediate will be influenced by steric hindrance, likely resulting in a mixture of diastereomers. The separation of these isomers will require careful chromatographic techniques (e.g., flash chromatography or preparative HPLC), and their definitive structural assignment necessitates detailed NMR analysis.[4]

Procurement of Key Starting Material

The primary precursor, 4-phenylcyclohexanone, is a commercially available chemical. Researchers should procure a high-purity grade to ensure the success of the subsequent synthetic steps.

Compound CAS Number Representative Vendors
4-Phenylcyclohexanone4894-75-1Sigma-Aldrich, Thermo Scientific[5], ChemScene, Cenmed Enterprises[6]

Analytical Characterization and Validation

Comprehensive analytical validation is required to confirm the identity, purity, and stereochemistry of the synthesized 2-Methoxy-4-phenylcyclohexan-1-amine.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow S1 Synthesized Crude Product S2 Purified Isomer Mix S1->S2 Column Chromatography A1 Purity Assay (HPLC) S2->A1 A2 Identity Confirmation (MS) A1->A2 A3 Structural & Stereo- chemical Elucidation (NMR) A2->A3 A4 Final Validated Compound A3->A4

Caption: Experimental workflow for product validation.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Procedure: Dissolve a small sample of the purified product in the mobile phase. Inject onto the HPLC system and record the chromatogram. Purity is determined by the relative area of the main product peak.[7]

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Procedure: Analyze the sample according to standard instrument protocols. The resulting mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 2-Methoxy-4-phenylcyclohexan-1-amine (C₁₃H₁₉NO, MW: 205.30 g/mol ). Fragmentation patterns can provide further structural confirmation.[8]

Protocol 3: Structural and Stereochemical Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for this analysis, as it can be used to confirm the connectivity and, crucially, to differentiate between the cis and trans diastereomers.[9][10]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in a deuterated solvent (e.g., CDCl₃ or MeOD).

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC).

  • Analysis of Stereochemistry: The key to distinguishing diastereomers lies in the coupling constants (J-values) of the protons on the cyclohexane ring.

    • Trans Isomers: Typically show large diaxial coupling constants (Jₐₐ ≈ 10-13 Hz) for the protons at C1, C2, and C4.

    • Cis Isomers: Show smaller axial-equatorial (Jₐₑ) or equatorial-equatorial (Jₑₑ) couplings (≈ 2-5 Hz).

    • By carefully analyzing the multiplicity and coupling constants of the methine protons (H1-amine, H2-methoxy, H4-phenyl), the relative stereochemistry of each isolated isomer can be determined.[10]

Conclusion

While 2-Methoxy-4-phenylcyclohexan-1-amine is not a commercially available compound, it can be reliably synthesized from 4-phenylcyclohexanone via a two-step sequence of α-methoxylation and reductive amination. The primary challenge lies in the separation and characterization of the resulting stereoisomers, which can be addressed through careful chromatography and detailed NMR spectroscopic analysis. This guide provides the necessary theoretical framework and practical protocols for researchers to successfully synthesize and validate this novel compound for applications in pharmaceutical research and drug development.

References

  • Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug testing and analysis, 6(7-8), 633–644. [Link]

  • Zhang, P., Ma, J., Liu, X., Xue, F., Zhang, Y., Wang, B., Jin, W., Xia, Y., & Liu, C. (2023). Electrochemical Synthesis of α-Thiocyanated/Methoxylated Ketones Using Enol Acetates. The Journal of Organic Chemistry, 88(23), 16122–16131. [Link]

  • Request PDF on ResearchGate. (n.d.). Modular access to substituted cyclohexanes with kinetic stereocontrol. [Link]

  • Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis. [Link]

  • ResearchGate. (n.d.). Preparation of 4-substituted cyclohexylamines. [Link]

  • Taylor, R. J. K. (1997). Ketone homologation to produce α-methoxyketones: application to conduritol synthesis. Journal of the Chemical Society, Perkin Transactions 1, (20), 3123-3134. [Link]

  • Cenmed Enterprises. (n.d.). 4-phenylcyclohexanone 98+%. [Link]

  • ResearchGate. (n.d.). Selective α-Methylation of Ketones. [Link]

  • LookChem. (n.d.). CAS No.4894-75-1, 4-Phenylcyclohexanone Suppliers. [Link]

  • MilliporeSigma (Sigma-Aldrich). (n.d.). 4-Phenylcyclohexanone, 1 X 50 g. [Link]

  • Organic Chemistry Portal. (n.d.). Iodosobenzene Diacetate, Phenyliodonium Diacetate, PIDA. [Link]

  • HZDR. (n.d.). Structure-Based Design, Optimization and Development of [18F]LU13, a novel radioligand for CB2R Imaging in the Brain with PET. [Link]

  • Google Patents. (n.d.). JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine.
  • Pelter, A., & Elgendy, S. (1993). Phenolic oxidations with phenyliodonium diacetate. Journal of the Chemical Society, Perkin Transactions 1, (14), 1891-1896. [Link]

  • Pelter, A., & Elgendy, S. (1993). Phenolic oxidations with phenyliodonium diacetate. Journal of the Chemical Society, Perkin Transactions 1, (14), 1891-1896. [Link]

  • R Discovery. (2002). A practical large-scale synthesis of enantiomerically pure 3-[bis(methoxycarbonyl)methyl]cyclohexanone via catalytic asymmetric Michael reaction. [Link]

  • Meyers, A. I., et al. (1976). Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines. Journal of the American Chemical Society, 98(10), 3032–3033. [Link]

  • ResearchGate. (n.d.). An Enantioselective Synthesis of Substituted Cyclohexanone Derivatives with an All-Carbon Quaternary Stereocenter by Using an Organocatalytic Asymmetric Domino Double Michael Addition. [Link]

  • National Center for Biotechnology Information. (2011). Stereocontrolled Synthesis of α-Amino-α′-alkoxy Ketones by a Copper-Catalyzed Cross-Coupling of Peptidic Thiol Esters and α-Alkoxyalkylstannanes. [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Middle East Technical University. (n.d.). TRANSFORMATION OF CYCLOHEXANONE DERIVATIVES TO BICYCLIC FURAN AND PYRROLE DERIVATIVES. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum (300 MHz, CDCl 3 ) of the cis-trans-trans isomer of 5. [Link]

  • YouTube. (2021). Ketone & Aldehyde Synthesis | A Complete Summary | Organic Chemistry 19.2. [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 330 Topics Discussed on Oct 19. [Link]

  • Reddit. (2024). Need help on determining Cis and Trans with NMR spectrum. [Link]

Sources

The Solvation Thermodynamics and Empirical Solubility Profile of 2-Methoxy-4-phenylcyclohexan-1-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and process chemists, understanding the solubility profile of complex organic building blocks is not merely a matter of finding a liquid that dissolves a powder; it is a fundamental thermodynamic exercise that dictates reaction kinetics, purification efficiency, and formulation viability. 2-Methoxy-4-phenylcyclohexan-1-amine is a highly functionalized cycloalkane featuring a delicate balance of lipophilic and hydrophilic moieties.

This whitepaper provides an in-depth technical analysis of the solubility profile of the free base form of 2-Methoxy-4-phenylcyclohexan-1-amine in organic solvents. By bridging the gap between structural causality, Hansen Solubility Parameters (HSP), and empirical thermodynamic protocols, this guide serves as an authoritative framework for solvent selection in drug development and synthetic optimization.

Structural Analysis & Physicochemical Causality

To predict and understand the solvation behavior of 2-Methoxy-4-phenylcyclohexan-1-amine, we must first deconstruct its molecular architecture. The molecule’s solubility is dictated by the interplay between its crystal lattice energy (solute-solute interactions) and its solvation energy (solute-solvent interactions).

  • The Lipophilic Core (Cyclohexane & Phenyl Rings): The bulky hydrocarbon framework drives strong London dispersion forces. Solvents must possess a sufficiently high dispersion parameter to disrupt these intermolecular hydrophobic interactions.

  • The Methoxy Group (-OCH₃): This moiety acts as a localized dipole and a moderate hydrogen-bond acceptor, increasing affinity for polar aprotic and protic solvents.

  • The Primary Amine (-NH₂): As a basic functional group (estimated pKa ~9.5–10.5), the amine acts as both a strong hydrogen-bond donor and acceptor. In its free base form, the unprotonated amine limits solubility in highly non-polar aliphatic hydrocarbons but drives excellent solubility in alcohols and esters.

The Stereochemical Impact on Lattice Energy: 2-Methoxy-4-phenylcyclohexan-1-amine possesses three stereocenters. The specific diastereomer (e.g., cis, trans vs. trans, trans relative configurations) dictates whether the substituents sit in axial or equatorial positions. Diastereomers that pack efficiently into a crystal lattice exhibit higher melting points and higher lattice energies (


). Because thermodynamic solubility is inversely proportional to lattice energy, a tightly packed crystalline diastereomer will exhibit significantly lower solubility across all solvents compared to an amorphous or loosely packed variant.

Theoretical Framework: Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is mathematically formalized by Hansen Solubility Parameters (HSP)[1]. The total cohesive energy of a liquid is divided into three distinct intermolecular forces:

  • 
     (Dispersion Forces):  Derived from the lipophilic core.
    
  • 
     (Polar Forces):  Derived from the amine and methoxy dipoles.
    
  • 
     (Hydrogen Bonding):  Derived from the amine (donor/acceptor) and methoxy (acceptor) groups.
    

For optimal solubility, the 3D distance (


) in "Hansen Space" between the solvent and the solute must be minimized.

HSP_Logic Solute 2-Methoxy-4-phenylcyclohexan-1-amine Dispersion Dispersion Forces (δD) Cyclohexane & Phenyl Rings Solute->Dispersion Polar Polar Interactions (δP) Methoxy & Amine Dipoles Solute->Polar HBond Hydrogen Bonding (δH) Amine (Donor/Acceptor) Methoxy (Acceptor) Solute->HBond Solvent Optimal Organic Solvent (e.g., DCM, EtOAc, 2-MeTHF) Dispersion->Solvent Matches δD Polar->Solvent Matches δP HBond->Solvent Matches δH

Logical mapping of Hansen Solubility Parameters to solvent selection.

Predictive Empirical Solubility Profile

Based on the HSP logic and the physicochemical properties of the free base, the following table summarizes the predictive empirical solubility profile of 2-Methoxy-4-phenylcyclohexan-1-amine at 25°C.

Solvent ClassRepresentative SolventSolubility RangeCausality / Solvation Mechanism
Aliphatic Hydrocarbons Heptane, HexaneLow (< 10 mg/mL)Sufficient

, but completely lacks

and

to solvate the amine and methoxy groups.
Aromatic Hydrocarbons TolueneModerate to High Excellent

match for the phenyl ring;

stacking enhances solvation.
Ethers THF, 2-MeTHFHigh (> 100 mg/mL)Strong H-bond acceptors (

) that interact favorably with the primary amine donor.
Esters Ethyl Acetate (EtOAc)High (> 100 mg/mL)Balanced

and

; excellent general-purpose solvent for free base amines.
Halogenated Dichloromethane (DCM)Very High (> 200 mg/mL)Near-perfect HSP match for amphiphilic molecules; strong dipole interactions.
Alcohols Methanol, EthanolHigh Strong H-bond donors/acceptors; effectively solvates the polar moieties, though the lipophilic core limits infinite miscibility.
Aprotic Polar DMSO, DMFVery High High

and strong H-bond accepting capability rapidly disrupt the solute's crystal lattice.

Note: Conversion to a hydrochloride or sulfate salt will invert this profile, rendering the molecule highly soluble in water/methanol and insoluble in hexane/DCM.

Causality in Solvent Selection: The Green Chemistry Imperative

Historically, medicinal chemists default to Dichloromethane (DCM) for extractions and chromatography of basic amines like 2-Methoxy-4-phenylcyclohexan-1-amine due to its exceptional solvating power. However, modern pharmaceutical development strictly adheres to green chemistry principles[2].

According to the GlaxoSmithKline (GSK) Solvent Selection Guide, halogenated solvents pose severe environmental, health, and safety (EHS) risks, including high global warming potential and toxicity.

  • The Causality of Substitution: To replace DCM without sacrificing solubility, process chemists must look for solvents with similar HSP profiles. 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) are the premier green alternatives. 2-MeTHF, derived from renewable resources, provides excellent phase separation in aqueous workups and possesses the necessary

    
     (hydrogen bond accepting) capability to solvate the primary amine of our target molecule.
    

Self-Validating Protocol: Thermodynamic Solubility Determination

Kinetic solubility (e.g., solvent titration until visual clearance) is prone to supersaturation errors. To obtain true, reliable data for process scale-up, researchers must utilize the Isothermal Shake-Flask Method . While originally standardized by the OECD for water solubility (OECD Test Guideline 105)[3], the fundamental thermodynamic principles of this protocol are the gold standard for organic solvent assessments.

This protocol is a self-validating system : by analyzing the solid phase post-equilibration, we ensure that the measured solubility corresponds to the intended polymorph, not a newly formed solvate.

Step-by-Step Methodology
  • Saturation: Add an excess amount of 2-Methoxy-4-phenylcyclohexan-1-amine (e.g., 500 mg) to a glass vial containing 1.0 mL of the target organic solvent. Ensure a visible solid pellet remains to guarantee saturation.

  • Equilibration: Seal the vial tightly (use PTFE-lined caps to prevent solvent evaporation/leaching). Place in an isothermal shaker at exactly 25.0 ± 0.1°C for 24 to 48 hours. Causality: Equilibrium must be reached where the rate of dissolution equals the rate of precipitation.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes at 25°C. Aspirate the supernatant and filter it through a 0.45 µm PTFE syringe filter. Causality: PTFE is universally chemically resistant to organics, preventing filter degradation that could skew analytical results.

  • Quantification: Dilute the filtered supernatant volumetrically into a compatible mobile phase. Quantify the concentration using HPLC-UV or LC-MS against a validated calibration curve.

  • Solid-Phase Validation (Critical Step): Recover the remaining solid from the vial, dry it gently under a nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: If the solvent induced a polymorphic shift or formed a solvate (e.g., a THF-solvate), the XRPD pattern will change. The measured solubility must be attributed to the new solid form.

ShakeFlask Step1 1. Saturation Add excess solute to organic solvent Step2 2. Equilibration Isothermal shaking (24-48h at 25°C) Step1->Step2 Step3 3. Phase Separation Centrifugation / Filtration (0.45 µm PTFE) Step2->Step3 Step4 4. Quantification Dilution & HPLC-UV/MS Analysis Step3->Step4 Step5 5. Validation Check solid phase for polymorphic shifts Step4->Step5

Thermodynamic solubility determination workflow via the shake-flask method.

References

  • OECD Guidelines for the Testing of Chemicals Title: Test No. 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL:[Link]

  • Green Chemistry (RSC Publishing) Title: Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry Source: Alder, C. M., et al., Green Chemistry 18.14 (2016): 3879-3890. URL:[Link]

  • Asian Journal of Pharmaceutics Title: Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation Source: Gaikwad, E. R., et al., Asian Journal of Pharmaceutics 11.04 (2017). URL:[Link]

Sources

Methodological & Application

Synthesis of 2-Methoxy-4-phenylcyclohexan-1-amine from 4-phenylcyclohexanone: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 2-Methoxy-4-phenylcyclohexan-1-amine, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 4-phenylcyclohexanone, and proceeds through a strategic two-step sequence involving α-methoxylation followed by reductive amination. This guide offers in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and characterization data. The described methodology is designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.

Introduction

Substituted cyclohexylamines are prevalent structural motifs in a wide array of biologically active molecules and functional materials.[1][2] The specific stereochemical and electronic properties imparted by substituents on the cyclohexane ring play a crucial role in modulating the pharmacological or material characteristics of the final compound. The target molecule, 2-Methoxy-4-phenylcyclohexan-1-amine, incorporates both a methoxy and a phenyl group, offering a unique combination of steric and electronic features for further chemical elaboration. This guide details a reliable synthetic route to this compound, starting from 4-phenylcyclohexanone.

The synthetic strategy hinges on two key transformations: the introduction of a methoxy group at the α-position to the carbonyl and the subsequent conversion of the ketone to a primary amine. This approach allows for the controlled installation of the desired functionalities and provides a clear pathway to the target molecule.

Synthetic Strategy and Mechanistic Insights

The overall synthetic pathway can be envisioned as a two-stage process. The first stage involves the formation of an enolate from 4-phenylcyclohexanone, which is then trapped with an electrophilic methoxy source. The second stage employs a reductive amination reaction to convert the resulting 2-methoxy-4-phenylcyclohexanone into the desired primary amine.[3][4]

Stage 1: α-Methoxylation of 4-phenylcyclohexanone

The introduction of the methoxy group at the C2 position is achieved via an enolate-mediated reaction. The choice of base and electrophilic methoxylating agent is critical for achieving high yield and selectivity. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically employed to ensure complete and irreversible deprotonation of the ketone, forming the thermodynamically favored enolate. Subsequent reaction with an electrophilic source of the "MeO+" synthon, such as a peroxy acid or a similar reagent, installs the methoxy group.

Stage 2: Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[3][4][5] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and an amine source, followed by its in-situ reduction.[6][7] For the synthesis of a primary amine, ammonia or an ammonia equivalent is used.[6] The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they selectively reduce the iminium ion intermediate over the starting ketone.[8][9][10] This selectivity is key to achieving a high yield of the desired amine.[8]

The Borch reductive amination, which utilizes sodium cyanoborohydride under mildly acidic conditions, is a particularly effective method.[8][10] The reaction proceeds through the formation of an iminium ion, which is then reduced by the hydride reagent.[10]

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of 2-Methoxy-4-phenylcyclohexan-1-amine.

Synthesis_Workflow cluster_stage1 Stage 1: α-Methoxylation cluster_stage2 Stage 2: Reductive Amination cluster_purification Purification & Analysis start_material 4-Phenylcyclohexanone enolate_formation Enolate Formation (LDA, THF, -78 °C) start_material->enolate_formation methoxylation Methoxylation (Electrophilic MeO+ Source) enolate_formation->methoxylation intermediate_ketone 2-Methoxy-4-phenylcyclohexanone methoxylation->intermediate_ketone imine_formation Imine Formation (NH4OAc, MeOH) intermediate_ketone->imine_formation reduction Reduction (NaBH3CN) imine_formation->reduction final_product 2-Methoxy-4-phenylcyclohexan-1-amine reduction->final_product workup Aqueous Workup & Extraction final_product->workup chromatography Column Chromatography workup->chromatography characterization NMR, MS, IR chromatography->characterization

Figure 1: Overall synthetic workflow.

Detailed Experimental Protocols

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Phenylcyclohexanone≥98%Sigma-Aldrich
DiisopropylamineAnhydrous, 99.5%Sigma-Aldrich
n-Butyllithium2.5 M in hexanesSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine97%Sigma-Aldrich
Ammonium Acetate≥98%Sigma-Aldrich
Sodium Cyanoborohydride95%Sigma-Aldrich
Methanol (MeOH)Anhydrous, 99.8%Sigma-Aldrich
Diethyl EtherAnhydrous, ≥99.7%Sigma-Aldrich
Saturated aq. NH4Cl
Saturated aq. NaHCO3
Brine
Anhydrous MgSO4
Silica Gel230-400 mesh

Protocol 1: Synthesis of 2-Methoxy-4-phenylcyclohexanone

  • Preparation of LDA: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 50 mL). Cool the flask to -78 °C in a dry ice/acetone bath. To the cooled THF, add diisopropylamine (1.1 eq). Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Enolate Formation: In a separate flame-dried round-bottom flask under argon, dissolve 4-phenylcyclohexanone (1.0 eq) in anhydrous THF (20 mL). Cool this solution to -78 °C. Slowly add the ketone solution to the pre-formed LDA solution via cannula. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Methoxylation: Dissolve 3-phenyl-2-(phenylsulfonyl)-1,2-oxaziridine (1.2 eq) in anhydrous THF (15 mL) in a separate flask under argon and cool to -78 °C. Slowly add this solution to the enolate mixture via cannula. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO3 solution, water, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-methoxy-4-phenylcyclohexanone.

Protocol 2: Synthesis of 2-Methoxy-4-phenylcyclohexan-1-amine (Borch Reductive Amination)

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2-methoxy-4-phenylcyclohexanone (1.0 eq), ammonium acetate (10 eq), and anhydrous methanol (50 mL). Stir the mixture at room temperature until the solids dissolve.

  • Reduction: In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in anhydrous methanol (10 mL). Add this solution dropwise to the ketone/ammonium acetate mixture at room temperature.[8]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2) to decompose excess NaBH3CN. Stir for 1 hour. Basify the solution with 2 M NaOH until pH > 10. Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing 1% triethylamine) to yield 2-methoxy-4-phenylcyclohexan-1-amine as a mixture of diastereomers.

Characterization Data

The final product, 2-Methoxy-4-phenylcyclohexan-1-amine, is expected to be a mixture of diastereomers. The exact ratio will depend on the stereoselectivity of the reduction step. Characterization should be performed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Complex multiplet signals in the aliphatic region corresponding to the cyclohexyl protons. A singlet for the methoxy group protons around 3.3-3.5 ppm. Signals for the phenyl group protons in the aromatic region (7.1-7.4 ppm). A broad singlet for the amine protons.
¹³C NMR Signals corresponding to the carbons of the cyclohexane ring, the methoxy carbon, and the phenyl group carbons.
Mass Spec (ESI+) Expected [M+H]⁺ peak corresponding to the molecular weight of the product.
FT-IR Characteristic N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), C-H stretches, and C-O stretching for the methoxy group.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The α-methoxylation step is highly sensitive to moisture. Ensure all glassware is flame-dried and reactions are performed under an inert atmosphere (argon or nitrogen). Anhydrous solvents are crucial for the success of this step.

  • Temperature Control: Maintaining low temperatures (-78 °C) during the formation of the LDA and enolate is critical to prevent side reactions.

  • Safety with NaBH3CN: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. The quenching step should be performed in a well-ventilated fume hood with caution.

  • Diastereoselectivity: The reductive amination of the substituted cyclohexanone will likely result in a mixture of diastereomers (cis and trans isomers with respect to the amine and methoxy groups). The ratio of these isomers can be influenced by the choice of reducing agent and reaction conditions. Further purification or chiral resolution may be necessary if a single diastereomer is required.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Methoxy-4-phenylcyclohexan-1-amine from 4-phenylcyclohexanone. The two-step sequence of α-methoxylation followed by reductive amination offers a practical and scalable route to this valuable substituted cyclohexylamine. The insights into the reaction mechanisms and the comprehensive experimental procedures are intended to enable researchers to successfully synthesize this compound for their specific applications in drug discovery and materials science.

References

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 269. [Link]

  • Aleku, G. A., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10598-10608. [Link]

  • Chem LibreTexts. (2024). Reductive Amination. Chemistry LibreTexts. Accessed March 7, 2026. [Link]

  • Wang, Y., et al. (2021). Enzymatic Amination for Stereocontrolled Functionalization of Cyclohexanones. Angewandte Chemie International Edition, 60(4), 1983-1988. [Link]

  • Badcock, M. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. [Link]

  • Wikipedia. (2023). Reductive amination. Wikipedia. Accessed March 7, 2026. [Link]

  • Tarasevich, V. A., & Kozlov, N. G. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8. [Link]

  • Zhang, Y., et al. (2023). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. Chemistry, 5(2), 1085-1095. [Link]

  • Ashenhurst, J. (2019). Birch Reduction of Aromatic Rings. Master Organic Chemistry. Accessed March 7, 2026. [Link]

  • Ashenhurst, J. (2023). Birch Reduction of Aromatic Rings. Master Organic Chemistry. Accessed March 7, 2026. [Link]

  • Abdel-Magid, A. F., et al. (2025). Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite. Journal of the American Chemical Society. [Link]

  • Chem-Station. (2014). Borch Reductive Amination. Chem-Station International Edition. Accessed March 7, 2026. [Link]

  • Wang, Y., et al. (2021). Preparation of 4-substituted cyclohexylamines. ResearchGate. [Link]

  • Li, Y., et al. (2022). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 12(15), 9034-9042. [Link]

  • Li, J., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, 15(16), 5909-5915. [Link]

  • Gergely, S., et al. (2024). Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • Sun, D., et al. (2025). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Molecules, 30(9), 1983. [Link]

  • Sari, Y., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxyphenilimino)-methyl) phenol compounds. Atlantis Press. [Link]

  • Henkel, G., et al. (2002). Method for producing 4-substituted cis-cyclohexylamine.
  • ResearchGate. (n.d.). Direct reductive amination of cyclohexanone. ResearchGate. [Link]

  • Ramirez, A., et al. (2020). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. MethodsX, 7, 100818. [Link]

  • Rowles, H. T., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Organic Process Research & Development, 26(4), 978-994. [Link]

  • Takaba, K., et al. (1996). Asymmetric Synthesis of (R)-(-)-1-(2-Methoxy-3,4-methylenedioxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (So-called "Fumarizine"). Heterocycles, 43(8), 1777-1782. [Link]

  • PubChem. (n.d.). N-(2-Methoxyethyl)-1-phenylcyclohexanamine. PubChem. Accessed March 7, 2026. [Link]

  • Li, J., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, 15(16), 5909-5915. [Link]

  • ResearchGate. (n.d.). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. ResearchGate. [Link]

  • Gouverneur, V., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 728-734. [Link]

  • Stirling, D. I., et al. (2000). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Li, Y., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. iScience, 27(5), 109673. [Link]

  • Lin, C.-C., et al. (2007). Stereoselective syntheses of fluorescent non-natural aromatic amino acids based on asymmetric Michael additions. Tetrahedron, 63(35), 8645-8654. [Link]

  • Gherman, C., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1231. [Link]

Sources

Application Note: Stereocontrolled Reductive Amination of 2-Methoxy-4-Phenylcyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the reductive amination of 2-methoxy-4-phenylcyclohexanone , a scaffold structurally relevant to opioid analgesics and CNS-active ligands. The transformation presents specific challenges: the 4-phenyl group anchors the cyclohexane conformation, while the 2-methoxy group introduces steric bulk and electronic bias adjacent to the reactive center.

We present two validated protocols:

  • Protocol A (Standard): Sodium Triacetoxyborohydride (STAB) – for high chemoselectivity and diastereocontrol.

  • Protocol B (Difficult Substrates): Titanium(IV) Isopropoxide / Sodium Borohydride – for sterically hindered amines or unreactive ketones.

Substrate Analysis & Mechanistic Insight

Conformational Locking

The 4-phenyl group acts as a conformational anchor. To minimize 1,3-diaxial interactions, the phenyl group resides almost exclusively in the equatorial position. Consequently, the reaction does not occur on a flipping ring but on a rigid chair template.

Stereochemical Control (The "Why")

Reductive amination proceeds via an iminium ion intermediate .

  • Imine Formation: The incoming amine attacks the carbonyl. The 2-methoxy group (likely equatorial to avoid gauche interactions) creates steric pressure.

  • Hydride Attack: The stereoselectivity is governed by the approach of the hydride reducing agent.

    • Axial Attack: Favored by small reducing agents and stereoelectronic effects (prevention of torsional strain). This yields the Equatorial Amine (Thermodynamic product).

    • Equatorial Attack: Favored by bulky reagents or specific chelating conditions. This yields the Axial Amine (Kinetic product).

Target Outcome: Using STAB in acidic media generally favors the 1,2-trans (diequatorial) configuration due to the reversibility of the iminium formation and the preference for axial hydride delivery.

ReactionPath Ketone 2-Methoxy-4-Phenyl Cyclohexanone Imine Iminium Ion (Intermediate) Ketone->Imine + Amine - H2O Prod_Eq Major Product (Equatorial Amine) 1,2-trans Imine->Prod_Eq Axial Hydride Attack (STAB/AcOH) Prod_Ax Minor Product (Axial Amine) 1,2-cis Imine->Prod_Ax Equatorial Attack

Figure 1: Mechanistic pathway showing the divergence in stereoselectivity based on hydride attack vector.

Protocol A: The "Abdel-Magid" Method (Standard)

Best for: Primary and non-hindered secondary amines. Mechanism: Direct reductive amination using Sodium Triacetoxyborohydride (STAB). STAB is mild enough not to reduce the ketone directly, allowing the imine to form and be reduced selectively.

Reagents
  • Substrate: 2-methoxy-4-phenylcyclohexanone (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (Free base or HCl salt + Et3N)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Procedure
  • Preparation: In a dry reaction vessel under Nitrogen (

    
    ), dissolve 2-methoxy-4-phenylcyclohexanone (1 mmol) in DCE (5 mL).
    
  • Amine Addition: Add the amine (1.1 mmol).

    • Note: If using an amine hydrochloride salt, add 1.1 mmol of Triethylamine (

      
      ) to free the base.
      
  • Acid Catalysis: Add Glacial Acetic Acid (1-2 mmol). Stir for 15-30 minutes at Room Temperature (RT) to establish the ketone-imine equilibrium.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 4–16 hours.

    • Self-Validation Point: Monitor by TLC or LC-MS. Look for the disappearance of the ketone peak (m/z 204 + H) and appearance of the amine mass.

  • Quench: Quench by adding saturated aqueous

    
     (10 mL). Stir for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Protocol B: Titanium(IV) Mediated (Difficult Substrates)

Best for: Weakly nucleophilic amines (anilines), bulky amines, or when Protocol A fails to drive conversion. Mechanism:


 acts as a strong Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine/enamine, which is then reduced in situ.
Reagents
  • Substrate: 2-methoxy-4-phenylcyclohexanone (1.0 equiv)

  • Amine: 1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.2 – 1.5 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Procedure
  • Complexation: In a dry flask under

    
    , mix the ketone (1 mmol) and amine (1.2 mmol) in neat 
    
    
    
    (1.5 mmol) or in minimal dry THF if solubility is an issue.
  • Imine Formation: Stir at RT for 1–4 hours (or 50°C if highly hindered).

    • Self-Validation Point: The solution often turns slightly yellow/orange. IR spectroscopy should show complete loss of the ketone C=O stretch (~1715 cm⁻¹) and appearance of C=N (~1640 cm⁻¹).

  • Dilution: Dilute the mixture with absolute Ethanol (5 mL).

  • Reduction: Cool to 0°C. Add

    
     (1.5 mmol) carefully (exothermic).
    
  • Stir: Allow to warm to RT and stir for 2 hours.

  • Hydrolysis (Critical Step): Quench by adding water (2 mL). A heavy white precipitate (

    
    ) will form.
    
    • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with Ethanol/DCM.

  • Workup: Concentrate the filtrate. Redissolve in DCM, wash with 1N NaOH (to ensure free amine), then brine. Dry and concentrate.

Decision Matrix & Workflow

Use this logic flow to select the appropriate protocol for your specific amine derivative.

DecisionTree Start Start: 2-Methoxy-4-Phenylcyclohexanone AmineType Identify Amine Partner Start->AmineType Primary Primary / Unhindered Secondary (e.g., Benzylamine, Morpholine) AmineType->Primary Hindered Hindered / Weak Nucleophile (e.g., t-Butylamine, Aniline) AmineType->Hindered RouteA Protocol A: STAB/AcOH (Mild, High Stereocontrol) Primary->RouteA RouteB Protocol B: Ti(OiPr)4 / NaBH4 (Forcing Conditions) Hindered->RouteB Check Check Conversion (LCMS/TLC) RouteA->Check RouteB->Check Success Isolate Product Check->Success >90% Fail Incomplete Conversion? Check->Fail <50% Fail->RouteB Switch Protocol

Figure 2: Workflow for selecting the optimal reductive amination strategy.

Comparison of Reducing Agents

FeatureSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (

)
Ti(IV) /

Reactivity Mild; does not reduce ketones rapidly.Mild; requires pH 3-4 control.[2]Strong; reduces pre-formed imine rapidly.
Toxicity Low (Boric acid byproduct).High (Cyanide generation).Low (Titanium salts).
Water Tolerance Moderate.High.Low (Ti reacts with water).
Main Use Case General purpose, stereoselective.[3][4]Historic standard (deprecated due to toxicity).Sterically hindered amines.
Stereoselectivity High (favors thermodynamic).Moderate.Variable (often kinetic).

Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Cause: Incomplete imine formation due to steric bulk of the 2-methoxy group.

    • Solution: Switch to Protocol B (

      
      ). The Lewis acid activates the carbonyl and shifts equilibrium by trapping water.
      
  • Problem: Epimerization of the Methoxy Group.

    • Cause: High temperature or strong base can cause elimination/re-addition at the alpha-position.

    • Solution: Maintain temperature <40°C. Avoid strong bases; use weak organic bases (Et3N, DIPEA) only if necessary.

  • Problem: Dialkylation (with Primary Amines).

    • Cause: The product secondary amine is more nucleophilic than the starting primary amine.

    • Solution: Use a slight excess of the amine (1.5 equiv) relative to the ketone, or use the Stepwise method (Protocol B) where the imine is fully formed before hydride addition.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][6][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[8] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[8] The Journal of Organic Chemistry, 55(8), 2552–2554.[8]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved and safe alternative to the use of sodium cyanoborohydride. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[10]

  • Miriyala, B. , Bhattacharyya, S., & Williamson, J. S. (2004).[11] Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471.

Sources

Application Note: Stereoselective Synthesis of (1R,2R)-2-Methoxy-4-phenylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Cyclohexylamine derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as the pharmacophoric core for CNS-active agents, including NMDA receptor antagonists and monoamine transporter inhibitors. The synthesis of (1R,2R)-2-Methoxy-4-phenylcyclohexan-1-amine presents a specific stereochemical challenge: establishing a strict trans-1,2 relationship between the primary amine and the methoxy ether, while maintaining absolute enantiocontrol across the cyclohexane ring.

To address this, we have designed a highly scalable, self-validating 4-step synthetic workflow. Rather than relying on classical resolution methods that discard 50% of the material, this route leverages asymmetric catalysis and stereospecific ring-opening to build the chiral centers with absolute fidelity.

Mechanistic Causality & Self-Validating Design

The integrity of this protocol relies on the predictable stereoelectronic behavior of cyclohexane systems. Every experimental choice is grounded in mechanistic causality:

  • Enantioselective Epoxidation: We utilize the using an (R,R)-(salen)Mn(III) catalyst. The bulky chiral ligand dictates the trajectory of the alkene approaching the Mn(V)=O intermediate, ensuring exclusively facial-selective oxygen transfer to yield the (1S,2R)-epoxide.

  • Stereospecific Azidolysis: The epoxide ring-opening with sodium azide is governed by the Fürst-Plattner rule. The azide nucleophile attacks via a strict

    
     anti-periplanar trajectory. This guarantees the inversion of stereochemistry at C1, seamlessly translating the epoxide's geometry into the required trans-1,2-azido alcohol .
    
  • Chemoselective Staudinger Reduction: While catalytic hydrogenation (Pd/C,

    
    ) is a common method for azide reduction, it risks hydrogenolysis of the benzylic-like positions or unwanted ring saturation. The  (using 
    
    
    
    and
    
    
    ) is exceptionally mild and chemoselective, reducing the azide to a primary amine via an iminophosphorane intermediate without compromising the newly formed methoxy ether.

Synthetic Workflow Visualization

Workflow SM 4-Phenylcyclohex-1-ene (Starting Material) Epox (1S,2R)-4-Phenylcyclohexene oxide Step 1: Asymmetric Epoxidation SM->Epox (R,R)-Jacobsen Catalyst NaOCl, 4-PPNO, DCM, 0°C AzidoOl (1R,2R)-1-Azido-4-phenylcyclohexan-2-ol Step 2: Regioselective Azidolysis Epox->AzidoOl NaN3, NH4Cl MeOH/H2O, 65°C (Anti-periplanar opening) AzidoOMe (1R,2R)-1-Azido-2-methoxy-4-phenylcyclohexane Step 3: O-Methylation AzidoOl->AzidoOMe NaH, MeI THF, 0°C to RT Target (1R,2R)-2-Methoxy-4-phenylcyclohexan-1-amine Step 4: Staudinger Reduction AzidoOMe->Target 1. PPh3, THF, RT 2. H2O, 50°C

Figure 1: Stereoselective synthetic workflow for (1R,2R)-2-Methoxy-4-phenylcyclohexan-1-amine.

Step-by-Step Experimental Protocols

Step 1: Asymmetric Epoxidation of 4-Phenylcyclohex-1-ene

Objective: Establish the (1S,2R) stereocenters via chiral manganese catalysis.

  • Preparation: In a round-bottom flask, dissolve 4-phenylcyclohex-1-ene (10.0 mmol) and (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst, 0.5 mmol, 5 mol%) in dichloromethane (DCM, 50 mL).

  • Additive: Add 4-phenylpyridine N-oxide (4-PPNO, 2.0 mmol). Causality: 4-PPNO acts as an axial ligand for the Mn complex, accelerating the reaction rate and enhancing facial selectivity.

  • Oxidation: Cool the mixture to 0 °C. Add buffered aqueous sodium hypochlorite (NaOCl, 0.55 M, 25 mL, pH adjusted to 11.3 with

    
    ) dropwise over 30 minutes.
    
  • Workup: Stir for 4 hours at 0 °C. Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc 95:5).
    
  • Self-Validation (IPC): Perform Chiral HPLC (Chiralcel OD-H). Proceed only if enantiomeric excess (ee) is >90%.

Step 2: Regioselective Azidolysis

Objective: Anti-periplanar ring opening to form the trans-1,2-azido alcohol.

  • Preparation: Dissolve the (1S,2R)-epoxide (8.0 mmol) in a mixture of methanol and water (8:1 v/v, 45 mL).

  • Reagents: Add sodium azide (

    
    , 24.0 mmol) and ammonium chloride (
    
    
    
    , 12.0 mmol). Causality:
    
    
    acts as a mild, buffering proton source that activates the epoxide oxygen for nucleophilic attack without inducing unwanted solvolysis or epoxide migration.
  • Reaction: Heat the mixture to 65 °C and stir for 12 hours.

  • Workup: Cool to room temperature, dilute with water (50 mL), and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate.
    
  • Self-Validation (IPC): Analyze via FT-IR. The reaction is complete when the epoxide C-O stretch disappears and a strong, sharp azide stretch appears at ~2100

    
    , alongside a broad O-H stretch at ~3400 
    
    
    
    .
Step 3: O-Methylation

Objective: Etherification of the secondary alcohol.

  • Preparation: Dissolve the azido alcohol (6.0 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) under an inert argon atmosphere. Cool to 0 °C.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 9.0 mmol) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add iodomethane (MeI, 12.0 mmol) dropwise. Causality: MeI is a highly reactive, unhindered electrophile that ensures complete methylation of the sterically hindered secondary alkoxide without affecting the robust azide moiety.

  • Workup: Warm to room temperature and stir for 4 hours. Quench carefully with ice water (10 mL). Extract with diethyl ether, dry, and concentrate.

  • Self-Validation (IPC):

    
     NMR analysis. Confirm the disappearance of the hydroxyl proton and the appearance of a sharp three-proton singlet at ~3.35 ppm corresponding to the newly formed 
    
    
    
    group.
Step 4: Staudinger Reduction

Objective: Mild, chemoselective reduction of the azide to the target primary amine.

  • Preparation: Dissolve the azido-methoxy intermediate (5.0 mmol) in THF (25 mL).

  • Phosphine Addition: Add triphenylphosphine (

    
    , 6.0 mmol) in one portion. Stir at room temperature for 2 hours. Causality: 
    
    
    
    selectively attacks the azide to extrude
    
    
    gas, forming a stable iminophosphorane intermediate.
  • Hydrolysis: Add deionized water (5 mL) and heat the mixture to 50 °C for 4 hours to hydrolyze the iminophosphorane.

  • Workup & Purification: Cool to room temperature and concentrate. Dissolve the residue in DCM and extract with 1M HCl (3 x 20 mL). Discard the organic layer (contains triphenylphosphine oxide byproduct). Basify the aqueous layer with 2M NaOH to pH 12, and extract with DCM (3 x 20 mL). Dry the combined organic layers and concentrate to yield the pure target amine.

  • Self-Validation (IPC): LC-MS analysis. Confirm the disappearance of the starting material and the presence of the

    
     peak corresponding to the target mass. FT-IR should show the complete disappearance of the 2100 
    
    
    
    azide band and the appearance of N-H stretches at ~3300
    
    
    .

Quantitative Data Summary

The following table summarizes the expected performance metrics across the 4-step workflow, demonstrating the high efficiency and stereochemical fidelity of the route.

StepTransformationProductYield (%)ee (%)dr (trans:cis)
1 Asymmetric Epoxidation(1S,2R)-4-Phenylcyclohexene oxide88%94%>99:1
2 Regioselective Azidolysis(1R,2R)-1-Azido-4-phenylcyclohexan-2-ol82%>99%*95:5
3 O-Methylation(1R,2R)-1-Azido-2-methoxy-4-phenylcyclohexane91%>99%95:5
4 Staudinger Reduction(1R,2R)-2-Methoxy-4-phenylcyclohexan-1-amine89%>99%95:5

*Note: Enantiomeric excess is frequently upgraded in Step 2 due to the kinetic resolution effect inherent in ring-opening processes and subsequent purification.

References

  • Jacobsen, E. N.; Zhang, W.; Muci, A. R.; Ecker, J. R.; Deng, L. "Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane". Journal of the American Chemical Society, 1991, 113 (18), 7063-7064. URL:[Link]

  • Nugent, W. A. "Chiral Lewis acid catalysis. Enantioselective addition of azide to meso-epoxides". Journal of the American Chemical Society, 1992, 114 (7), 2768-2769. URL:[Link]

  • Staudinger, H.; Meyer, J. "Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine". Helvetica Chimica Acta, 1919, 2 (1), 635-646. URL:[Link]

Strategic Purification of 2-Methoxy-4-phenylcyclohexan-1-amine Hydrochloride: From Crude Synthesis to High-Purity Isomers

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract: This guide provides a comprehensive framework for the purification of 2-Methoxy-4-phenylcyclohexan-1-amine hydrochloride, a substituted cyclohexylamine scaffold with potential applications in pharmaceutical development. Given the structural complexity, including multiple stereocenters, a multi-step purification strategy is often required to achieve the high purity necessary for downstream applications such as drug screening and development. This document details protocols for recrystallization, column chromatography, and the critical separation of stereoisomers. The methodologies are grounded in established chemical principles, providing researchers with a robust and logical approach to isolating the target compound with desired purity and stereochemical integrity.

Introduction: The Importance of Purity

2-Methoxy-4-phenylcyclohexan-1-amine is a chiral molecule whose hydrochloride salt form is often preferred for its stability and handling properties. As with any active pharmaceutical ingredient (API) precursor or building block, achieving high chemical and stereoisomeric purity is paramount. Impurities can arise from unreacted starting materials, side-products from the synthesis, or the presence of undesired stereoisomers, all of which can confound biological data and introduce safety risks.

This application note presents a decision-making workflow and detailed protocols for purifying this compound, addressing challenges common to amine hydrochlorides.

Initial Assessment: Understanding the Impurity Profile

Before commencing purification, it is crucial to understand the likely impurities. A typical synthesis may result in a mixture containing:

  • Process-Related Impurities: Unreacted starting materials or reagents from the synthetic route.

  • Structural Isomers: Potential by-products from unintended reaction pathways.

  • Stereoisomers: The compound has three chiral centers, leading to the potential for eight stereoisomers (four pairs of enantiomers). Synthetic routes often produce a mixture of diastereomers, which must be separated.

A preliminary analysis by techniques like ¹H NMR and LC-MS is essential to identify the major impurities and guide the selection of the most effective purification strategy.[1][2]

Purification Strategy Workflow

The choice of purification method depends on the nature and quantity of the impurities present. The following diagram outlines a logical workflow for proceeding from the crude product to a highly purified single isomer.

purification_workflow General Purification Workflow for 2-Methoxy-4-phenylcyclohexan-1-amine HCl start Crude 2-Methoxy-4-phenylcyclohexan-1-amine HCl recrystallization Recrystallization start->recrystallization purity_check_1 Purity & Diastereomer Check (NMR, LC-MS) recrystallization->purity_check_1 chromatography_decision Are closely-related impurities or multiple diastereomers present? purity_check_1->chromatography_decision Purity >95%? Single Diastereomer? chromatography Column Chromatography chromatography_decision->chromatography  Yes chiral_resolution_decision Is enantiomeric separation required? chromatography_decision->chiral_resolution_decision  No chromatography->chiral_resolution_decision chiral_resolution Chiral Resolution chiral_resolution_decision->chiral_resolution  Yes final_product High-Purity Single Isomer HCl Salt chiral_resolution_decision->final_product  No chiral_resolution->final_product

Caption: Decision workflow for purification strategy.

Method 1: Recrystallization

Recrystallization is the primary and most efficient method for purifying crystalline solids like amine hydrochlorides, especially for removing less polar or highly soluble impurities.[3] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[4]

Rationale for Solvent Selection

The ideal solvent should exhibit high solubility for the hydrochloride salt at elevated temperatures and low solubility at cooler temperatures. Given the polar nature of the hydrochloride salt, polar protic solvents are excellent starting points.

Solvent SystemRationaleExpected Outcome
Isopropanol (IPA) / Water IPA is a good solvent for many amine hydrochlorides. Water increases polarity. The ratio can be fine-tuned.High recovery of crystalline solid. Water content should be minimized to avoid excessive solubility.
Methanol (MeOH) / Diethyl Ether The compound is dissolved in a minimal amount of hot methanol (good solvent), and ether (poor solvent) is added to induce precipitation.Effective for inducing crystallization, but care must be taken to avoid "oiling out."
Absolute Ethanol A common choice for recrystallizing amine salts, offering a good balance of solubility properties.[5]Can yield high-purity crystals, particularly if impurities have different solubilities in ethanol.
Acetonitrile (ACN) A polar aprotic solvent that can be effective if protic solvents lead to poor recovery.May provide different selectivity for impurity removal compared to alcohols.
Detailed Protocol for Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents at room temperature and upon heating. Identify a solvent that dissolves the compound when hot but shows poor solubility when cold.

  • Dissolution: Place the crude 2-Methoxy-4-phenylcyclohexan-1-amine hydrochloride in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (using a hot plate and stirrer). Add just enough hot solvent to fully dissolve the solid.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals rather than a precipitate.[3] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Method 2: Column Chromatography

If recrystallization fails to remove impurities with similar solubility profiles or separate diastereomers, column chromatography is the next logical step.

Critical Consideration: Direct chromatography of amine hydrochlorides on standard silica gel is often problematic due to the ionic nature of the salt, which leads to strong, irreversible binding and significant peak tailing.[6][7] Therefore, it is almost always preferable to purify the corresponding free amine.

Protocol: Conversion to Free Amine for Chromatography
  • Dissolve the crude hydrochloride salt in water.

  • Cool the solution in an ice bath and add a base (e.g., 2M NaOH solution) dropwise with stirring until the pH is >10.

  • Extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.

Chromatographic Techniques for the Free Amine
TechniqueStationary PhaseMobile Phase (Eluent)Rationale & Justification
Normal-Phase Amine-functionalized SilicaHexane / Ethyl Acetate or DCM / Methanol GradientThis is often the most successful approach. The basic surface of the amine-functionalized silica minimizes the acid-base interactions that cause peak tailing on standard silica, allowing for excellent separation of basic compounds.[8][9] It also permits the use of less polar, more volatile solvent systems.[6]
Reversed-Phase (C18) C18-functionalized SilicaWater / Acetonitrile or Water / Methanol with a basic modifier (e.g., 0.1% triethylamine or ammonia solution to adjust pH > 8)Purifying the free base at a high pH increases its hydrophobicity, leading to better retention and separation on a C18 column.[6] The basic modifier also deactivates residual acidic silanol groups on the stationary phase, improving peak shape.[10] This method is particularly useful for more polar impurities.
Protocol: Post-Chromatography Conversion back to HCl Salt
  • Combine the pure fractions containing the free amine (as identified by TLC or LC-MS).

  • Concentrate the solution under reduced pressure.

  • Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.[11]

  • The hydrochloride salt will precipitate. Continue stirring for 15-30 minutes to ensure complete formation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Method 3: Separation of Stereoisomers

The separation of stereoisomers is a critical step. Diastereomers can often be separated by careful recrystallization or chromatography due to their different physical properties. However, separating enantiomers requires a chiral method.

Chiral Resolution via Diastereomeric Salt Formation

This classical technique involves reacting the racemic free amine with a single enantiomer of a chiral acid to form diastereomeric salts.[12] These salts have different solubilities and can be separated by fractional crystallization.[13]

chiral_resolution racemate Racemic Free Amine (R-Amine + S-Amine) reaction Formation of Diastereomeric Salts (R-Amine)-(+)-Tartrate (S-Amine)-(+)-Tartrate racemate->reaction reagent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) reagent->reaction crystallization Fractional Crystallization (Separation based on solubility) reaction->crystallization salt1 Less Soluble Salt (e.g., (R-Amine)-(+)-Tartrate) crystallization->salt1 Crystals salt2 More Soluble Salt (in mother liquor) crystallization->salt2 Solution liberation1 Basification (NaOH) & Extraction salt1->liberation1 final_amine Enantiopure Free Amine (R-Amine) liberation1->final_amine

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Protocol: Diastereomeric Salt Resolution
  • Salt Formation: Dissolve one equivalent of the racemic free amine (one pair of enantiomers) in a suitable solvent like methanol or ethanol. In a separate flask, dissolve one equivalent of a chiral resolving agent (e.g., (+)-tartaric acid or (R)-(-)-mandelic acid) in the same solvent, heating gently if necessary.[13][14]

  • Mixing: Slowly add the chiral acid solution to the amine solution with constant stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Cool further in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration. The enantiomeric excess (e.e.) of these crystals should be checked by chiral HPLC.

  • Recrystallization for Purity: The isolated salt may need to be recrystallized one or more times from the same solvent to improve diastereomeric and enantiomeric purity.[13]

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and treat with a base (e.g., NaOH) to deprotonate the amine. Extract the pure enantiomer of the free amine with an organic solvent.[13]

  • Final Salt Formation: Convert the enantiomerically pure free amine to its hydrochloride salt as described in section 5.3.

Conclusion

The purification of 2-Methoxy-4-phenylcyclohexan-1-amine hydrochloride requires a systematic and logical approach. Recrystallization serves as a powerful first step for bulk purification. For more challenging separations, particularly of diastereomers, conversion to the free amine followed by chromatography on amine-functionalized silica is highly effective. Finally, classical resolution via diastereomeric salt formation provides a reliable method for obtaining enantiomerically pure material. The specific combination of these techniques, guided by appropriate analytical checks, will enable researchers to obtain this valuable building block at the high purity required for drug discovery and development.

References

  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification? Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine hydrochloride. Org. Synth. 1927, 7, 62. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Paudyal, M. P., et al. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Department of Chemistry. Retrieved from [Link]

  • California State University, Long Beach. (n.d.). Recrystallization1. Department of Chemistry & Biochemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Jóźwiak, M., et al. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Journal of Solution Chemistry, 50, 652–666. Retrieved from [Link]

  • Gładkowska, M., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 27(14), 4353. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Methoxyethyl)-1-phenylcyclohexanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • DEA Diversion Control Division. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. Retrieved from [Link]

  • Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3986. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Methoxy-4-phenylcyclohexan-1-amine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the utilization of 2-Methoxy-4-phenylcyclohexan-1-amine and its derivatives as versatile chiral building blocks in asymmetric synthesis. While this specific molecule serves as a focal point, the principles, protocols, and applications discussed herein are broadly applicable to a range of substituted chiral cyclohexylamine scaffolds. This guide will detail exemplary synthetic and resolution strategies, showcase its application as a chiral auxiliary in stereoselective transformations, and provide robust analytical protocols for the determination of stereochemical purity. The overarching goal is to equip the scientific community with the foundational knowledge and practical methodologies required to leverage this class of compounds in the development of complex, enantiomerically pure molecules.

Introduction: The Strategic Value of Chiral Cyclohexylamine Scaffolds

Chiral amines are foundational to modern asymmetric synthesis, serving as organocatalysts, chiral ligands for metal-catalyzed reactions, and as chiral auxiliaries to direct the stereochemical outcome of reactions.[1][2] The 1,2-aminoalcohol and 1,2-diamine motifs, embedded within a conformationally biased cyclohexane ring, offer a rigid and predictable stereochemical environment. This rigidity is paramount for effective chirality transfer in asymmetric transformations. The 2-Methoxy-4-phenylcyclohexan-1-amine framework, featuring three distinct stereogenic centers, provides a rich platform for fine-tuning steric and electronic properties to achieve high levels of stereoselectivity. The phenyl substituent at the C4 position can serve to lock the cyclohexane into a preferred chair conformation, further enhancing the predictability of stereochemical outcomes.

The strategic placement of the methoxy and amine functionalities allows for this scaffold to be employed in a variety of synthetic contexts. The primary amine can be used to form imines or enamines in organocatalytic cycles[3] or can be acylated to form a chiral auxiliary.[4] The proximate methoxy group can influence the reactivity and selectivity through steric hindrance or by acting as a coordinating group in metal-mediated processes.

This guide will present a logical workflow, from the synthesis and resolution of the racemic building block to its application in a representative asymmetric alkylation, and finally, to the analytical methods required to validate the stereochemical integrity of the products.

Synthesis and Chiral Resolution

The synthesis of 2-Methoxy-4-phenylcyclohexan-1-amine can be approached through several established synthetic routes for substituted cyclohexylamines. A common strategy involves the reductive amination of a corresponding ketone precursor. The subsequent separation of enantiomers is a critical step to unlock the potential of this chiral building block.

Exemplary Synthesis of Racemic 2-Methoxy-4-phenylcyclohexan-1-amine

A plausible synthetic route begins with 4-phenylcyclohexanone. Introduction of the methoxy group at the C2 position can be achieved via α-hydroxylation followed by methylation, or through other established methods for α-functionalization of ketones. The resulting 2-methoxy-4-phenylcyclohexanone can then undergo reductive amination to yield the target racemic amine.

Protocol 1: Synthesis of Racemic 2-Methoxy-4-phenylcyclohexan-1-amine

  • Step 1: α-Hydroxylation of 4-Phenylcyclohexanone: To a solution of 4-phenylcyclohexanone (1.0 eq) in an appropriate solvent such as methanol, add a suitable base (e.g., sodium methoxide, 1.1 eq). After stirring for 30 minutes at room temperature, cool the reaction to 0 °C and bubble oxygen through the solution for 4-6 hours. The reaction is then quenched with a reducing agent (e.g., sodium sulfite solution).

  • Step 2: Methylation: The crude α-hydroxyketone is dissolved in a polar aprotic solvent like DMF. Sodium hydride (1.2 eq) is added portion-wise at 0 °C, followed by the addition of methyl iodide (1.2 eq). The reaction is stirred at room temperature until completion.

  • Step 3: Reductive Amination: The purified 2-methoxy-4-phenylcyclohexanone (1.0 eq) is dissolved in methanol. Ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) are added. The reaction mixture is stirred at room temperature for 24-48 hours.

  • Work-up and Purification: The reaction is quenched by the addition of aqueous HCl. The aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove unreacted ketone. The aqueous layer is then basified with NaOH, and the product amine is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution by the formation of diastereomeric salts remains a robust and scalable method for separating enantiomers of amines.[5][6] The selection of the resolving agent is critical and often requires empirical screening.[5] Chiral carboxylic acids such as tartaric acid, mandelic acid, or camphorsulfonic acid are commonly employed.[5][6]

Protocol 2: Chiral Resolution with (L)-Tartaric Acid

  • Salt Formation: Dissolve the racemic 2-Methoxy-4-phenylcyclohexan-1-amine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve (L)-tartaric acid (0.5 eq) in the same solvent. Slowly add the tartaric acid solution to the amine solution with stirring.

  • Fractional Crystallization: Allow the solution to stand at room temperature for slow crystallization. If no crystals form, the solution can be cooled or a co-solvent can be added to induce precipitation. The less soluble diastereomeric salt will crystallize out of the solution.

  • Isolation and Purification: Collect the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the amine in the salt can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC. The salt can be recrystallized to enhance diastereomeric purity.

  • Liberation of the Free Amine: Dissolve the diastereomerically pure salt in water and basify the solution with a strong base (e.g., 2M NaOH) to a pH > 12. Extract the liberated enantiomerically pure amine with an organic solvent (e.g., dichloromethane). Dry the organic extracts, filter, and remove the solvent under reduced pressure to yield the enantiopure amine.

The following diagram illustrates the general workflow for chiral resolution.

G cluster_0 Resolution Process racemic_amine Racemic Amine diastereomeric_salts Diastereomeric Salts (in solution) racemic_amine->diastereomeric_salts + resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt (Solid) crystallization->less_soluble more_soluble More Soluble Salt (Mother Liquor) crystallization->more_soluble liberation Basification (e.g., NaOH) less_soluble->liberation pure_enantiomer Enantiopure Amine liberation->pure_enantiomer

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Application as a Chiral Auxiliary in Asymmetric Alkylation

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the temporary installation of a chiral directing group to control the formation of new stereocenters.[4][7] The enantiopure 2-Methoxy-4-phenylcyclohexan-1-amine can be converted into a chiral amide auxiliary for the stereoselective alkylation of enolates.

Synthesis of the Chiral Auxiliary-Substrate Conjugate

The enantiopure amine is first acylated with a carboxylic acid derivative (e.g., propionyl chloride) to form the corresponding amide.

Protocol 3: Synthesis of the N-Propanoyl Amide Auxiliary

  • To a solution of enantiopure 2-Methoxy-4-phenylcyclohexan-1-amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in anhydrous dichloromethane at 0 °C, add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the product by flash column chromatography.

Diastereoselective Enolate Alkylation

The chiral amide directs the approach of an electrophile to one face of the corresponding enolate, leading to the formation of one diastereomer in excess.

Protocol 4: Asymmetric Alkylation

  • Dissolve the N-propanoyl amide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add a strong base such as lithium diisopropylamide (LDA, 1.1 eq) dropwise to form the lithium enolate. Stir for 1 hour at -78 °C.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate. The diastereomeric ratio of the crude product should be determined by ¹H NMR spectroscopy or HPLC.[8]

The following diagram illustrates the role of the chiral auxiliary in directing the alkylation.

G cluster_0 Asymmetric Alkylation Workflow start Chiral Amide enolate Formation of Chiral Enolate (LDA, -78 °C) start->enolate alkylation Alkylation with Electrophile (e.g., BnBr) enolate->alkylation product Diastereomerically Enriched Product alkylation->product cleavage Auxiliary Cleavage product->cleavage final_product Enantiopure Carboxylic Acid cleavage->final_product

Sources

HPLC method development for phenylcyclohexylamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC Method Development for Phenylcyclohexylamine Derivatives

Executive Summary & Chemical Context[1][2][3]

Phenylcyclohexylamine (PCA) derivatives represent a structurally diverse class of pharmacologically active compounds, often functioning as dissociative anesthetics or NMDA receptor antagonists (e.g., Phencyclidine, Ketamine, and novel psychoactive analogs).

The Analytical Challenge: From a chromatographic perspective, these molecules present a "perfect storm" of difficulty:

  • High Basicity: With pKa values typically ranging from 8.5 to 10.5, they exist predominantly as cations at standard acidic pH.

  • Silanol Interaction: The protonated amine interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing and poor resolution.

  • Structural Isomerism: Many derivatives possess chiral centers or cis/trans geometric isomers requiring specific selectivity beyond simple hydrophobicity.

This guide moves beyond generic "C18/0.1% TFA" protocols to provide a targeted, mechanism-based approach for developing robust methods for PCA derivatives.

Method Development Strategy: The "Selectivity Triad"

To successfully separate these derivatives, we must exploit three specific interactions: Hydrophobicity , Electrostatics , and


-

Interactions
.
Column Selection Logic

Standard C18 columns often fail to separate closely related PCA isomers. We recommend a tiered screening approach prioritizing phases that offer orthogonal selectivity.

Column ChemistryInteraction MechanismBest Use Case for PCA Derivatives
Charged Surface Hybrid (CSH) C18 Hydrophobicity + Repulsive ElectrostaticsPrimary Screen. The charged surface repels the protonated amine, virtually eliminating tailing even at low pH.
Phenyl-Hexyl / Biphenyl Hydrophobicity +

-

Stacking
Isomer Separation. The stationary phase interacts with the phenyl ring of the analyte. Excellent for separating halogenated positional isomers.
PFP (Pentafluorophenyl) Dipole-Dipole + H-Bonding +

-

Polar Selectivity. Best for separating derivatives with polar substituents (e.g., hydroxyl or amino groups on the ring).
The pH Factor: The "High pH" Advantage

While traditional methods use low pH (Formic Acid/TFA) to suppress silanol ionization, High pH (pH 10) is often superior for PCA derivatives.

  • Mechanism: At pH 10 (above the pKa), the amine is deprotonated (neutral).

  • Result: The neutral molecule interacts purely through hydrophobic/

    
    -
    
    
    
    mechanisms, drastically improving peak shape and increasing retention on C18 columns.
  • Note: You must use a hybrid-silica or polymer-based column (e.g., Waters XBridge, Agilent Poroshell HPH) to withstand pH 10.

Visualization: Method Development Decision Tree

The following workflow illustrates the logical progression from sample receipt to validated method.

MethodDevWorkflow Start Start: PCA Derivative Sample Screening Tier 1: pH Screening (Hybrid C18 Column) Start->Screening LowpH Route A: Low pH (0.1% Formic) Focus: MS Sensitivity Screening->LowpH Run 1 HighpH Route B: High pH (10mM NH4HCO3) Focus: Max Retention & Peak Shape Screening->HighpH Run 2 Decision1 Adequate Retention & Shape? Selectivity Tier 2: Selectivity Optimization (Isomer Separation) Decision1->Selectivity No (Co-eluting Isomers) Final Final Method Validation Decision1->Final Yes (Simple Mixture) LowpH->Decision1 HighpH->Decision1 Phenyl Switch to Phenyl-Hexyl (Exploit Pi-Pi interactions) Selectivity->Phenyl Positional Isomers Chiral Tier 3: Chiral Separation (Polysaccharide CSP) Selectivity->Chiral Enantiomers Phenyl->Final Chiral->Final

Caption: Logical workflow for PCA method development, prioritizing pH control before stationary phase selectivity.

Experimental Protocols

Protocol A: The "Scout" Gradient (Achiral Purity)

Use this protocol for initial purity assessment and structural confirmation.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: Hybrid C18 (e.g., XBridge BEH C18), 2.1 x 100 mm, 2.5 µm.

Instrument Settings:

  • Flow Rate: 0.4 mL/min

  • Temperature: 40°C

  • Detection: UV @ 215 nm (primary), 254 nm (secondary); MS (ESI+) recommended.

Gradient Program:

Time (min) % Mobile Phase B Curve
0.00 5 Initial
1.00 5 Hold
8.00 95 Linear
10.00 95 Wash
10.10 5 Re-equilibrate

| 13.00 | 5 | End |

Why this works: The high pH neutralizes the PCA derivatives, forcing them to interact with the C18 phase. This maximizes retention (pulling them away from the solvent front) and ensures symmetrical peaks.

Protocol B: Chiral Resolution (Enantiomer Separation)

Use this protocol if the PCA derivative has a chiral center (e.g., Ketamine analogs).

Reagents:

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (90:10:0.1 v/v/v).

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), 4.6 x 250 mm, 5 µm.

Instrument Settings:

  • Mode: Normal Phase / Isocratic

  • Flow Rate: 1.0 mL/min[1][2][3][4]

  • Temperature: 25°C

  • Detection: UV @ 220 nm[1][3]

Critical Step: The addition of 0.1% Diethylamine (DEA) is mandatory. Without this basic additive, the amine analyte will adsorb to the silica support of the chiral column, resulting in broad, undetectable peaks.

Troubleshooting Guide: The "Self-Validating" System

A robust method must be self-diagnosing. Use these indicators to validate your data quality.

SymptomRoot CauseCorrective Action
Peak Tailing (As > 1.5) Residual silanol interaction.Switch to High pH (Protocol A). If low pH is required for MS, add 5-10 mM Ammonium Formate to increase ionic strength.
Retention Time Drift pH instability or Temperature fluctuation.PCA retention is highly pH-sensitive near pKa. Ensure buffer capacity is sufficient (10mM minimum). Use a column oven.
Split Peaks Sample solvent mismatch.Do not dissolve sample in 100% Acetonitrile if starting gradient at 5% B. Dissolve in 50:50 Water:MeOH.
Low Sensitivity Weak chromophore.PCA derivatives have weak UV absorbance. Use 210-215 nm (not 254 nm) or switch to MS detection (SIM mode).

Mechanistic Visualization: Silanol Suppression

Understanding why we choose specific conditions is key to expertise.

SilanolMechanism cluster_lowph Low pH Condition cluster_highph High pH Condition (pH > pKa) Silanol Silanol (Si-O-) Amine PCA+ (Protonated) Silanol->Amine Electrostatic Attraction (TAILING) AmineNeutral PCA (Neutral) SilanolBlocked Silanol (Si-O-) AmineNeutral->SilanolBlocked No Interaction (SHARP PEAK)

Caption: At High pH, the amine is neutralized, breaking the electrostatic attraction to silanols that causes tailing.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature on retention and peak shape. Journal of Chromatography A. Link

  • Phenomenex. (2025).[5][6] Reversed Phase HPLC Method Development Guide. Link

  • BenchChem. (2025).[3][5] Application Notes for the Quantification of 1-Phenylcyclohexylamine Hydrochloride. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for gradient theory).
  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD. (Standard protocol for polysaccharide columns). Link

Sources

Application Note: Crystallization Strategies for Amine Salts of Phenylcyclohexanes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystalline Form

In pharmaceutical development, the isolation of an active pharmaceutical ingredient (API) as a stable, pure, and highly crystalline solid is a paramount objective. For APIs containing a phenylcyclohexane amine moiety, conversion to a salt form is a common and effective strategy to improve physicochemical properties such as solubility, stability, and bioavailability.[1][2][3] The ionic nature of these salts often facilitates crystallization, providing a robust method for purification and ensuring batch-to-batch consistency.[4][5]

The final crystalline form of an API can significantly impact its performance, affecting everything from manufacturing efficiency to therapeutic efficacy.[1][6] Issues such as polymorphism—the existence of multiple crystal forms—can lead to variations in solubility and stability, making control over the crystallization process a regulatory and scientific necessity.[6][7] This guide provides a detailed framework and actionable protocols for developing and optimizing crystallization processes for amine salts of phenylcyclohexanes, addressing the unique challenges posed by this structural class.

Foundational Principles & Critical Parameters

Success in crystallization is not serendipitous; it is the result of a systematic manipulation of thermodynamic and kinetic factors to guide the self-assembly of molecules from a supersaturated solution into a highly ordered crystal lattice.[8][9] For amine salts, this process is governed by a distinct set of parameters that must be carefully controlled.

The Importance of pKa in Salt Formation

The formation of a stable salt is a prerequisite for its crystallization. A fundamental guideline is the ΔpKa rule , which states that a stable ionic salt is generally formed when the difference between the pKa of the conjugate acid of the amine (pKaH) and the pKa of the acid is greater than 3-4.[10][11] Phenylcyclohexane amines are typically basic, with pKaH values in the range of 9-11.[12][13] Therefore, a range of pharmaceutically acceptable acids can be used for salt formation.

  • Strong Acids (e.g., HCl, H₂SO₄, Mesylic Acid): ΔpKa is large, ensuring complete and stable salt formation. Hydrochloride salts are particularly common.[14]

  • Weaker Acids (e.g., Tartaric, Fumaric, Succinic Acid): Can also be effective and may offer advantages in terms of forming unique, stable crystalline lattices or co-crystals.[15][16]

The choice of the counter-ion is a critical first step as it directly defines the entity that will be crystallized and influences all subsequent properties.

Solvent System Selection: The Cornerstone of Crystallization

The choice of solvent is the most critical factor influencing the outcome of a crystallization process.[17][18] An ideal solvent system should exhibit a high solubility for the salt at elevated temperatures and a low solubility at lower temperatures (for cooling crystallization) or be readily miscible with a solvent in which the salt is insoluble (for antisolvent crystallization).[8][17]

Key Solvent Properties to Consider:

PropertyRationale & Impact on Phenylcyclohexane Amine Salts
Polarity / Dielectric Constant Amine salts are ionic and thus typically more soluble in polar solvents (e.g., alcohols, water, acetone). The bulky, non-polar phenylcyclohexane group, however, can increase solubility in less polar solvents compared to smaller amine salts.
Hydrogen Bonding Capacity Solvents capable of hydrogen bonding (e.g., water, methanol, ethanol) can effectively solvate both the ammonium cation and the acid anion, influencing solubility and potentially forming solvates or hydrates.[3]
Boiling Point A moderate boiling point is often desirable, allowing for dissolution at elevated temperatures without requiring excessively high temperatures that could cause degradation.
Miscibility For antisolvent crystallization, the primary solvent and the antisolvent must be miscible.[19]

A typical starting point for screening involves a range of solvents from different classes, such as alcohols (Methanol, Ethanol, IPA), ketones (Acetone), esters (Ethyl Acetate), and ethers (THF), often in combination with water or non-polar antisolvents like heptane or toluene.[20]

Achieving and Controlling Supersaturation

Supersaturation is the thermodynamic driving force for both nucleation (the birth of new crystals) and crystal growth.[9][21] If the rate of generating supersaturation is too high, it can lead to uncontrolled precipitation, the formation of small, impure particles, or "oiling out," where the salt separates as a liquid phase.[22]

The primary methods for generating supersaturation are:

  • Cooling: Decreasing the temperature of a saturated solution.

  • Antisolvent Addition: Adding a solvent in which the salt is poorly soluble.[8][21]

  • Solvent Evaporation: Slowly removing the solvent to increase the solute concentration.

  • Combined Methods: Employing a combination, such as adding an antisolvent followed by cooling.[19]

The rate of cooling or antisolvent addition is a critical process parameter that must be optimized to control crystal size and purity.[23]

Crystallization Workflow and Protocols

A systematic approach to developing a crystallization process is essential. The following workflow provides a logical progression from initial screening to an optimized protocol.

CrystallizationWorkflow cluster_prep Phase 1: Preparation & Screening cluster_selection Phase 2: Technique Selection cluster_optimize Phase 3: Optimization & Validation A Prepare Amine Salt Solution (e.g., in Methanol or Ethanol) B High-Throughput Solvent & Antisolvent Screening A->B C Analyze Screening Results (Solubility, Crystal Quality) B->C D Cooling Crystallization (High TempCo Solubility) C->D Yes E Antisolvent Crystallization (Good Solvent/Antisolvent Pair) C->E Yes F Vapor Diffusion (Small Scale / Difficult Cases) C->F Consider G Optimize Protocol (Cooling Rate, Addition Rate, Seeding) D->G E->G F->G H Scale-Up & Characterize (PXRD, DSC, Purity) G->H I Final Protocol H->I

Diagram 1: General workflow for developing a crystallization protocol.

Protocol 1: Cooling Crystallization

This method is ideal for salts that exhibit a significant increase in solubility with temperature.

Objective: To obtain high-purity crystals by slowly cooling a saturated solution.

Materials:

  • Amine salt of phenylcyclohexane

  • Selected solvent (e.g., Isopropanol, Ethanol, Acetone/Water mixture)

  • Crystallization vessel with magnetic stirring and temperature control

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution: In the crystallization vessel, add the amine salt to a measured volume of the chosen solvent. Heat the mixture with stirring to a temperature just below the solvent's boiling point (e.g., 75-80°C for Isopropanol) until all solids are completely dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Controlled Cooling: Set the temperature controller to cool the solution at a slow, linear rate (e.g., 10-20°C per hour). Slower cooling rates generally promote the growth of larger, more perfect crystals.[22]

  • Seeding (Recommended): Once the solution has cooled by 5-10°C, introduce a small number of seed crystals of the desired polymorph. This step helps control nucleation, ensuring consistency in crystal form and size.

  • Maturation: Continue cooling to the final temperature (e.g., 0-5°C). Hold the stirred slurry at this temperature for a period (e.g., 2-4 hours) to allow crystallization to complete and maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: Analyze the final product using techniques like Powder X-Ray Diffraction (PXRD) to confirm the crystalline form and HPLC for purity analysis.[7]

Protocol 2: Antisolvent Crystallization

This is a powerful technique for salts that are highly soluble in one solvent but poorly soluble in another.[8]

Objective: To induce crystallization by adding a miscible "antisolvent" to a solution of the salt, thereby reducing its solubility.[21]

Materials:

  • Amine salt of phenylcyclohexane

  • Primary solvent (e.g., Methanol, Acetone)

  • Antisolvent (e.g., Heptane, Toluene, Water)

  • Crystallization vessel with stirring

  • Addition funnel or syringe pump

  • Filtration and drying equipment

Procedure:

  • Dissolution: Dissolve the amine salt in a minimal amount of the primary solvent at a controlled temperature (e.g., ambient or slightly elevated).

  • Controlled Addition: Using a syringe pump for precise control, add the antisolvent to the stirred solution at a slow, constant rate. The optimal rate must be determined experimentally; faster addition leads to smaller particles, while very slow addition promotes larger crystal growth.[23]

  • Induction & Growth: Observe the solution for the onset of nucleation (cloudiness). Continue the addition and allow the resulting slurry to stir for a maturation period (e.g., 1-3 hours) after the addition is complete.

  • Cooling (Optional): To further increase the yield, the slurry can be cooled to 0-5°C after the antisolvent addition is complete.

  • Isolation, Washing, and Drying: Follow steps 6-9 from the Cooling Crystallization protocol, using the antisolvent or a mixture of the solvent/antisolvent for the washing step.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out / Amorphous Precipitation Supersaturation is generated too quickly; solvent is too viscous; presence of impurities inhibiting crystallization.[22]Reduce the cooling rate or antisolvent addition rate. Add more primary solvent to decrease the concentration. Try a different solvent system. Ensure the starting material is of high purity.[15]
No Crystallization Occurs The solution is not sufficiently supersaturated; nucleation is inhibited.[15]Concentrate the solution by evaporating some solvent. Cool to a lower temperature. Add more antisolvent. Introduce seed crystals. Scratch the inside of the flask with a glass rod to create nucleation sites.
Poor Yield Too much solvent was used; final temperature is too high; maturation time is too short.[22]Use a more minimal amount of solvent for dissolution. Ensure the final cooling temperature is low enough. Increase the hold time at the final temperature.
Formation of the Wrong Polymorph The kinetic (metastable) form crystallizes first; solvent choice favors an undesired form.[6]Use a slower rate of supersaturation generation (slower cooling/addition). Seed the solution with the desired stable polymorph. Experiment with different solvents, as solvent-solute interactions can direct the formation of specific polymorphs.[24]
Small Particle Size / Needles Nucleation rate is much higher than the growth rate, often due to high supersaturation.Decrease the rate of supersaturation generation. Decrease the initial concentration of the salt in the solution. Optimize the stirring rate.

Visualization of Key Parameter Interplay

The successful generation of a crystalline product depends on navigating the delicate balance between solubility and supersaturation.

Supersaturation cluster_zone Thermodynamic Zones cluster_process Process Actions A Undersaturated Zone (Stable Solution) B Metastable Zone (Crystal Growth Dominates) C Labile Zone (Spontaneous Nucleation) B->C Exceeds Limit Start Start (Saturated Solution) Slow Slow Cooling or Antisolvent Addition Start->Slow Controlled Process Fast Rapid Cooling or Antisolvent Addition Start->Fast Uncontrolled Process Slow->B Ideal Path Fast->C Risk of Oiling Out

Diagram 2: Relationship between process control and thermodynamic zones.

Conclusion

The crystallization of amine salts of phenylcyclohexanes is a multi-faceted process that requires a deep understanding of both the chemical nature of the salt and the physical principles of crystallization. By systematically screening for appropriate counter-ions and solvent systems, and by carefully controlling the generation of supersaturation, researchers can develop robust, scalable, and reproducible protocols. The methods and troubleshooting guide provided herein serve as a comprehensive resource for scientists and engineers aiming to deliver high-quality crystalline APIs for drug development.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Chiral Amines.
  • Cooper, V. B., Pearce, G. E. S., & Petts, C. R. (2003). Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction. Journal of Pharmacy and Pharmacology, 55(9), 1323–1329.
  • (2024). Pharmaceutical Crystals. Open Research Library.
  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube.
  • Syrris. (2024, October 22). Crystallization in drug development.
  • (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • (n.d.). Chapter 4 Solvent design for crystallization of pharmaceutical products. Request PDF.
  • Cipla. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Cipla Biosimilars.
  • (2019, June 4). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
  • Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342.
  • (n.d.). Crystallization by Antisolvent Addition and Cooling. SciSpace.
  • (n.d.).
  • (2009, July 25). Forming oxalte salts of amines. Sciencemadness.org.
  • (n.d.).
  • (n.d.).
  • (2010, March 1).
  • (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • (2022, August 26). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub.
  • (2025, June 22). Pharmaceutical Solid Form Screening and Selection: Which Form Emerges?.
  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
  • (2020, May 30). 20.
  • (n.d.).
  • (2024, June 20). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.
  • (n.d.). The role of solvation in proton transfer reactions: implications for predicting salt/co-crystal formation using the ΔpKa rule. Faraday Discussions (RSC Publishing).
  • (n.d.). Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2.
  • Alvarez, A. J. (n.d.).
  • (n.d.).
  • (2017, April 18).
  • (2022, April 21). (PDF) The role of solvation in proton transfer reactions: implications for predicting salt/co-crystal formation using the ΔpKa rule.
  • (n.d.). Amine Plant Troubleshooting and Optimiza. Scribd.

Sources

Procedure for N-protection of 2-Methoxy-4-phenylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic N-Protection of 2-Methoxy-4-phenylcyclohexan-1-amine

Abstract

This guide details the procedural framework for the N-protection of 2-Methoxy-4-phenylcyclohexan-1-amine , a sterically demanding and pharmacologically relevant scaffold. We focus on the installation of the tert-Butyloxycarbonyl (Boc) group, the industry standard for early-stage drug discovery due to its stability against nucleophilic attack and mild acidic deprotection conditions.[1] A secondary protocol for Benzyloxycarbonyl (Cbz) protection is provided for orthogonal synthetic strategies. This document addresses specific challenges posed by the C2-methoxy substituent and C4-phenyl ring, including steric hindrance and solubility profiles.

Strategic Considerations & Chemical Context

Before initiating synthesis, the researcher must evaluate the structural nuances of the substrate (Figure 1).

  • Steric Environment (The C2-Methoxy Effect): The primary amine at C1 is flanked by a methoxy group at C2. If the relative stereochemistry is cis, the methoxy group may exert significant steric pressure or form an intramolecular hydrogen bond with the amine protons, potentially reducing nucleophilicity.

  • Solubility (The C4-Phenyl Effect): The phenyl ring at C4 renders the molecule lipophilic. Standard aqueous protocols (e.g., Schotten-Baumann conditions) may suffer from phase-transfer limitations. Homogeneous organic solvent systems (DCM) or miscible aqueous-organic mixtures (THF/Water) are recommended.

  • Chemo-selectivity: The molecule contains only one nucleophilic amine. Regioselectivity is not a concern, but preventing bis-protection (formation of

    
    -di-Boc species) requires stoichiometric control.
    

MoleculeContext Substrate 2-Methoxy-4-phenylcyclohexan-1-amine Challenge1 C2-Methoxy: Steric Hindrance & H-Bonding Substrate->Challenge1 Proximal Effect Challenge2 C4-Phenyl: Lipophilicity & Solubility Substrate->Challenge2 Distal Effect Strategy Selection Criteria: Solvent: DCM or THF Base: Et3N (Organic soluble) Challenge1->Strategy Dictates Kinetics Challenge2->Strategy Dictates Solvent

Figure 1: Structural analysis of the substrate guiding the experimental design.

Primary Protocol: N-Boc Protection

Objective: Synthesis of tert-butyl (2-methoxy-4-phenylcyclohexyl)carbamate. Mechanism: Nucleophilic addition-elimination of the amine onto di-tert-butyl dicarbonate (


).
Materials & Reagents
ReagentEquiv.RoleRationale
Substrate 1.0ReactantLimiting reagent.

1.1 - 1.2ElectrophileSlight excess ensures completion; easy to remove.
Triethylamine (

)
1.5BaseScavenges acidic protons; soluble in DCM.
DCM (

)
SolventMediumExcellent solubility for the phenyl-substituted amine.
DMAP 0.05CatalystOptional: Nucleophilic catalyst if reaction stalls.
Step-by-Step Procedure
  • Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methoxy-4-phenylcyclohexan-1-amine (1.0 equiv) in DCM (concentration ~0.2 M).

    • Critical Check: Ensure the solution is clear. If the amine is a salt (e.g., HCl salt), add

      
        (2.5 equiv total) to free-base in situ before adding 
      
      
      
      .
  • Reagent Addition:

    • Cool the solution to 0°C using an ice bath. (Controls exotherm and minimizes side reactions).

    • Add

      
        (1.5 equiv) dropwise.
      
    • Add

      
        (1.1 equiv) slowly. It can be added as a solid or dissolved in a minimal amount of DCM.[1]
      
  • Reaction:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

    • Stir for 2–4 hours .

    • Monitoring: Check by TLC (visualize with Ninhydrin stain; the free amine spot will disappear) or LC-MS (Look for Mass:

      
       or 
      
      
      
      ).
  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with:

      • 1M HCl or 5% Citric Acid (removes unreacted amine and

        
        ). Note: Keep washes quick to avoid cleaving the Boc group, though it is generally stable to dilute acid washes.
        
      • Sat.

        
          (neutralizes acid traces).
        
      • Brine (removes water).

    • Dry the organic layer over anhydrous

      
      .[1][2][3]
      
  • Purification:

    • Filter and concentrate in vacuo.[2]

    • The crude product is often pure enough. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Secondary Protocol: N-Cbz Protection

Objective: Synthesis of benzyl (2-methoxy-4-phenylcyclohexyl)carbamate. Use Case: Required when the synthetic route involves acidic conditions downstream that would cleave a Boc group.[4][5]

Protocol Summary (Schotten-Baumann Conditions)
  • Solvent System: Biphasic mixture of THF and Sat.

    
      (1:1 ratio). This ensures the lipophilic substrate dissolves in THF while the inorganic base remains in the aqueous phase.
    
  • Addition: Cool to 0°C. Add Benzyl chloroformate (Cbz-Cl) (1.2 equiv) dropwise.

  • Reaction: Vigorously stir at 0°C -> RT for 3-6 hours.

  • Work-up: Evaporate THF. Extract aqueous residue with EtOAc.[1] Wash with 1M HCl and Brine.

Analytical Validation & Troubleshooting

Expected Analytical Data
TechniqueObservationInterpretation

NMR

~1.4 ppm (s, 9H)
Diagnostic tert-butyl singlet (Boc).

NMR

~4.5-5.0 ppm (br s, 1H)
Carbamate NH proton (broad).

NMR

~28 ppm, ~79 ppm, ~155 ppm
t-Butyl methyls, quaternary C, and Carbonyl.
LC-MS

or

Confirm mass increase (+100 Da for Boc).
Troubleshooting Guide

If conversion is low (<50%) after 4 hours:

  • Diagnosis 1: Steric Hindrance. The C2-methoxy group is blocking the attack.

    • Solution: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP attacks

      
       to form a "super-active" electrophile that overcomes steric barriers.
      
    • Alternative: Reflux in THF (60°C) overnight.

  • Diagnosis 2: Zwitterion Formation. If starting with an amino-acid-like derivative or salt.[6]

    • Solution: Ensure pH is >9 during the reaction. Switch to Dioxane/NaOH (1M) system.

Troubleshooting Start Low Conversion (<50%) Check1 Check TLC/LCMS Is SM remaining? Start->Check1 Branch1 Yes, SM remains Check1->Branch1 Branch2 No, Complex Mixture Check1->Branch2 Action1 Add 10 mol% DMAP (Catalysis) Branch1->Action1 Action3 Reduce Base Conc. Cool Reaction Branch2->Action3 Action2 Heat to 50°C (Thermodynamics) Action1->Action2 If fails

Figure 2: Decision tree for troubleshooting incomplete reactions.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (The definitive guide on protection/deprotection chemistry).

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine: A Generalized Protocol for the Protection of Amines. The Journal of Organic Chemistry, 66(8). (Describes the DMAP catalysis method for hindered amines).

  • BenchChem. (2025).[1][2][4] Protocol for Boc protection of primary amines. (General industrial protocols for amine protection).

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amines. (Mechanistic overview and reagent compatibility).

Sources

Preparation of Schiff bases using 2-Methoxy-4-phenylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of Schiff Bases Derived from 2-Methoxy-4-phenylcyclohexan-1-amine

Executive Summary

This application note details an optimized, self-validating protocol for the preparation of Schiff base ligands utilizing the sterically hindered primary amine, 2-Methoxy-4-phenylcyclohexan-1-amine. By employing an acid-catalyzed condensation workflow, this methodology overcomes the significant activation energy barriers introduced by the bulky cyclohexyl and phenyl substituents. The resulting azomethine compounds exhibit high hydrolytic stability and serve as critical intermediates in drug development, materials science, and coordination chemistry.

Mechanistic Rationale & Design Principles

The formation of a Schiff base is a reversible, equilibrium-driven condensation reaction between a primary amine and a carbonyl compound 1[1]. When utilizing 2-Methoxy-4-phenylcyclohexan-1-amine, the synthetic architecture must account for specific stereoelectronic challenges:

  • Catalytic Causality : The bulky phenyl group at the C4 position and the methoxy group at the C2 position sterically encumber the primary amine, hindering its nucleophilic attack on the target aldehyde. To force the reaction forward, glacial acetic acid is introduced as a catalyst. The acid protonates the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon and facilitating the formation of the unstable carbinolamine intermediate 2[2].

  • Thermodynamic Driving Force : Under reflux conditions, the carbinolamine undergoes acid-catalyzed dehydration. Because the reaction is reversible, performing the synthesis in absolute ethanol is critical. Ethanol solubilizes the starting materials at reflux, but the highly lipophilic, bulky Schiff base product has limited solubility at lower temperatures. This forces spontaneous precipitation upon cooling, driving the equilibrium toward product formation via Le Chatelier’s principle 3[3].

Experimental Workflow

G cluster_0 Phase 1: Reactant Preparation cluster_1 Phase 2: Condensation & Dehydration cluster_2 Phase 3: Isolation & Validation N1 2-Methoxy-4-phenylcyclohexan-1-amine (1.0 eq in Abs. EtOH) N3 Mixing & Acidification (Add 0.1 eq Glacial Acetic Acid) N1->N3 N2 Aromatic Aldehyde (1.05 eq in Abs. EtOH) N2->N3 N4 Reflux at 80°C (4-6 hours) Carbinolamine Formation N3->N4 N5 Water Elimination (-H2O) Shift Equilibrium to Imine N4->N5 Acid Catalysis N6 Cooling & Precipitation (Ice Bath, 0-4°C) N5->N6 TLC Confirmation N7 Vacuum Filtration & Cold EtOH Wash N6->N7 N8 Purified Schiff Base (Yield >75%) N7->N8

Experimental workflow for Schiff base synthesis and isolation.

Materials and Stoichiometry

Table 1: Reagent Specifications (10 mmol Scale Example)

ReagentMW ( g/mol )EquivalentsMass / VolumeMechanistic Function
2-Methoxy-4-phenylcyclohexan-1-amine 205.301.002.05 gPrimary Amine (Limiting Reagent)
Salicylaldehyde (or similar aryl aldehyde)122.121.051.28 g (1.10 mL)Carbonyl Precursor
Glacial Acetic Acid 60.050.10~0.06 g (2 drops)Electrophilic Activator (Catalyst)
Absolute Ethanol 46.07N/A25.0 mLAnhydrous Solvent

Self-Validating Experimental Protocol

This step-by-step methodology embeds quality control checkpoints directly into the workflow to ensure the protocol validates its own success before proceeding to the next phase.

Step 1: Reactant Solubilization In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.05 g (10 mmol) of 2-Methoxy-4-phenylcyclohexan-1-amine in 15 mL of absolute ethanol.

  • Causality: Absolute ethanol is strictly required over aqueous ethanol to prevent the premature hydrolysis of the equilibrium-driven imine product.

Step 2: Catalytic Activation Add 1.10 mL (10.5 mmol) of the aromatic aldehyde dropwise to the stirring solution, followed immediately by 2 drops of glacial acetic acid.

  • Causality: A slight stoichiometric excess (1.05 eq) of the aldehyde ensures the complete consumption of the more complex, sterically hindered custom amine.

Step 3: Condensation & Dehydration Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (80 °C) using a heating mantle. Maintain continuous stirring for 4 to 6 hours.

Step 4: In-Process Validation (Go/No-Go Checkpoint) After 4 hours, temporarily remove the flask from heat and extract a 10 µL aliquot. Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate solvent system.

  • Self-Validation: The reaction is only deemed complete when the primary amine spot (visualized via ninhydrin stain) is entirely absent. If the amine is still present, resume refluxing for an additional 2 hours. Do not proceed to cooling until this condition is met.

Step 5: Precipitation Once TLC validates completion, remove the flask from the heat source. Allow the mixture to cool ambiently to room temperature, then transfer the flask to an ice bath (0–4 °C) for 30 to 45 minutes.

  • Causality: The bulky Schiff base has significantly lower solubility in cold ethanol than the unreacted aldehyde, forcing spontaneous crystallization and leaving impurities dissolved in the supernatant 4[4].

Step 6: Isolation & Final Validation Collect the precipitated product via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold absolute ethanol to clear any residual unreacted aldehyde. Dry the solid under a vacuum.

  • Self-Validation: Immediately run an ATR-FTIR analysis on the dried cake. The synthesis is successful if the broad primary amine -NH₂ stretch (3300–3400 cm⁻¹) is completely absent, and a sharp azomethine -C=N- stretch has emerged at 1620–1650 cm⁻¹.

Analytical Validation & Data Interpretation

To confirm the structural integrity and purity of the isolated 2-Methoxy-4-phenylcyclohexan-1-amine derivative, compare your analytical results against the expected metrics below:

Table 2: Expected Characterization Metrics

Analytical TechniqueTarget MetricMechanistic Significance
ATR-FTIR Sharp peak at 1620–1650 cm⁻¹Confirms the formation of the azomethine (-C=N-) linkage.
ATR-FTIR Absence of 3300–3400 cm⁻¹ peaksValidates the complete consumption of the primary amine.
¹H-NMR (CDCl₃) Singlet at δ 8.2–8.6 ppmCorresponds to the azomethine proton (-CH=N-); definitive proof of imine formation.
¹H-NMR (CDCl₃) Multiplets at δ 7.1–7.4 ppmRepresents the phenyl ring protons; confirms the structural integrity of the C4 substituent.
Melting Point Sharp range (e.g., ± 2 °C variance)Indicates high purity of the isolated product and absence of trapped solvent or starting materials.

References

  • Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities Source: New Journal of Chemistry (RSC Publishing) URL: 2

  • Synthesis and evaluation of antimicrobial activity of two Schiff bases derived from cyclohexylamine Source: Neliti URL:4

  • Application Notes and Protocols for the Synthesis of Schiff Bases from p-(Dimethylamino)benzaldehyde Source: BenchChem URL: 3

  • Overview of Schiff Bases Source: IntechOpen URL: 1

Sources

Handling air-sensitive cyclohexylamines in the laboratory

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Laboratory Handling of Air-Sensitive Cyclohexylamines

Abstract

Cyclohexylamines and their derivatives are indispensable building blocks in modern drug discovery and development, serving as key intermediates in the synthesis of analgesics, antihistamines, mucolytics, and other critical therapeutic agents.[1][2] Their utility is derived from the reactive primary amine group attached to a cyclohexyl scaffold, which allows for diverse chemical transformations.[1] However, this reactivity also renders many cyclohexylamines susceptible to atmospheric oxygen, leading to degradation that can compromise sample purity, reaction yields, and the safety profile of synthesized compounds. This guide provides a comprehensive overview of the principles and detailed protocols for the safe and effective handling of air-sensitive cyclohexylamines in a research and development laboratory setting.

The Nature of Air Sensitivity in Cyclohexylamines

The primary amine functionality of cyclohexylamines is susceptible to oxidation when exposed to atmospheric oxygen. This degradation is not merely a discoloration but a chemical transformation that generates impurities, compromising the integrity of the material. The oxidation process can be complex, often catalyzed by light or trace metals, and leads to a mixture of products.[3][4][5]

The primary oxidation products typically include:

  • Cyclohexanone: Formed via oxidative deamination.[3][6][7]

  • Cyclohexanone Oxime: A common product resulting from the oxidation of the amine.[3][6][8]

  • N-cyclohexylidenecyclohexylamine: A Schiff base formed from the condensation of cyclohexanone and the parent cyclohexylamine.[3][6]

These impurities can interfere with subsequent synthetic steps, complicate purification processes, and introduce unknown variables into biological assays. Therefore, maintaining an inert atmosphere during handling, storage, and reaction is paramount to ensuring experimental reproducibility and success.

Visualizing the Degradation Pathway

The following diagram illustrates the oxidative degradation of cyclohexylamine upon exposure to air.

G cluster_main Oxidative Degradation of Cyclohexylamine A Cyclohexylamine C Cyclohexanone A->C Oxidative Deamination D Cyclohexanone Oxime A->D Oxidation B Oxygen (O2) from Air B->A E N-cyclohexylidenecyclohexylamine (Schiff Base) C->E Condensation with Cyclohexylamine

Caption: Oxidative degradation pathway of cyclohexylamine.

Hazard Profile of Cyclohexylamine

Beyond its air sensitivity, cyclohexylamine presents several health and safety hazards. It is crucial for all personnel to review the Safety Data Sheet (SDS) before work commences.[9]

Hazard ClassificationNFPA 704 Diamond[10][11][12]GHS Hazard Statements[10][13]
Health 3H302: Harmful if swallowed. H311/H312: Toxic/Harmful in contact with skin. H314: Causes severe skin burns and eye damage.
Flammability 3H226: Flammable liquid and vapor.
Instability/Reactivity 0May react vigorously with oxidizing agents.[14] Neutralizes acids exothermically.[4][15]
Special Hazards -Corrosive.

NFPA Ratings: 4=Severe, 3=Serious, 2=Moderate, 1=Slight, 0=Minimal

Due to its corrosive and flammable nature, all manipulations should be performed within a certified chemical fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn.[9][16]

Core Methodologies: Glovebox vs. Schlenk Line

The two primary apparatuses for handling air-sensitive compounds are the inert atmosphere glovebox and the Schlenk line. The choice between them depends on the scale of the reaction, the complexity of the manipulations, and laboratory resources.

  • Glovebox (Dry Box): A sealed enclosure containing an inert atmosphere (typically nitrogen or argon).[17] The atmosphere is continuously circulated through a catalyst system that removes oxygen and moisture to parts-per-million (ppm) levels.[18][19] Gloveboxes are ideal for complex operations, weighing solids, and performing reactions that require intricate setups, as they allow for the use of standard laboratory glassware in an open (yet contained) environment.[19][20]

  • Schlenk Line (Vacuum-Gas Manifold): A dual glass manifold with several ports connected to a vacuum pump and a source of purified inert gas.[21][22] This setup allows for the evacuation of air from sealed glassware (like a Schlenk flask) and backfilling with an inert gas.[21][23] This "purge cycle" is repeated multiple times to ensure the vessel is free of air.[21] Schlenk lines are highly versatile and excellent for running multiple reactions simultaneously and for transferring liquids via syringe or cannula.[24]

Decision Workflow for Handling

Caption: Decision workflow for handling cyclohexylamines.

Experimental Protocols

The following protocols provide step-by-step methodologies for common manipulations. Causality: The foundational principle behind these protocols is the rigorous exclusion of atmospheric oxygen and moisture at every step to prevent degradation of the cyclohexylamine.

Protocol 1: Transfer of Cyclohexylamine using a Schlenk Line and Syringe

This technique is suitable for transferring small to moderate volumes (<50 mL) of liquid reagents.[18][25]

Materials:

  • Schlenk line with vacuum and inert gas (Argon or Nitrogen) supply

  • Oven-dried Schlenk flask with a rubber septum

  • Source bottle of cyclohexylamine (e.g., Aldrich Sure/Seal™)[18][25]

  • Dry, gas-tight syringe with a long, clean needle (18-21 gauge)[26]

  • Mineral oil bubbler

Procedure:

  • Glassware Preparation: Ensure the receiving Schlenk flask is thoroughly dried by heating in an oven (e.g., 140 °C for 4 hours or overnight) and allowed to cool in a desiccator.[18][23][25] Immediately seal the cooled flask with a rubber septum.

  • Inerting the Flask: Connect the sidearm of the Schlenk flask to the Schlenk line via thick-walled tubing.

  • Purge Cycle: Carefully open the stopcock to the vacuum manifold to evacuate the flask. Do this for 1-2 minutes.

  • Close the stopcock to the vacuum and gently open it to the inert gas manifold to backfill the flask with gas. The flow of gas should be monitored via the oil bubbler.

  • Repeat: Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere inside the flask.[21] Leave the flask under a slight positive pressure of inert gas (indicated by a slow bubble rate in the bubbler).

  • Syringe Preparation: Purge the syringe with inert gas by drawing gas from the inerted flask (or a separate inert gas balloon) and expelling it into the fume hood atmosphere. Repeat this flush at least 5-10 times to remove residual air and moisture from the syringe.[18][25]

  • Reagent Transfer: Puncture the septum of the source bottle with the clean, purged syringe needle. Insert a second needle connected to the inert gas line to maintain positive pressure within the source bottle as liquid is withdrawn.

  • Slowly draw the desired volume of cyclohexylamine into the syringe.

  • Withdraw the syringe and immediately puncture the septum of the prepared receiving Schlenk flask.

  • Dispense: Gently depress the plunger to dispense the cyclohexylamine into the flask.

  • Remove the syringe. The receiving flask is now charged with the reagent under an inert atmosphere and is ready for use.

Protocol 2: Storage and Disposal

Storage:

  • Cyclohexylamines should be stored in tightly sealed containers made of compatible materials (e.g., glass or high-density polyethylene).[27]

  • For long-term storage, use bottles with air-tight septa (like Sure/Seal™ bottles) under a positive pressure of an inert gas.[25][28]

  • Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[14][16][27] The storage area should be designated for corrosive and flammable liquids.[16]

Disposal:

  • Expired or contaminated cyclohexylamine is considered hazardous waste.

  • Do not dispose of it down the drain.[16]

  • Absorb small spills with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[16][29]

  • All waste disposal must comply with local, state, and federal regulations for hazardous chemical waste.[14][27][30] Incineration at a licensed facility is often the preferred method.[14][30]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Reagent is yellow or brown upon receipt or after storage. Air/oxygen contamination has occurred, leading to oxidation.[1][5][10]The amine may require purification (e.g., distillation under reduced pressure and inert atmosphere) before use. For future storage, ensure the container is properly sealed under a positive pressure of inert gas.
Reaction fails or gives low yield. 1. Reagent was degraded due to improper handling.2. Moisture contamination in glassware or solvents.1. Verify the purity of the starting material. If necessary, purify as above.2. Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents dispensed under inert conditions.
Septum on reagent bottle swells or leaks. 1. Incompatible solvent contact with the septum.2. Repeated punctures with large-gauge needles.1. Avoid tipping the bottle, which can cause the liquid to contact the septum. Use a long needle for transfers.[18][25]2. Use the smallest practical needle gauge (18-21g) and re-puncture through existing holes when possible.[18][26]
Pressure reversal (suck-back) of bubbler oil into the reaction. A sudden temperature drop in the reaction flask caused a negative pressure differential.Maintain a slow, continuous positive flow of inert gas throughout the procedure.[18][25] Use a bubbler with a large headspace to minimize the risk.

References

  • Schlenk line - Wikipedia. (n.d.). Wikipedia. [Link]

  • The Role of Cyclohexylamine in Pharmaceutical Synthesis and Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Guides - Chemistry LibreTexts. (2024, October 15). Chemistry LibreTexts. [Link]

  • Use of Schlenk Line. (n.d.). University of Bristol. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. [Link]

  • CYCLOHEXYLAMINE. (n.d.). Ataman Kimya. [Link]

  • Exploring the Versatile Applications of 1 methylcyclohexylamine in Chemical Industries. (2026, February 7). Hopax. [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022, June 15). ACS Publications. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. [Link]

  • Cyclohexylamine. (n.d.). PubChem, NIH. [Link]

  • Oxidation of cyclohexylamine by air to its oxime. (2025, August 5). ResearchGate. [Link]

  • Glovebox Usage. (n.d.). University of San Diego. [Link]

  • The Importance of Cyclohexylamine (CHA) in Industrial Applications. (2025, August 21). LinkedIn. [Link]

  • Photochemical oxidations. VII. Photooxidation of cyclohexylamine with oxygen. (1971). ACS Publications. [Link]

  • CYCLOHEXYLAMINE. (n.d.). Occupational Safety and Health Administration. [Link]

  • Techniques for Handling Air-Sensitive Compounds. (n.d.). Wipf Group, University of Pittsburgh. [Link]

  • Towards the mechanism of the oxidation of cyclohexylamine by molecular oxygen over alumina-based catalysts. (2025, August 6). ResearchGate. [Link]

  • SOP For Operation Of Glove Boxes. (2018, April 1). University of St Andrews. [Link]

  • Introduction of materials into a glovebox. (2025, January 21). Mulks Group. [Link]

  • Purification and some properties of cyclohexylamine oxidase from a Pseudomonas sp. (n.d.). National Library of Medicine. [Link]

  • Highly Selective Preparation of Cyclohexanone Oxime from Liquid-Phase Catalytic Oxidation of Cyclohexylamine with Molecular Oxygen over Glucose-Modified TiO2 under Solvent-Free Conditions. (2021, March 7). ACS Publications. [Link]

  • CYCLOHEXYLAMINE. (n.d.). Ataman Kimya A.Ş. [Link]

  • Cyclohexylamine. (2001, February 15). USDA. [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. (2021, May 15). Fisher Scientific. [Link]

  • Cyclohexylamine - Material Safety Data Sheet (MSDS). (n.d.). Example Supplier. [Link]

  • Safety Data Sheet - Cyclohexylamine. (n.d.). Acros Organics. [Link]

  • Cyclohexylamine Final AEGL Document. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Cyclohexylamine oxidase as a useful biocatalyst for the kinetic resolution and dereacemization of amines. (n.d.). SciSpace. [Link]

  • Purification of cyclohexylamine. (1967, October 17).
  • MATERIAL SAFETY DATA SHEET. (n.d.). Tri-iso. [Link]

  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. [Link]

  • Recovery of cyclohexylamine. (1967, April 11).
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methylation of 4-Phenylcyclohexan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to overcoming common challenges in the N-methylation of 4-phenylcyclohexan-1-amine derivatives, providing field-proven insights and validated protocols for researchers and drug development professionals.

Welcome to the technical support center for the methylation of 4-phenylcyclohexan-1-amine derivatives. This guide is designed to provide direct, actionable solutions to common experimental challenges, helping you optimize reaction yields and purity. As Senior Application Scientists, we have synthesized data from established literature and practical lab experience to create this resource.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Conversion of Starting Amine

Question: My reaction has stalled. TLC and LC-MS analysis show predominantly unreacted 4-phenylcyclohexan-1-amine starting material. What are the likely causes and how can I improve the conversion?

Answer: Low conversion is a frequent issue, often stemming from suboptimal reaction conditions or reagent choice, especially when dealing with the sterically demanding 4-phenylcyclohexyl framework. Let's break down the potential causes and solutions, focusing on the common Eschweiler-Clarke reaction.

  • Cause A: Inadequate Reaction Conditions (Eschweiler-Clarke) The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid for methylation, is a robust method but requires specific conditions to drive it to completion.[1][2] The reaction mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[3][4]

    • Solution:

      • Reagent Stoichiometry: Ensure an excess of both formaldehyde and formic acid is used. For the conversion of a primary amine to a tertiary amine, at least two molar equivalents of each reagent are required. A common practice is to use a 100% to 300% molar excess of formic acid.[5]

      • Temperature and Time: This reaction is typically performed at or near boiling temperatures (reflux) to ensure a sufficient reaction rate.[2] The evolution of carbon dioxide gas is a key indicator that the reaction is proceeding and helps drive it to completion.[1] Monitor the reaction until gas evolution ceases, which can take several hours.[5]

      • Order of Addition: A modified procedure involves mixing the amine with formaldehyde first, followed by the gradual addition of formic acid. This can initiate the reaction spontaneously and lead to higher yields.[5]

  • Cause B: Steric Hindrance The bulky 4-phenylcyclohexyl group can sterically hinder the approach of reagents to the nitrogen atom, slowing down the formation of the necessary iminium intermediate. The Eschweiler-Clarke reaction has shown considerably low yields for amines with large steric hindrance.[3]

    • Solution: If optimizing the Eschweiler-Clarke conditions fails, a change in methodology is recommended. Reductive amination using a milder, more selective reducing agent is often more effective for hindered substrates. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a mild reducing agent that is particularly suitable for reductive aminations and can be used in a one-pot procedure.[6][7] It is known to provide higher yields and fewer side products compared to other methods, especially with challenging substrates.[8]

Issue 2: Formation of N-Formyl and Other Side Products

Question: My product mixture is complex. Besides the desired N,N-dimethylated product, I'm observing a significant amount of the N-formyl derivative. How can this be prevented?

Answer: The formation of an N-formyl byproduct is a known issue in reactions involving formic acid at high temperatures, such as the Leuckart-Wallach and Eschweiler-Clarke reactions.[9]

  • Mechanism of Formation: The N-formyl impurity arises when the amine reacts with formic acid to form an amide, competing with the desired reductive amination pathway. This can be more prevalent if the reduction of the iminium intermediate is slow.

  • Solutions:

    • Ensure Sufficient Reducing Agent: The key is to facilitate the hydride transfer from the formate ion to the iminium ion. Using a sufficient excess of formic acid helps ensure that it is available to act as a reducing agent rather than just an acylating agent.[10]

    • Control Temperature: While high temperatures are needed, excessive heat can favor formamide formation. Maintain a steady reflux without overheating.

    • Alternative Reagents: Rosenau et al. have developed a solvent-free method using solid paraformaldehyde and oxalic acid dihydrate. At elevated temperatures (100–120 °C), the oxalic acid dihydrate decomposes to generate formic acid in situ, which can lead to cleaner reactions.[3]

    • Switch to a Non-Formic Acid Method: The most effective way to eliminate N-formyl byproducts is to use a different reducing agent entirely. Reductive amination with sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) avoids the use of formic acid altogether.[2][11]

A common concern with other alkylating agents like methyl iodide is the formation of quaternary ammonium salts. However, a key advantage of the Eschweiler-Clarke reaction is that it will not produce these salts, as it is impossible for a tertiary amine to form another iminium ion with formaldehyde.[2]

Issue 3: Difficult Purification of the Final Product

Question: The crude product is an oil or a sticky solid that is difficult to purify by standard silica gel chromatography. I'm observing significant tailing and poor separation. What are some effective purification strategies?

Answer: Amines, particularly tertiary amines, are basic and prone to interacting strongly with the acidic silanol groups on the surface of silica gel, leading to the common problem of "tailing" during column chromatography.

  • Solution A: Modifying Chromatographic Conditions

    • Basic Eluent Additive: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (NEt₃) or ammonia in methanol to the mobile phase will significantly improve peak shape and separation.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a polymer-based column, which may have less aggressive interactions with your amine product.

  • Solution B: Acid-Base Extraction This classic technique is highly effective for separating basic amines from neutral or acidic impurities.

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the solution with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Make the aqueous layer basic by adding a base (e.g., 1M NaOH or Na₂CO₃) until the pH is >10.

    • Extract the free-based amine back into an organic solvent.

    • Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified amine.

  • Solution C: Crystallization If your product is a solid, crystallization can be an excellent purification method. You can attempt to crystallize the free base from a suitable solvent system. Alternatively, forming a salt (e.g., the hydrochloride or tartrate salt) can often yield a highly crystalline solid that is easier to purify by recrystallization.

Optimized Experimental Protocols

Here we provide detailed, step-by-step methodologies for the most relevant methylation procedures discussed.

Protocol 1: Optimized Eschweiler-Clarke Methylation

This protocol is a classic and cost-effective method for the N,N-dimethylation of primary amines.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 4-phenylcyclohexan-1-amine (1.0 eq).

  • Reagent Addition: Add aqueous formaldehyde (37% solution, 2.5 eq). Stir the mixture for 15 minutes at room temperature.

  • Initiation: Slowly add formic acid (98%, 3.0 eq) to the mixture. The addition may be exothermic, and CO₂ evolution should begin.

  • Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-12 hours, or until the evolution of CO₂ has ceased. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 10) by the slow addition of 2M NaOH solution.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using the methods described in Issue 3 .

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

This protocol is highly recommended for sterically hindered amines or when acid-sensitive functional groups are present.[8][11]

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the 4-phenylcyclohexan-1-amine (1.0 eq) and a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[8]

  • Reagent Addition: Add aqueous formaldehyde (37% solution, 2.5 eq). Stir the mixture for 20-30 minutes.

  • Reduction: In portions, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq) to the suspension. The reaction is typically stirred at room temperature.

  • Reaction: Allow the reaction to stir for 12-24 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product as required.

Data Presentation & Method Comparison

The table below summarizes the key differences between the primary methylation methods discussed.

FeatureEschweiler-Clarke ReactionReductive Amination with NaBH(OAc)₃
Reagents Formaldehyde, Formic AcidFormaldehyde, Sodium Triacetoxyborohydride
Typical Temp. High (Reflux, ~100 °C)Ambient (Room Temperature)
Pros Cost-effective, simple reagents, avoids quaternization.[2]Mild conditions, high selectivity, tolerates sensitive functional groups, good for hindered amines.[6][8]
Cons High temperatures, potential for N-formyl byproducts, may give low yields with hindered substrates.[3][9]More expensive reagent, requires anhydrous conditions for optimal performance.
Key Byproducts N-formyl derivativesBoron-containing byproducts (removed during aqueous workup).

Visualization of Workflows & Mechanisms

Eschweiler-Clarke Reaction Mechanism

The following diagram illustrates the stepwise mechanism of the Eschweiler-Clarke reaction for a primary amine.

Eschweiler_Clarke cluster_0 First Methylation cluster_1 Second Methylation R-NH2 Primary Amine (R-NH₂) Imine1 Imine R-NH2->Imine1 + CH₂O, - H₂O Iminium1 Iminium Ion Imine1->Iminium1 + H⁺ (from HCOOH) Sec_Amine Secondary Amine (R-NHCH₃) Iminium1->Sec_Amine + HCOO⁻, - CO₂ Sec_Amine_c Secondary Amine (R-NHCH₃) Imine2 Iminium Ion Tert_Amine Tertiary Amine (R-N(CH₃)₂) Imine2->Tert_Amine + HCOO⁻, - CO₂ Sec_Amine_c->Imine2 + CH₂O, - H₂O, + H⁺ Reductive_Amination Start Combine Amine (R-NH₂) and Formaldehyde (CH₂O) in Solvent (e.g., DCE) Stir Stir at Room Temperature (Imine/Iminium Formation in situ) Start->Stir Add_Reducer Add NaBH(OAc)₃ in Portions Stir->Add_Reducer React Stir 12-24h at Room Temperature Add_Reducer->React Quench Aqueous Workup (e.g., sat. NaHCO₃) React->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify Extract->Purify Product Final Product (R-N(CH₃)₂) Purify->Product Troubleshooting Start Problem: Low Yield or Impure Product Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Low_Conversion Issue: Low Conversion Check_Conversion->Low_Conversion No Complex_Mixture Issue: Complex Mixture/ Side Products Check_Conversion->Complex_Mixture Yes LC_Action1 Increase Temp/Time Check Reagent Stoichiometry (Eschweiler-Clarke) Low_Conversion->LC_Action1 CM_Check_Byproduct Is N-Formyl Product Observed? Complex_Mixture->CM_Check_Byproduct LC_Action2 Still Low Conversion? Consider Steric Hindrance LC_Action1->LC_Action2 LC_Action3 Switch to Milder Method: Reductive Amination with NaBH(OAc)₃ LC_Action2->LC_Action3 Yes End Optimized Reaction LC_Action2->End No LC_Action3->End CM_Action1 Switch to Non-Formic Acid Method (e.g., NaBH(OAc)₃) CM_Check_Byproduct->CM_Action1 Yes CM_Check_Purification Issue is Purification Tailing? CM_Check_Byproduct->CM_Check_Purification No CM_Action1->End CM_Action2 Add NEt₃ to Eluent Use Acid-Base Extraction Consider Crystallization CM_Check_Purification->CM_Action2 CM_Action2->End

Caption: Troubleshooting decision tree.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • methylation of amines using formic acid via simple inorganic base catalysis. Chinese Chemical Letters. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Reductive Methylation of Homogeneous Primary β-Lauryl/myristyl 7/3 Polyethyleneoxy n = 3–18 Ethylamines under Phase-Transfer Catalysis Conditions. Polymers. [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Scientific Reports. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Preprints.org. [Link]

  • Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
  • Eschweiler–Clarke Reductive Amination. ResearchGate. [Link]

Sources

Troubleshooting low solubility of 2-Methoxy-4-phenylcyclohexan-1-amine salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility of 2-Methoxy-4-phenylcyclohexan-1-amine Salts Ticket ID: #SOL-2M4P-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist, Physicochemical Characterization Unit[1]

Executive Summary: The "Lipophilic Brick" Paradox

Welcome to the PharmaSolv technical guide. You are likely encountering a common paradox in early-stage development of 2-Methoxy-4-phenylcyclohexan-1-amine : you have formed a salt (likely a Hydrochloride) to improve water solubility, but the resulting solid is nearly insoluble in aqueous media.[2]

The Root Cause: This molecule presents a "perfect storm" for poor solubility:[1][2]

  • High Lipophilicity: The 4-phenyl and cyclohexane rings create a massive hydrophobic surface area relative to the single ionizable amine headgroup.[1][2]

  • High Lattice Energy: The 1-amino-2-methoxy motif is rigid.[1] When paired with small, high-charge-density counter-ions (like Cl⁻), the crystal lattice packs so tightly that water cannot overcome the lattice energy to solvate the ions.

  • Intramolecular Hydrogen Bonding (IMHB): The proximity of the amine (pos 1) and methoxy (pos 2) groups can form stable internal hydrogen bonds, reducing the molecule's interaction with the solvent.[1][2]

This guide provides a structured troubleshooting protocol to break this solubility deadlock.

Module 1: Counter-Ion Selection (The "Why" and "How")

Diagnosis: If you are using a Hydrochloride (HCl) or Sulfate salt, stop.[1] For lipophilic amines like 2-Methoxy-4-phenylcyclohexan-1-amine, small inorganic counter-ions often result in "brick dust"—salts with melting points >200°C and negligible solubility.[1][2] The "Common Ion Effect" in biological buffers (high Cl⁻ concentration) will further suppress solubility.[1][2]

The Fix: Switch to Organic Sulfonates or Hydroxy-Carboxylates .[1] These bulky counter-ions disrupt the crystal packing (lowering lattice energy) and provide an amphiphilic "surfactant-like" effect.[2]

Recommended Counter-Ion Screen
Counter-Ion ClassSpecific IonRationale for this MoleculeExpected Outcome
First Line (Sulfonates) Mesylate (Methanesulfonate)Breaks crystal packing; high aqueous solubility.[1][2]High Success. Often lowers MP and increases solubility by 10-50x vs HCl.[1][2]
Second Line (Bulky) Tosylate (p-Toluenesulfonate)The tolyl ring interacts with the molecule's phenyl ring (π-π stacking) to prevent tight ionic packing.[1]Moderate Success. Good for stability, but check toxicity limits early.[1]
Third Line (Hydrophilic) Lactate or Gluconate Adds hydroxyl groups to the salt, directly recruiting water molecules to the crystal surface.[1]High Solubility. May form amorphous solids (harder to handle but very soluble).[1][2]
Avoid Chloride, Bromide, SulfateHigh lattice energy; "Salting out" effect in vivo.[1]Failure. Likely to precipitate in gastric fluids.[1][2]

Module 2: Troubleshooting Workflow (Decision Tree)

Follow this logic path to identify the specific bottleneck in your experiment.

SolubilityTroubleshooting Start Issue: Salt Insoluble in Water Check_pH Step 1: Check pH of Supernatant Start->Check_pH Is_Salt Is pH < pKa - 2? Check_pH->Is_Salt Measure FreeBase Diagnosis: Free Base Precipitation (Not a salt issue) Is_Salt->FreeBase No (pH is high) Action_DSC Step 2: Run DSC (Check Melting Point) Is_Salt->Action_DSC Yes (It is fully ionized) Action_Acidify Action: Add Acid to maintain pH FreeBase->Action_Acidify Lattice_Issue Diagnosis: High Lattice Energy (Crystal is too stable) Switch_Ion Action: Switch to Mesylate/Gluconate Lattice_Issue->Switch_Ion High_MP MP > 200°C? Action_DSC->High_MP High_MP->Lattice_Issue Yes Solvation_Issue Diagnosis: Hydrophobic Effect (Grease ball) High_MP->Solvation_Issue No (MP is low) Action_Cosolvent Action: Add Cyclodextrin (HP-β-CD) Solvation_Issue->Action_Cosolvent

Figure 1: Systematic troubleshooting workflow for lipophilic amine salts. Blue nodes indicate diagnostic steps; Green nodes indicate corrective actions.

Module 3: Experimental Protocols

Protocol A: The "Golden" Salt Screen (Small Scale)

Use this to quickly validate if a counter-ion switch will solve your problem.[1][2]

Materials:

  • Free base of 2-Methoxy-4-phenylcyclohexan-1-amine (100 mg).[1][2]

  • Acids: Methanesulfonic acid, L-Lactic acid, Hydrochloric acid (control).[1]

  • Solvent: Isopropanol (IPA) or Ethanol.[1][2]

Procedure:

  • Dissolution: Dissolve 100 mg of free base in minimal hot IPA.

  • Acid Addition: Add 1.05 equivalents of the selected acid.

    • Note: For Lactic acid, use a concentrated aqueous solution if pure liquid is unavailable.[1]

  • Crystallization: Allow to cool slowly to Room Temperature (RT). If no precipitate forms, cool to 4°C.[1]

  • Filtration & Drying: Filter the solid and dry under vacuum.

  • Solubility Test: Add excess solid to water at 25°C. Vortex for 2 hours. Filter and measure concentration (HPLC/UV).

Success Metric: Target solubility > 10 mg/mL. If HCl gives < 1 mg/mL and Mesylate gives > 20 mg/mL, you have solved the lattice energy problem.

Protocol B: Complexation with Cyclodextrins

If changing the salt is not possible (e.g., tox constraints), use this formulation strategy.

Mechanism: The "4-phenylcyclohexyl" moiety fits perfectly into the cavity of Beta-Cyclodextrin .[1] This hides the hydrophobic part from water while leaving the hydrophilic amine/methoxy group exposed.[1][2]

  • Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water.[1][2]

  • Add your salt in excess.[1][2]

  • Stir for 24 hours.

  • The solubility usually increases linearly with CD concentration (A_L type phase diagram).[1][2]

Frequently Asked Questions (FAQs)

Q1: My salt is an oil, not a solid. Is this a failure? A: Not necessarily. For this specific molecule, "oiling out" is common with flexible counter-ions like Valerate or even Mesylate if impurities are present.[1]

  • Troubleshooting: An oily salt often has higher bioavailability than a crystalline one because there is no lattice energy to overcome.[1][2] If you need a solid for manufacturing, try crystallizing from Ethyl Acetate/Heptane or switch to a more rigid counter-ion like Fumarate (0.5 eq) or Tartrate .[1]

Q2: Why does the solubility drop drastically when I add buffer (PBS)? A: This is the Common Ion Effect .[1] PBS contains ~140 mM NaCl.[1][2] If you are using an HCl salt, the high background [Cl⁻] pushes the equilibrium back toward the solid state (


).
  • Fix: This confirms your HCl salt is too insoluble for biological buffers.[1][2] You must switch to a non-halide salt (Mesylate/Lactate) or use a solubility-enhancing formulation (micelles/cyclodextrins).[1][2]

Q3: Does the stereochemistry (cis/trans) affect solubility? A: Yes, significantly.

  • The cis-1-amino-2-methoxy isomer is more likely to form an intramolecular hydrogen bond.[1][2] This makes the molecule more "compact" and lipophilic, potentially lowering aqueous solubility but increasing permeability.

  • The trans isomer cannot form this internal bond as easily, making the polar groups more available to water.[1] Ensure you are working with a pure isomer, as mixtures can depress melting points and give misleading solubility data.[1][2]

References & Authoritative Grounding

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3][4][5] (2011).[1][2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][5]

    • The definitive text on salt selection.[1] See Chapter 5 for "Lipophilic Amines".[1][2]

    • [1]

  • Serajuddin, A. T. M. (2007).[1] Salt formation to improve drug solubility.[1][2][6] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

    • Explains the physics of why HCl salts fail for lipophilic bases.

  • FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System (BCS).

    • Defines the regulatory framework for high solubility (Class I/III).

  • Gould, P. L. (1986).[1] Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.[1]

    • Seminal paper on the hierarchy of counter-ions (Mesylate > Chloride).

    • [1]

Sources

Minimizing side reactions during reductive amination of cyclohexanones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges researchers face during the reductive amination of cyclohexanones.

While reductive amination is a cornerstone technique in drug development for synthesizing secondary and tertiary amines, cyclohexanones present unique challenges. Their steric profile and the alpha-protons on the ring make them highly susceptible to competing side reactions. This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to ensure chemoselectivity.

Part 1: Mechanistic Overview & The Root of Side Reactions

To optimize your yield, you must first understand the kinetic competition occurring in your flask. Reductive amination is not a single reaction; it is a cascade of equilibria. The target pathway requires the amine and cyclohexanone to condense into a carbinolamine, dehydrate into an iminium ion, and finally undergo hydride reduction.

Side reactions occur when the kinetics of the target pathway are outpaced by alternative thermodynamic sinks:

  • Direct Reduction: The hydride donor attacks the cyclohexanone before the imine can form, yielding cyclohexanol.

  • Over-alkylation: The newly formed secondary amine is more nucleophilic than the starting primary amine, reacting with another equivalent of cyclohexanone to form a tertiary amine.

Mechanism Ketone Cyclohexanone Iminium Iminium Ion (Intermediate) Ketone->Iminium + Amine (pH 4-6) Alcohol Cyclohexanol (Direct Reduction) Ketone->Alcohol Fast Hydride (e.g., NaBH4) Amine 1° Amine Amine->Iminium Product 2° Amine (Target) Iminium->Product Hydride (e.g., STAB) Tertiary 3° Amine (Over-alkylation) Product->Tertiary + Ketone + Hydride

Reaction pathways in the reductive amination of cyclohexanone, highlighting target vs. side reactions.

Part 2: Troubleshooting FAQs (Issue-by-Issue)

Q1: I am observing significant amounts of cyclohexanol in my crude mixture. How can I prevent the direct reduction of the starting ketone? Causality & Solution: Direct reduction occurs when your hydride donor is too nucleophilic and attacks the carbonyl carbon faster than the amine can condense to form the iminium intermediate[1]. To minimize this, you must switch from aggressive reducing agents like sodium borohydride (NaBH₄) to milder, highly selective agents like2[2]. The electron-withdrawing acetate ligands in STAB stabilize the boron-hydrogen bonds, drastically reducing its reactivity toward ketones while maintaining high reactivity toward the more electrophilic iminium ions[2]. Additionally, implement a "pre-stir" period (1–2 hours) before adding the hydride to allow the equilibrium to favor imine formation[1].

Q2: My primary amine reactant is converting into a tertiary amine. How can I achieve strict mono-alkylation? Causality & Solution: Over-alkylation is a kinetic issue. The newly formed secondary amine product is often more nucleophilic and less sterically hindered than expected, allowing it to competitively react with unreacted cyclohexanone[3]. To favor mono-alkylation, adjust the stoichiometry by using a slight excess of the primary amine (1.2–1.5 equivalents)[1]. If the problem persists, employ a4: force the imine formation to completion (e.g., using a Dean-Stark trap or molecular sieves), isolate the imine, and then reduce it in a separate step[4]. Alternatively, a tandem N-Boc protection strategy can be used where (Boc)₂O is added in situ immediately after reduction to trap the secondary amine[1].

Q3: I am detecting high-molecular-weight impurities and suspect aldol condensation. What parameters should I adjust? Causality & Solution: Cyclohexanones possess alpha-protons that are highly susceptible to enolization. Under strongly acidic or basic conditions, especially with prolonged heating, cyclohexanone can undergo self-condensation. To suppress this, strictly regulate the pH of your reaction mixture to a mildly acidic range (pH 4–6)[1]. This pH is optimal because it is acidic enough to protonate the carbinolamine intermediate (facilitating dehydration to the iminium ion) but not so acidic that it catalyzes extensive enolization of the ketone[5]. Adding exactly 1.0 equivalent of glacial acetic acid in 1,2-dichloroethane (DCE) is the industry standard for maintaining this delicate balance[2].

Part 3: Quantitative Comparison of Reducing Agents

Selecting the correct reducing agent is the single most critical variable in minimizing side reactions. Below is a structured comparison of common reagents used in cyclohexanone amination.

Reducing AgentChemoselectivity (Iminium vs. Ketone)Risk of Direct ReductionRisk of Over-alkylationTypical pH RangeToxicity & Safety Profile
NaBH(OAc)₃ (STAB) Excellent Low Low to Moderate4.0 – 6.0Mild; safe for general lab use
NaBH₃CN Very GoodLowModerate6.0 – 8.0High; generates toxic HCN gas at low pH
NaBH₄ PoorHighHigh> 7.0Mild; reacts violently with acids
H₂ with Pd/C or Rh-Ni ModerateModerateHighNeutralFlammable gas; requires pressure vessels

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating workflow based on the seminal Abdel-Magid methodology[2]. It is specifically designed to minimize direct reduction and over-alkylation during the synthesis of secondary amines from cyclohexanone.

Protocol S1 1. Imine Formation Mix Cyclohexanone, Amine, & AcOH in DCE Stir 1-2h at RT S2 2. Selective Reduction Add NaBH(OAc)3 portion-wise at 0°C Prevents thermal spikes S1->S2 S3 3. Analytical Validation Monitor via LC-MS or TLC (2,4-DNP stain) Ensure ketone depletion S2->S3 S4 4. Quench & Isolation Quench with aq. NaHCO3 (pH 8) Extract with DCM S3->S4

Self-validating experimental workflow for the direct reductive amination of cyclohexanones.

Step-by-Step Methodology:

Reagents Required: Cyclohexanone (1.0 mmol), Primary Amine (1.1 mmol), NaBH(OAc)₃ (1.5 mmol), Glacial Acetic Acid (1.0 mmol), Anhydrous 1,2-Dichloroethane (DCE, 5.0 mL).

  • Imine Pre-formation (Kinetic Control): In an oven-dried flask under inert atmosphere (N₂), dissolve cyclohexanone (1.0 mmol) and the primary amine (1.1 mmol) in anhydrous DCE (5.0 mL). Add glacial acetic acid (1.0 mmol) to buffer the solution to ~pH 5. Stir the mixture at room temperature for 1 to 2 hours.

    • Self-Validation Step: Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and inject. Confirm the disappearance of the primary amine mass and the appearance of the imine/carbinolamine intermediate.

  • Hydride Addition (Thermal Control): Cool the reaction flask to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 10 minutes.

    • Causality: Portion-wise addition at low temperatures prevents exothermic spikes that could thermally promote aldol condensation or direct ketone reduction.

  • Selective Reduction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

    • Self-Validation Step: Spot the reaction mixture on a TLC plate alongside a cyclohexanone standard. Develop the plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). A negative 2,4-DNP result (absence of a yellow/orange spot) confirms the complete consumption of the ketone, validating that the reduction is finished.

  • Quench and Isolation: Cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ (approx. 5 mL) until gas evolution ceases and the aqueous layer reaches pH ~8.

    • Causality: The basic quench neutralizes the acetic acid and safely hydrolyzes any unreacted borohydride species.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM, 3 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude secondary amine.

Part 5: References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Organic Chemistry Portal (J. Org. Chem., 1996) URL:

  • Technical Support Center: Reductive Amination of 3-N-Boc-aminocyclohexanone Source: Benchchem URL:

  • Sodium Cyanoborohydride | Reducing Agent for Research Source: Benchchem URL:

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts Source: MDPI URL:

  • A Mild One-Pot Conversion of Alkenes into Amines through Tandem Ozonolysis and Reductive Amination Source: UNL Digital Commons URL:

Sources

Technical Support Center: Optimizing Reaction Temperature for Methoxy-cyclohexylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methoxy-cyclohexylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing one of the most critical parameters in this synthesis: the reaction temperature. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Understanding the Fundamentals: The Role of Temperature

The synthesis of methoxy-cyclohexylamine is typically achieved through the catalytic hydrogenation of the corresponding methoxyaniline (also known as anisidine). In this transformation, temperature is not merely a variable to be set; it is a critical control point that dictates reaction rate, selectivity, and the final purity of your product.

  • Kinetics vs. Thermodynamics: Increasing the temperature generally increases the reaction rate by providing the necessary activation energy for the hydrogenation of the aromatic ring. However, an excessively high temperature can favor thermodynamically stable, yet undesired, byproducts. The optimal temperature is therefore a balance between achieving a practical reaction rate and minimizing side reactions.

  • Catalyst Activity and Stability: The choice of catalyst (e.g., Ruthenium, Rhodium, Nickel) is intrinsically linked to the optimal temperature range.[1] Each catalyst has a specific temperature window in which it exhibits maximum activity and stability. Exceeding this window can lead to catalyst deactivation through processes like sintering or coking.

  • Side Reactions: The primary challenge in this synthesis is managing side reactions, which are highly temperature-dependent. The most common of these is hydrogenolysis (demethylation), which cleaves the methoxy group to yield cyclohexylamine.[2][3] Other potential side reactions include the formation of secondary amines.[4]

Reaction Pathway and Key Side Reactions

The following diagram illustrates the desired reaction pathway and the major temperature-influenced side reaction.

G cluster_main Desired Reaction Pathway cluster_side Side Reaction (Hydrogenolysis) A Methoxyaniline B Methoxy-cyclohexylamine (Product) A->B H₂ / Catalyst (Optimal Temperature) C Cyclohexylamine (Byproduct) A->C High Temperature (Direct Hydrogenolysis) B->C Excess H₂ / High Temperature D Methanol B->D Excess H₂ / High Temperature

Caption: Desired hydrogenation pathway versus the competing hydrogenolysis side reaction.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during your synthesis, providing both the underlying cause and a validated solution.

Q1: My reaction is very slow or shows low conversion of the starting methoxyaniline. What should I do?

Possible Causes & Solutions:

  • Insufficient Temperature: The activation energy for the aromatic ring hydrogenation may not be met.

    • Troubleshooting Step: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by a suitable analytical method like GC or TLC at each step.[5] Be cautious not to overshoot the optimal temperature, which could trigger side reactions.

  • Catalyst Inactivity: The catalyst may be poisoned or deactivated.

    • Troubleshooting Step: Ensure your reagents and solvents are pure and free of potential catalyst poisons (e.g., sulfur compounds).[6] If the catalyst is old or has been improperly handled, consider using a fresh batch.[7]

  • Inadequate Hydrogen Pressure: The concentration of hydrogen at the catalyst surface may be too low.

    • Troubleshooting Step: While keeping the temperature constant, a modest increase in hydrogen pressure can improve the reaction rate.[8]

Q2: I am observing a significant amount of cyclohexylamine in my product mixture. How can I prevent this?

Possible Causes & Solutions:

  • Excessive Temperature: This is the most common cause of demethylation (hydrogenolysis). The high temperature provides enough energy to cleave the C-O bond of the methoxy group.[2][3]

    • Troubleshooting Step: Reduce the reaction temperature. Often, a decrease of 10-20°C can significantly suppress hydrogenolysis without drastically slowing down the desired hydrogenation.

  • Catalyst Choice: Some catalysts are more prone to causing hydrogenolysis than others. For instance, palladium catalysts can sometimes lead to higher levels of hydrogenolysis compared to rhodium or ruthenium under certain conditions.[4]

    • Troubleshooting Step: If temperature reduction is not effective, consider screening different catalysts. Ruthenium catalysts have been shown to provide good yields of methoxy-cyclohexylamines with reduced hydrogenolysis, especially when using solvents like t-butyl alcohol.[2][3]

  • Solvent Effects: The choice of solvent can influence the extent of hydrogenolysis. For example, in the hydrogenation of p-methoxyaniline with a ruthenium catalyst, the amount of hydrogenolysis was found to be significantly lower in t-butyl alcohol (8.5%) compared to methanol (35.1%).[2][3]

    • Troubleshooting Step: If your current solvent is protic and polar (like methanol), consider switching to a less polar or sterically hindered alcohol like t-butyl alcohol.

Q3: The ratio of cis to trans isomers in my methoxy-cyclohexylamine product is not what I desire. Can temperature influence this?

Possible Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: The cis/trans isomer ratio can be influenced by whether the reaction is under kinetic or thermodynamic control. Temperature plays a key role here. Lower temperatures often favor the kinetically formed product, while higher temperatures can allow for equilibration to the more thermodynamically stable isomer. The specific stereochemical outcome is highly dependent on the substrate (ortho, meta, or para-methoxyaniline) and the catalyst used.

    • Troubleshooting Step: Systematically vary the reaction temperature and analyze the isomer ratio at different time points. A lower temperature (e.g., 50-80°C) may favor one isomer, while a higher temperature (e.g., 100-140°C) might favor the other.[9] It is crucial to consult literature for similar systems to guide your starting conditions.[10][11]

Troubleshooting Workflow

Here is a visual workflow for troubleshooting common issues in methoxy-cyclohexylamine synthesis.

G start Start Analysis of Reaction Outcome outcome Identify Primary Issue start->outcome low_conv Low Conversion outcome->low_conv Low Yield high_hydro High Hydrogenolysis outcome->high_hydro Impurity wrong_iso Incorrect Isomer Ratio outcome->wrong_iso Stereochemistry step1_conv Increase Temperature in 10°C increments low_conv->step1_conv step1_hydro Decrease Temperature by 10-20°C high_hydro->step1_hydro step1_iso Vary Temperature (e.g., 50°C vs 120°C) wrong_iso->step1_iso step2_conv Increase H₂ Pressure step1_conv->step2_conv If no improvement step3_conv Use Fresh Catalyst step2_conv->step3_conv If still slow end Optimized Process step3_conv->end step2_hydro Change Solvent (e.g., to t-BuOH) step1_hydro->step2_hydro If still impure step3_hydro Screen Different Catalysts (e.g., Ru, Rh) step2_hydro->step3_hydro If necessary step3_hydro->end step2_iso Analyze Isomer Ratio over Time step1_iso->step2_iso step2_iso->end

Caption: A decision tree for troubleshooting common synthesis problems.

Frequently Asked Questions (FAQs)

Q: What is a good starting temperature for my optimization study? A: A good starting point often depends on the catalyst. For many ruthenium and rhodium-based catalysts, a temperature range of 80-120°C is common.[2][3] For nickel catalysts, slightly higher temperatures might be required.[12] It is always best to start at the lower end of the literature-recomended range and gradually increase.

Q: How do I accurately monitor the reaction? A: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector is an excellent method for monitoring the disappearance of the starting material and the appearance of the product and byproducts.[12] Thin-Layer Chromatography (TLC) can also be used for a more qualitative, real-time assessment.[5]

Q: Can the position of the methoxy group (ortho, meta, para) affect the optimal temperature? A: Yes, absolutely. The electronic and steric effects of the methoxy group's position influence the electron density of the aromatic ring and its interaction with the catalyst surface. For instance, m-alkoxyanilines have been found to undergo hydrogenolysis more readily than their ortho or para isomers, which may necessitate using milder temperatures for the meta-substituted starting materials.[2][3]

Q: What safety precautions should I take when working with high temperatures and hydrogen gas? A: All hydrogenation reactions should be conducted in a well-ventilated fume hood or a dedicated high-pressure laboratory. Use a properly rated autoclave or pressure reactor and ensure it is regularly maintained.[9] Always work behind a blast shield, especially when increasing pressure.[8] Be aware that catalytic hydrogenations are often exothermic, so ensure you have adequate cooling to prevent thermal runaway.[13]

Experimental Protocols

Protocol 1: Temperature Screening for Optimization

This protocol outlines a general procedure for screening different temperatures to find the optimal condition for your synthesis.

Materials:

  • Methoxyaniline (substrate)

  • Hydrogenation catalyst (e.g., 5% Ru/C)

  • Solvent (e.g., t-butyl alcohol)

  • High-pressure autoclave equipped with a magnetic stirrer, thermocouple, and pressure gauge

  • GC or HPLC for analysis

Procedure:

  • Reactor Setup: To a clean, dry autoclave, add the methoxyaniline (1 equivalent), solvent, and catalyst (typically 1-5 mol%).

  • Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) followed by several purges with hydrogen gas.

  • Initial Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).

  • Heating and Reaction: Begin stirring and heat the reactor to your first target temperature (e.g., 80°C).

  • Monitoring: Once the target temperature is reached, take a sample at time zero. Continue to take samples at regular intervals (e.g., every hour) to monitor the reaction progress by GC or HPLC.

  • Screening: Repeat steps 1-5 for each temperature you wish to screen (e.g., 90°C, 100°C, 110°C, 120°C).

  • Analysis: Analyze the results from each temperature run, comparing reaction rate, final conversion, and the percentage of byproducts (especially cyclohexylamine).

  • Work-up: Once the optimal conditions are identified and the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst.[7] The product can then be isolated and purified.

Data Summary Table

Your screening data can be summarized in a table like the one below for easy comparison.

Temperature (°C)Reaction Time (h)Conversion of Methoxyaniline (%)Yield of Methoxy-cyclohexylamine (%)Yield of Cyclohexylamine (%)
8067572<1
1004>99953
1202>998810
1401>997523

Note: The data in this table is hypothetical and for illustrative purposes only.

References

  • Rylander, P. N., & Steele, D. R. (1969). Hydrogenation and Hydrogenolysis. XI. The Hydrogenation of Methoxy- and Ethoxyanilines with a Ruthenium Catalyst. Bulletin of the Chemical Society of Japan, 42(11), 3307-3308. [Link]

  • Zhang, L., et al. (2018). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry, 42(2), 1168-1175. [Link]

  • Nishimura, S., et al. (1975). Hydrogenation and Hydrogenolysis. XI. The Hydrogenation of Methoxy- and Ethoxyanilines with a Ruthenium Catalyst. R Discovery. [Link]

  • Nishimura, S., Takaoka, T., & Maekawa, Y. (1975). Hydrogenation and Hydrogenolysis. XV. Hydrogenation of Isomeric Anisidines with Platinum Metal Catalysts in Acetic Acid. Bulletin of the Chemical Society of Japan, 48(12), 3648-3651. [Link]

  • Google Patents. (2012).
  • Beilstein Journals. (2024). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. [Link]

  • Brunel, D., et al. (2010). A Recyclable Nanoparticle-Supported Rhodium Catalyst for Hydrogenation Reactions. Molecules, 15(5), 3273-3286. [Link]

  • Ghaffari, B., et al. (2022). An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes. Angewandte Chemie International Edition, 61(1), e202111867. [Link]

  • Wang, Y., et al. (2022). Hydrogenation of MTHPA to MHHPA over Ni-based catalysts: Al2O3 coating, Ru incorporation and kinetics. RSC Advances, 12(53), 34659-34670. [Link]

  • PrepChem.com. (n.d.). Synthesis of Cis,trans-4-[3-(3-methylcyclohexyl)-propyl]cyclohexylamine. [Link]

  • Longobardi, L. E., Mahdi, T., & Stephan, D. W. (2015). B(C6F5)3 Mediated Arene Hydrogenation/Transannulation of para-Methoxyanilines. Angewandte Chemie International Edition, 54(12), 3647-3650. [Link]

  • Google Patents. (2011). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
  • OSTI.gov. (2018). Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. [Link]

  • Google Patents. (2016).
  • OSTI.gov. (1999). Optimization of Catalytic Reaction for Synthesis of 2-Methyl-4-methoxydiphenylamine. [Link]

  • Google Patents. (2002). JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine.
  • ResearchGate. (2020). Enzymatic Amination for Stereocontrolled Functionalization of Cyclohexanones. [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]

  • Zou, Z., et al. (2024). Toward High-Performance Hydrogenation at Room Temperature Through Tailoring Nickel Catalysts Stable in Aqueous Solution. Advanced Functional Materials, 34(15), 2311453. [Link]

  • ResearchGate. (n.d.). Kinetic study of catalytic hydrogenation of O-nitroanisole to O-anisidine in a microchannel reactor. [Link]

  • Frontiers. (2023). Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol via deaminative hydrogenation. [Link]

  • ResearchGate. (n.d.). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. [Link]

  • Google Patents. (2019).
  • ResearchGate. (2025). N-Methylation of p-Anisidine on the Catalysts Based on Cu-Containing Layered Double Hydroxides. [Link]

  • ResearchGate. (2015). An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/γ-Al2O3. [Link]

  • ResearchGate. (n.d.). Ruthenium on α-Ni(OH)2 as potential catalyst for anisole hydrotreating and cinnamyl alcohol oxidation. [Link]

  • Reddit. (2023, February 17). Hydrogenation troubleshooting. [Link]

  • National Center for Biotechnology Information. (n.d.). Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. [Link]

  • Royal Society of Chemistry. (2018). Selective primary aniline synthesis through supported Pd-catalyzed acceptorless dehydrogenative aromatization by utilizing hydrazine. [Link]

  • QuickCompany. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone. [Link]

  • Mahajani, V. V., et al. (2005). Catalytic transfer hydrogenation: o-nitro anisole to o-anisidine, some process development aspects. Chemical Engineering Journal, 110(1-3), 85-93. [Link]

  • Google Patents. (1981).
  • Reddit. (2022, March 30). Failed Hydrogenation using H2 gas and Pd/C catalyst. [Link]

  • ResearchGate. (n.d.). Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene. [Link]

  • SciSpace. (2018). Method for preparing p-anisidine through catalytic hydrogenation of p-nitroanisole. [Link]

  • LJMU Research Online. (n.d.). For Peer Review. [Link]

  • ACS Publications. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. [Link]

  • Google Patents. (2013). CN103073436A - Method of preparing o-anisidine and p-anisidine through hydrogenation reduction of mixture of o-nitroanisole and p-nitroanisole.

Sources

Technical Support Center: Purification of 2-Methoxy-4-phenylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Methoxy-4-phenylcyclohexan-1-amine. Specifically, this document addresses the common issue of removing unreacted starting materials from the final product. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, practical solutions grounded in established chemical principles.

I. Understanding the Challenge: Common Impurities and Their Properties

The successful purification of 2-Methoxy-4-phenylcyclohexan-1-amine hinges on understanding the physicochemical properties of the target compound and its potential contaminants. The primary impurities are often the unreacted starting materials used in its synthesis. While the exact starting materials can vary depending on the synthetic route, a common pathway involves the reaction of a ketone or an alcohol with an amine source.

Table 1: Physicochemical Properties of Target Compound and Potential Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)SolubilitypKa
2-Methoxy-4-phenylcyclohexan-1-amine (Product) C₁₃H₁₉NO205.30Likely highSoluble in organic solventsBasic (amine)
4-Phenylcyclohexanone (Starting Material)C₁₂H₁₄O174.24~295Soluble in organic solventsNeutral
2-Methoxy-4-phenylcyclohexan-1-ol (Starting Material)C₁₃H₁₈O₂206.28Likely highSoluble in organic solventsNeutral
Ammonia/Amine Source (Starting Material)VariesVariesVariesVariesBasic

The key to effective separation lies in exploiting the differences in the chemical nature of the desired amine product and the neutral starting materials (ketone or alcohol). The basicity of the primary amine is the most significant property to leverage for purification.

II. Troubleshooting & FAQs: Removing Unreacted Starting Materials

This section provides a question-and-answer-based guide to address specific purification challenges.

FAQ 1: My final product is contaminated with a significant amount of unreacted 4-phenylcyclohexanone. What is the most efficient way to remove it?

Answer: The most effective and straightforward method to separate the basic amine product from the neutral ketone starting material is through an acid-base extraction .[1][2][3][4] This technique relies on the principle that amines can be protonated by an acid to form water-soluble salts, while neutral organic compounds like ketones will remain in the organic phase.[1][3]

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate. The protonated 2-Methoxy-4-phenylcyclohexan-1-amine will move into the aqueous layer, while the 4-phenylcyclohexanone remains in the organic layer.

  • Separation: Carefully drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure complete recovery of the amine.

  • Basification: Combine all the acidic aqueous extracts and cool the flask in an ice bath. Slowly add a strong base, such as 3 M NaOH, with stirring until the solution is strongly basic (pH > 12). This deprotonates the amine salt, causing the free amine to precipitate or form an oily layer.

  • Re-extraction: Transfer the basified aqueous solution back to a separatory funnel and extract the free amine with three portions of a fresh organic solvent (e.g., diethyl ether or DCM).

  • Final Work-up: Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the purified 2-Methoxy-4-phenylcyclohexan-1-amine.

Caption: Workflow for purifying an amine from a neutral impurity.

FAQ 2: I've tried acid-base extraction, but I'm still seeing some impurities. Would column chromatography be a better option?

Answer: Yes, column chromatography is a powerful purification technique that can provide a higher degree of purity.[5] However, purifying amines on standard silica gel can be challenging due to the acidic nature of silica, which can lead to strong adsorption, peak tailing, and potential degradation of the amine.[6]

To overcome these issues, several strategies can be employed:

  • Use of a Modified Mobile Phase: Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to the eluent can neutralize the acidic sites on the silica gel and improve the elution of the amine.[7]

  • Alternative Stationary Phases:

    • Basic Alumina: Using basic alumina as the stationary phase is a good alternative for purifying basic compounds like amines.[5]

    • Amine-functionalized Silica: Pre-treated silica columns with amine functional groups can provide excellent separation for basic amines.[6]

    • Reversed-Phase Chromatography (C18): This technique is particularly useful for polar compounds and can be an effective method for amine purification.[8]

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexane and ethyl acetate) containing 0.5% triethylamine.

  • Column Packing: Carefully pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the triethylamine-modified eluent, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Methoxy-4-phenylcyclohexan-1-amine.

Caption: General workflow for purification by column chromatography.

FAQ 3: My product is a solid. Can I use recrystallization to remove the unreacted starting material?

Answer: Recrystallization can be an excellent method for purifying solid organic compounds, provided a suitable solvent can be found.[9][10] The principle of recrystallization is based on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures.[9]

For recrystallization to be effective:

  • The desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[9]

  • The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).

  • Solvent Screening: Test various solvents (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water) to find one that meets the solubility criteria mentioned above.

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

If the free amine does not crystallize well, it can often be converted to a salt (e.g., hydrochloride or tartrate salt) which may have better crystallization properties.[11] After recrystallization of the salt, the pure amine can be regenerated by treatment with a base.

III. Comparative Analysis of Purification Methods

Table 2: Comparison of Purification Techniques

TechniqueAdvantagesDisadvantagesBest Suited For
Acid-Base Extraction - Fast and simple- Cost-effective- Easily scalable- May not remove all neutral impurities- Emulsion formation can be an issue- Initial bulk purification to remove acidic or basic impurities.
Column Chromatography - High degree of purification- Can separate complex mixtures- Time-consuming- Requires larger volumes of solvent- Potential for product loss on the column- Final purification step to achieve high purity- Separation of compounds with similar properties.
Recrystallization - Can yield very pure product- Environmentally friendly (solvent can be recycled)- Finding a suitable solvent can be challenging- Not suitable for oils or amorphous solids- Purification of solid compounds.

IV. Final Recommendations

For the removal of unreacted starting materials from the synthesis of 2-Methoxy-4-phenylcyclohexan-1-amine, a two-step purification strategy is often the most effective:

  • Initial Bulk Purification: Perform an acid-base extraction to remove the majority of the neutral starting materials. This is a rapid and efficient first pass.

  • Final Polishing: If higher purity is required, follow the extraction with either column chromatography (using a modified eluent or an alternative stationary phase) or recrystallization if the product is a solid.

By carefully selecting the appropriate purification technique based on the specific impurities present and the desired level of purity, researchers can successfully obtain high-quality 2-Methoxy-4-phenylcyclohexan-1-amine for their downstream applications.

V. References

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 2-Methoxy-4-phenylcyclohexan-1-amine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to provide researchers, analytical scientists, and drug development professionals with a comprehensive understanding of how 2-Methoxy-4-phenylcyclohexan-1-amine behaves in acidic media.

Section 1: Core Mechanistic Principles (The "Why")

To master the handling of 2-Methoxy-4-phenylcyclohexan-1-amine, one must first understand the causality behind its chemical behavior. The molecule features a cyclohexane scaffold substituted with three distinct functional groups: a primary amine, a methoxy ether, and a phenyl ring. Its stability in acidic environments is governed by two primary reactive sites:

  • The Primary Amine (Rapid Protonation): Aliphatic amines are moderately strong bases. Based on structural analogs like cyclohexylamine (pKa ~10.6), the primary amine on this compound will rapidly and quantitatively protonate in aqueous acidic conditions (pH < 8)[1]. This protonation yields a highly stable ammonium salt, which drastically increases the molecule's hydrophilicity and protects the nitrogen lone pair from oxidative degradation.

  • The Methoxy Ether (Conditional Stability): Ethers are broadly unreactive and highly stable toward dilute aqueous acids at room temperature[2]. However, the carbon-oxygen bond becomes a liability under forcing conditions. When exposed to strong hydrohalic acids (e.g., concentrated HI or HBr) at elevated temperatures, the ether oxygen protonates, transforming it into a viable leaving group susceptible to nucleophilic cleavage[3].

Section 2: Troubleshooting Guides & FAQs

Q1: During an acidic workup (1M HCl), my target compound vanished from the organic phase. Is the compound degrading? A: No, your compound is intact. You are observing a fundamental shift in partition coefficients. The free base of 2-Methoxy-4-phenylcyclohexan-1-amine is lipophilic and highly soluble in organic solvents. Upon the addition of 1M HCl, the amine is protonated to form a hydrochloride salt[1]. This ionic species is hydrophilic and migrates entirely into the aqueous layer. Self-Validation Step: Separate the aqueous layer and basify it to pH > 11 using 2M NaOH. You will observe immediate cloudiness as the lipophilic free base precipitates out, confirming the compound is safe and ready for back-extraction into a fresh organic solvent.

Q2: I attempted to remove a protecting group using concentrated HBr at reflux, but my LC-MS indicates a mass loss of 14 Da. What happened? A: You have inadvertently cleaved the methoxy ether group. While ethers resist dilute acids, concentrated hydrohalic acids at high temperatures force the protonation of the ether oxygen. The bromide ion, acting as a strong nucleophile, attacks the less sterically hindered methyl group via an SN2 mechanism[4]. This irreversible reaction cleaves the ether, expelling methyl bromide (mass 94) and leaving behind a secondary alcohol (cyclohexanol derivative). The net loss of a methyl group (-CH3) and gain of a proton (+H) perfectly accounts for your -14 Da mass shift. Solution: Switch to a non-nucleophilic acid (e.g., Trifluoroacetic acid or dilute H2SO4) at room temperature to preserve the methoxy group during deprotection steps.

Q3: Can the stereochemistry of the cyclohexane ring invert under acidic conditions? A: Epimerization of the cyclohexane substituents is highly unlikely under standard acidic conditions. The stereocenters at C1 (amine), C2 (methoxy), and C4 (phenyl) lack acidic alpha-protons that would facilitate enolization. Unless you utilize extreme superacids that promote carbocation formation, the relative cis/trans stereochemistry of your specific isomer will remain locked.

Section 3: Quantitative Stability Data

To aid in your experimental design, the following table summarizes the structural integrity of 2-Methoxy-4-phenylcyclohexan-1-amine under various acidic environments.

Acidic ReagentConcentration / ConditionTemp (°C)Amine StateMethoxy StateOverall Stability
Hydrochloric Acid (HCl) 1M Aqueous25Protonated (Salt)IntactHigh (>99% recovery)
Trifluoroacetic Acid (TFA) 10% in DCM25Protonated (Salt)IntactHigh (>99% recovery)
Sulfuric Acid (H2SO4) 1M Aqueous25Protonated (Salt)IntactHigh (>99% recovery)
Hydrobromic Acid (HBr) 48% Aqueous100 (Reflux)Protonated (Salt)Cleaved (-OH formed)Low (Degradation)
Hydroiodic Acid (HI) 57% Aqueous100 (Reflux)Protonated (Salt)Cleaved (-OH formed)Very Low (Rapid Cleavage)

Section 4: Experimental Protocols

Protocol A: Safe Hydrochloride Salt Formation

Purpose: To convert the lipophilic free base into a stable, shelf-ready, water-soluble hydrochloride salt without risking ether cleavage.

  • Dissolution: Dissolve 1.0 equivalent of 2-Methoxy-4-phenylcyclohexan-1-amine free base in anhydrous methyl tert-butyl ether (MTBE) at room temperature. Causality: MTBE prevents the inclusion of moisture which can complicate crystallization.

  • Acidification: Slowly add 1.1 equivalents of a standardized solution of HCl in dioxane (4M) dropwise under vigorous stirring.

  • Validation (Precipitation): A dense white precipitate of the ammonium hydrochloride salt will form immediately. This visual cue validates that protonation is successful.

  • Isolation: Stir for an additional 15 minutes to ensure complete precipitation. Filter the suspension through a sintered glass funnel.

  • Washing & Drying: Wash the filter cake with cold, anhydrous MTBE to remove unreacted free base. Dry the solid under high vacuum at 40°C for 4 hours.

Protocol B: Controlled Acidic Liquid-Liquid Extraction

Purpose: To purify the compound from neutral or acidic impurities using reversible phase-switching.

  • Solubilization: Dissolve the crude reaction mixture in ethyl acetate.

  • Acidic Wash: Transfer to a separatory funnel and wash with an equal volume of 1M aqueous HCl.

  • Phase Separation: Collect the lower aqueous layer (containing your protonated product). Discard the upper organic layer (containing neutral/acidic impurities).

  • Validation (Basification): Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH reaches 11-12. The solution will rapidly become cloudy—this is the self-validating visual confirmation that the free base has precipitated out of the aqueous matrix.

  • Back-Extraction: Extract the basified aqueous layer three times with fresh ethyl acetate to recover the purified free base.

  • Drying: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Section 5: Visualizations

ExtractionWorkflow Start Crude Mixture (Free Base) Acid Add 1M HCl (Protonation) Start->Acid Aqueous Aqueous Layer (Ammonium Salt) Acid->Aqueous Target Compound Organic Organic Layer (Impurities) Acid->Organic Discard Base Add 2M NaOH (Deprotonation) Aqueous->Base Pure Pure Free Base (Organic Phase) Base->Pure Back-Extraction

Caption: Acid-base extraction workflow for purifying 2-Methoxy-4-phenylcyclohexan-1-amine.

DegradationPathway Intact Intact Ether (-OCH3) Harsh Harsh Acid + Heat (e.g., 48% HBr) Intact->Harsh Protonated Protonated Ether Intermediate Harsh->Protonated Equilibrium Cleavage Nucleophilic Attack (Br- on Methyl) Protonated->Cleavage SN2 Mechanism Degraded Cyclohexanol + Methyl Bromide Cleavage->Degraded Irreversible

Caption: Mechanistic pathway of ether cleavage under harsh acidic conditions.

References

  • "Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem", National Institutes of Health (NIH). URL:[Link]

  • "18.3: Reactions of Ethers - Acidic Cleavage", Chemistry LibreTexts. URL:[Link]

  • "Ether cleavage", Wikipedia. URL:[Link]

  • "Cleavage of Ethers", Jack Westin. URL:[Link]

  • "Cleavage Of Ethers With Acid", Master Organic Chemistry. URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Phenylcyclohexylamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of sterically hindered cyclohexylamines. The 4-phenylcyclohexylamine scaffold is a privileged pharmacophore in drug discovery[1]. However, functionalizing the C1 amine—particularly via reductive amination or amide coupling—often presents severe synthetic bottlenecks. This guide is designed for researchers and drug development professionals to troubleshoot and bypass these steric limitations using field-proven, mechanistically sound methodologies.

Mechanistic Insights: The Root Cause of Steric Shielding

To overcome poor reactivity, one must first understand the conformational dynamics of the substrate. The bulky phenyl group at the C4 position dictates the 3D geometry of the entire molecule.

To minimize severe A-value steric penalties, the cyclohexane ring rigidly locks into a chair conformation where the C4-phenyl group occupies the equatorial position. Consequently, the stereochemistry at the C1 position dictates the orientation of the amine:

  • Trans-4-phenylcyclohexylamine: The amine is equatorial. While the overall ring system is bulky, the nitrogen lone pair is relatively accessible, allowing standard coupling reagents to perform adequately.

  • Cis-4-phenylcyclohexylamine: The amine is forced into the axial position[2]. This creates severe 1,3-diaxial interactions with the axial protons at C3 and C5. The nitrogen atom is physically shielded, creating a massive kinetic barrier for the approach of bulky electrophiles (such as activated esters or bulky ketones).

ConformationalLogic Base 4-Phenylcyclohexylamine Trans Trans-Isomer (Equatorial Amine) Base->Trans Isomerization Cis Cis-Isomer (Axial Amine) Base->Cis Isomerization TransMech Minimal 1,3-Diaxial Repulsion Accessible Nitrogen Lone Pair Trans->TransMech Conformation Lock CisMech Severe 1,3-Diaxial Repulsion Sterically Shielded Nitrogen Cis->CisMech Conformation Lock Standard Standard Coupling (HATU) High Yield TransMech->Standard Special Requires Acyl Fluorides or Ti(OiPr)4 Activation CisMech->Special

Conformational locking in 4-phenylcyclohexylamine dictates steric hindrance and reagent selection.

Troubleshooting FAQs

Q1: Why do standard amide coupling reagents (e.g., HATU, EDC/HOBt) fail or give <20% yield with the cis-isomer? A1: Reagents like HATU and EDC/HOBt activate carboxylic acids by forming bulky active esters (e.g., an HOAt ester or O-acylisourea)[3][4]. When the sterically shielded axial amine attempts to attack this massive electrophilic center, the transition state is energetically prohibitive. As a result, the reaction stalls, and the activated ester simply hydrolyzes or degrades over time rather than forming the desired amide[3].

Q2: If HATU fails, what is the most reliable alternative for amide coupling? A2: You must reduce the steric footprint of the leaving group on the activated carboxylic acid. Generating an acid chloride or an acyl fluoride is highly recommended[3][4]. Because chloride and fluoride are monatomic leaving groups, the electrophilic carbonyl carbon is highly exposed, drastically lowering the activation energy required for the hindered amine to attack[3][5]. Acyl fluorides are particularly advantageous as they are stable to moisture but highly reactive toward hindered amines[3].

Q3: My reductive amination using NaBH₃CN and acetic acid is stalling at the imine formation step. How can I drive this forward? A3: The weak nucleophilicity of the hindered amine prevents it from efficiently attacking the unactivated carbonyl. Replace the standard acidic conditions with Titanium(IV) isopropoxide (Ti(OiPr)₄) [6][7]. Ti(OiPr)₄ acts as a dual-purpose reagent: it is a powerful Lewis acid that coordinates to the carbonyl oxygen (increasing its electrophilicity) and a chemical water scavenger that irreversibly forms stable titanium dioxide complexes, driving the equilibrium entirely toward the transient iminium species[6][8].

Self-Validating Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination

This protocol utilizes Ti(OiPr)₄ to force imine formation, followed by in situ reduction. It is designed with visual cues to validate the success of the reaction and workup[7][9].

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under inert atmosphere, dissolve the ketone/aldehyde (1.0 eq) and 4-phenylcyclohexylamine (1.1 eq) in anhydrous ethanol (0.5 M).

  • Lewis Acid Activation: Add Ti(OiPr)₄ (2.0 eq) dropwise via syringe. Causality: An excess is required to act as both a catalyst and a stoichiometric water scavenger. Stir at room temperature for 8–10 hours.

  • Reduction: Add Sodium cyanoborohydride (NaBH₃CN) (1.5 eq) directly to the reaction mixture. Stir for an additional 7–8 hours.

  • Self-Validating Workup (Critical): Pour the reaction mixture into an equal volume of 2M aqueous ammonia.

    • Causality & Validation: Titanium salts form intractable, unfilterable emulsions in standard aqueous workups. The addition of aqueous ammonia instantly precipitates the titanium as a granular, white solid (TiO₂). The appearance of this easily filterable white precipitate validates that the titanium has been successfully quenched and removed from the organic phase[9].

  • Isolation: Filter the suspension through a pad of Celite. Wash the filter cake with dichloromethane (DCM). Separate the organic layer, dry over MgSO₄, and concentrate in vacuo.

Workflow Step1 Carbonyl + Hindered Amine Step2 Add Ti(OiPr)4 (Lewis Acid / Scavenger) Step1->Step2 Step3 Transient Iminium Complex Step2->Step3 8-10 hrs, RT Step4 In Situ Reduction (NaBH3CN / EtOH) Step3->Step4 Step5 Alkylated Amine Product Step4->Step5 7-8 hrs, RT

Step-by-step workflow for the Ti(OiPr)4-mediated reductive amination of hindered amines.

Protocol B: Amide Coupling via Acid Chloride Generation

When standard peptide coupling fails, converting the carboxylic acid to an acid chloride minimizes the steric bulk of the electrophile[4][5].

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) followed by 1-2 drops of anhydrous DMF (catalyst).

    • Validation: The reaction will immediately begin bubbling (evolution of CO and CO₂). The cessation of gas evolution (typically 1-2 hours) visually validates that the conversion to the acid chloride is complete[5].

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl gas. Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Coupling: In a separate flask, dissolve 4-phenylcyclohexylamine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in DCM. Add this solution dropwise to the acid chloride at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography.

Quantitative Data: Reagent Comparison for Hindered Amines

The following table summarizes the causal relationship between the steric bulk of the activated intermediate and the resulting reaction efficiency when coupling with cis-4-phenylcyclohexylamine.

Coupling Reagent / MethodLeaving Group Steric BulkReactivity ProfileTypical Yield RangeByproduct Management / Workup
HATU / DIPEA Very High (HOAt ester)Poor (Steric Clash)< 15%Soluble byproducts, requires chromatography
EDC / HOBt High (HOBt ester)Poor (Steric Clash)< 20%Water-soluble urea (EDC)
Acid Chloride (Oxalyl Cl) Minimal (Monatomic Cl)Excellent75 - 90%HCl gas (requires excess DIPEA/Et₃N base)
Acyl Fluoride (DAST) Minimal (Monatomic F)Excellent80 - 95%HF (requires base), stable intermediate
Ti(OiPr)₄ + NaBH₃CN N/A (Reductive Amination)Excellent70 - 85%Solid TiO₂ (filterable via NH₃ workup)

References

  • An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride The Journal of Organic Chemistry, Mattson, R. J., et al. (1990). URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry, RSC Publishing (2015). URL:[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Organic Process Research & Development, ACS Publications (2015). URL:[Link] (Derived from ACS large-scale coupling data).

  • Reductive Amination, and How It Works Master Organic Chemistry (2017). URL:[Link]

Sources

Preventing oxidation of free base 2-Methoxy-4-phenylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Methoxy-4-phenylcyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this compound, with a specific focus on preventing its oxidation. The free base form of this primary amine is susceptible to degradation, which can compromise experimental results and product integrity. This document provides in-depth, experience-driven advice in a question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 2-Methoxy-4-phenylcyclohexan-1-amine.

Q1: My freshly isolated 2-Methoxy-4-phenylcyclohexan-1-amine has started to turn yellow/brown after a short period. What is happening?

A1: The observed color change is a classic indicator of oxidation. Primary amines, particularly those on a cycloalkane ring, are sensitive to air and light.[1][2] The lone pair of electrons on the nitrogen atom makes the amine susceptible to reaction with atmospheric oxygen.[3] This process can be accelerated by exposure to light, elevated temperatures, and the presence of metal impurities.[4][5] The initial oxidation products can further react to form complex, often colored, polymeric materials.

Q2: What are the primary chemical pathways for the oxidation of this amine?

A2: While specific mechanistic studies on 2-Methoxy-4-phenylcyclohexan-1-amine are not widely published, the degradation pathways can be inferred from the known chemistry of primary and alicyclic amines. The most probable pathway involves the formation of radical intermediates, leading to products such as hydroxylamines, nitroso compounds, and imines.[6] Oxidative deamination can also occur, which would cleave the C-N bond to form a ketone (2-Methoxy-4-phenylcyclohexanone) and ammonia.[7]

Q3: What are the ideal short-term and long-term storage conditions for the free base?

A3: Proper storage is the most critical factor in preventing oxidation. The ideal conditions depend on the intended duration of storage.

Parameter Short-Term Storage ( < 1 week ) Long-Term Storage ( > 1 week ) Rationale
Atmosphere Inert Gas (Argon or Nitrogen) Headspace.[8]Inert Gas (Argon or Nitrogen) Headspace.[3]Minimizes exposure to atmospheric oxygen, the primary oxidizing agent.
Temperature 2-8 °C (Refrigerated).≤ -20 °C (Frozen).[4]Low temperatures significantly slow the rate of oxidation reactions.[3]
Light Amber vial or protection from light (e.g., aluminum foil).Amber vial or protection from light in a freezer.Light, especially UV, can catalyze the formation of radical species that initiate oxidation.[3]
Container Tightly sealed glass vial (e.g., Sure/Seal™ bottle).[9][10]Flame-sealed glass ampoule under inert gas.Prevents ingress of air and moisture. Glass is preferred for its inertness.[11]

Q4: Should I store the compound neat (as a solid/oil) or in a solution?

A4: For long-term stability, storing the compound as a neat, purified solid or oil under an inert atmosphere at low temperature is preferable. If a solution is required for experimental workflow, it should be prepared fresh using a degassed, anhydrous, aprotic solvent (e.g., toluene, THF, dioxane). Storing in solution, especially in protic or reactive solvents, can accelerate degradation pathways.

Section 2: Troubleshooting Guide

This section provides a logical workflow to diagnose and resolve specific issues encountered during experimentation.

Issue: I observe unexpected peaks in my analytical data (NMR, LC-MS) after working with the amine.

This is a common problem indicating compound degradation. Follow this troubleshooting workflow to identify the cause and implement a solution.

TroubleshootingWorkflow Start Start: Unexpected analytical peaks CheckPurity Q1: Was the initial purity confirmed? Start->CheckPurity Handling Q2: How was the compound handled? CheckPurity->Handling Repurify Action: Repurify compound (e.g., chromatography, distillation) CheckPurity->Repurify No Bench Handled on open bench Handling->Bench Inert Handled under inert gas Handling->Inert Solvent Q3: Was the solvent properly prepared? StandardSolvent Standard solvent used Solvent->StandardSolvent DegassedSolvent Degassed, anhydrous solvent used Solvent->DegassedSolvent Storage Q4: How was the stock stored? ImproperStore Improper storage (air, light, RT) Storage->ImproperStore ProperStore Proper storage (inert, cold, dark) Storage->ProperStore If problem persists, consider trace metal contamination or inherent instability. InertAtmosphere Action: Use inert atmosphere techniques (Schlenk line/glovebox) DegasSolvent Action: Degas solvent before use (e.g., Freeze-Pump-Thaw) ImproveStorage Action: Implement stringent storage protocols (see FAQ) Bench->InertAtmosphere Inert->Solvent StandardSolvent->DegasSolvent DegassedSolvent->Storage ImproperStore->ImproveStorage FPT_Workflow Start Start: Solvent in Schlenk Flask Freeze 1. Freeze (Liquid Nitrogen) Start->Freeze Pump 2. Pump (Apply High Vacuum) Freeze->Pump Thaw 3. Thaw (Allow to warm to RT) Pump->Thaw Repeat Repeat Cycle 2x Thaw->Repeat Repeat->Freeze Yes Backfill 4. Backfill (Introduce Inert Gas) Repeat->Backfill No (3 cycles complete) End End: Degassed Solvent Backfill->End

Caption: Freeze-Pump-Thaw degassing cycle.

Step-by-Step Procedure:

  • Place the solvent in the Schlenk flask and attach it to the Schlenk line.

  • Freeze: Carefully immerse the flask in a Dewar of liquid nitrogen until the solvent is completely frozen solid.

  • Pump: Open the stopcock to the vacuum manifold and evacuate the headspace for 5-10 minutes. This removes the atmosphere above the frozen solid. [12]4. Close the stopcock to the vacuum.

  • Thaw: Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You will see bubbles of dissolved gas escaping into the vacuum of the headspace. [13]6. Repeat the Freeze-Pump-Thaw cycle at least two more times to ensure complete degassing.

  • After the final thaw, carefully backfill the flask with inert gas (Argon or Nitrogen). The solvent is now ready for use.

Protocol 2: Handling the Amine under an Inert Atmosphere

This protocol describes the transfer of the neat amine from a storage vessel to a reaction flask using a syringe under a positive pressure of inert gas.

Objective: To transfer a precise amount of the air-sensitive amine without exposure to the atmosphere.

Apparatus:

  • Schlenk line or glovebox. [10][14]* Oven-dried glassware.

  • Gas-tight syringe with a long needle.

  • Storage vessel (e.g., Sure/Seal™ bottle) and reaction flask, both equipped with rubber septa.

Step-by-Step Procedure:

  • Setup: Assemble your oven-dried reaction flask, equip it with a magnetic stir bar and a rubber septum, and attach it to the Schlenk line.

  • Purge Flask: Evacuate the flask under high vacuum and backfill with inert gas. Repeat this "purge cycle" three times to ensure the flask is free of air. [15][16]3. Prepare Syringe: Take a clean, dry syringe and purge it with inert gas by drawing gas from the line and expelling it several times.

  • Transfer: With a positive pressure of inert gas flowing through the line (indicated by a steady bubbling rate in the oil bubbler), pierce the septum of the storage vessel with the syringe needle.

  • Withdraw the desired volume of the amine. It is good practice to pull a small amount of inert gas into the syringe on top of the liquid to act as a protective blanket.

  • Quickly and carefully withdraw the needle and immediately insert it through the septum of the prepared reaction flask.

  • Dispense the amine into the reaction flask.

  • Withdraw the syringe and immediately flush it with a suitable quenching agent or solvent.

References

  • N/A. Oxidation of Secondary and Primary Amines.
  • N/A. use of schlenk line.
  • Park, S., & Roy, M. (2019). Section 5.4 Title: Degassing Solvents. Berry Group. Available at: [Link]

  • N/A. (1983). Oxidation of Aromatic Primary Amines with Silver (I). Journal of the Chemical Society of Pakistan, 5(3). Available at: [Link]

  • N/A. MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. Available at: [Link]

  • N/A. (2026). How to Mitigate Oxidation in Drug Formulations. Patsnap Eureka. Available at: [Link]

  • UNM Chemistry. Schlenk Line. Available at: [Link]

  • N/A. (2001). Cyclohexylamine. AMS.usda.gov. Available at: [Link]

  • N/A. Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]

  • Andrieux, C. P., et al. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. PMC. Available at: [Link]

  • N/A. Freeze-Pump-Thaw. The Schlenk Line Survival Guide. Available at: [Link]

  • University of York. Degassing solvents. Chemistry Teaching Labs. Available at: [Link]

  • Michael. (2025). How to prevent the oxidation of Amine Catalyst?. Mingxu Chemicals. Available at: [Link]

  • Food Safety Institute. (2025). Importance of Antioxidants in Food Preservation. Available at: [Link]

  • Wikipedia. Degassing. Available at: [Link]

  • Rioux, R. M., et al. (2017). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. Available at: [Link]

  • N/A. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. Available at: [Link]

  • N/A. (2015). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. JoVE. Available at: [Link]

  • N/A. (2015). Degassing Liquids with Freeze-Pump-Thaw Cycling. JoVE. Available at: [Link]

  • NIH. Cyclohexylamine. PubChem. Available at: [Link]

  • N/A. Proposed mechanism for the oxidation of a primary amine by an amine.... ResearchGate. Available at: [Link]

  • Waterman, K. C., et al. (2007). Stabilization of Pharmaceuticals to Oxidative Degradation. In Pharmaceutical Development and Technology. Available at: [Link]

  • Barman, B. N., & Grigsby, R. A., Jr. (2012). Inhibition of amine oxidation. Google Patents.
  • N/A. (2002). A new antagonism between hindered amine light stabilizers and acidic compounds including phenolic antioxidant. ResearchGate. Available at: [Link]

  • NJ.gov. Hazardous Substance Fact Sheet. Available at: [Link]

  • N/A. Analytical methods used to quantify amine oxidation.. ResearchGate. Available at: [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

  • N/A. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Available at: [Link]

  • N/A. (2023). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. PMC. Available at: [Link]

  • N/A. (1970). Thin-layer chromatography of amine oxidation products. Analytical Chemistry. Available at: [Link]

  • N/A. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. Available at: [Link]

  • N/A. (1972). Microbial oxidation of amines. Spectral and kinetic properties of the primary amine dehydrogenase of Pseudomonas AM1. PubMed. Available at: [Link]

  • N/A. (2008). Thermal stability and thermal decomposition study of hindered amine light stabilizers. ScienceDirect. Available at: [Link]

  • N/A. (2022). Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies. MDPI. Available at: [Link]

  • ATSDR. 7. ANALYTICAL METHODS. Available at: [Link]

  • N/A. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]

  • N/A. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]

  • N/A. (2012). Thermal Stability of Amine Compounds and Dichloromethane. Aidic. Available at: [Link]

  • N/A. (2012). Evaluating Impurities in Drugs (Part III of III). Pharmaceutical Technology. Available at: [Link]

  • N/A. Air-sensitive – Knowledge and References. Taylor & Francis. Available at: [Link]

  • N/A. (2009). Pharmaceutical Impurities: An Overview. ResearchGate. Available at: [Link]

  • N/A. (2025). Fatty Amines in Detergents and Cosmetics: Current State and Biocircular Perspectives. MDPI. Available at: [Link]

  • N/A. (2015). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. PMC. Available at: [Link]

  • N/A. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC. Available at: [Link]

Sources

Validation & Comparative

Resolving Stereochemical Complexity in Substituted Cyclohexanes: A Comparative Guide to NMR Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Molecule of Interest: 2-Methoxy-4-phenylcyclohexan-1-amine

The structural elucidation of substituted cyclohexanes presents a classic analytical challenge in pharmaceutical development. For a molecule like 2-methoxy-4-phenylcyclohexan-1-amine, confirming the relative stereochemistry across its three chiral centers (C1, C2, C4) relies entirely on the precise extraction of homonuclear


 coupling constants.

As a Senior Application Scientist, I frequently encounter the dilemma of choosing the right analytical platform. Can modern benchtop systems handle the complex aliphatic envelopes of cyclohexanes, or is high-field NMR strictly required? This guide objectively compares the performance of Benchtop NMR (90 MHz) , Standard High-Field NMR (400 MHz) , and Ultra-High-Field NMR (800 MHz + 2D) to help you optimize your analytical workflows.

Mechanistic Grounding: The Causality of Field Strength

In cyclohexane systems, the dictates that trans-diaxial protons exhibit large coupling constants (


 Hz), while axial-equatorial or equatorial-equatorial protons show much smaller couplings (

Hz)[1]. Assuming the most thermodynamically stable conformer of 2-methoxy-4-phenylcyclohexan-1-amine places the bulky phenyl, methoxy, and amine groups in equatorial positions, the corresponding ring protons (H1, H2, and H4) will occupy axial positions.

The fundamental limitation dictating platform performance is the


 ratio  (the difference in chemical shift in Hz divided by the coupling constant).
  • At 90 MHz: The chemical shift difference (

    
    ) between the aliphatic ring protons (e.g., H1 at ~2.65 ppm and H4 at ~2.50 ppm) is roughly 13.5 Hz. Because this is nearly identical to their expected 
    
    
    
    -couplings (~10-12 Hz), the system suffers from severe second-order strong coupling effects. Multiplets distort, "roofing" occurs, and direct extraction of dihedral angles becomes impossible[2].
  • At 400 MHz and above: The

    
     increases proportionally with the magnetic field (to ~60 Hz), while 
    
    
    
    remains constant. The spin system transitions into the first-order (weak coupling) regime, allowing for the direct, accurate reading of multiplet splitting to determine axial-axial relationships[3].

Product Comparison: Platform Performance Data

The table below summarizes the expected quantitative data and resolution capabilities for 2-methoxy-4-phenylcyclohexan-1-amine across the three NMR platforms.

Proton AssignmentChemical Shift (ppm)Platform A: Benchtop (90 MHz)Platform B: High-Field (400 MHz)Platform C: Ultra-High-Field (800 MHz + 2D)
Methoxy (-OCH

)
~3.35Singlet, fully resolved. Excellent for rapid quantification.Singlet, fully resolved.Singlet, fully resolved.
Phenyl (Ar-H) ~7.15 - 7.35Broad multiplet, resolved from aliphatic region.Multiplet, fine splitting visible.Individual ortho/meta/para couplings fully resolved.
H2 (axial) ~3.10Overlaps with H1/H4; second-order distortion prevents

extraction.
Triplet of doublets (td),

Hz.
td, exact

values extracted with baseline separation.
H1 (axial) ~2.65Broad unresolved envelope. Stereochemistry cannot be confirmed.td,

Hz. Confirms trans-diaxial relation to H2.
td, exact

extracted. NOESY confirms spatial proximity.
H4 (axial) ~2.50Broad unresolved envelope.Triplet of triplets (tt),

Hz.
tt, exact

extracted.
Ring CH

(H3, H5, H6)
~1.20 - 2.00Complex, featureless aliphatic envelope.Partially resolved multiplets.Fully resolved diastereotopic pairs (axial vs. equatorial).

Verdict: While Benchtop NMR is excellent for verifying the presence of the methoxy and phenyl groups during intermediate synthesis steps, High-Field NMR (400 MHz) is the absolute minimum requirement for confirming the stereochemistry of the cyclohexane ring.

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following self-validating protocol must be used when acquiring 1D


H NMR data for stereochemical assignment at 400 MHz.
Step-by-Step Methodology:
  • Sample Preparation: Dissolve exactly 20 mg of the analyte in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to remove particulates that cause magnetic susceptibility gradients.
    
  • Shimming & Tuning (Validation Step): Perform automated gradient shimming (Z1-Z5). Self-Validation Check: Measure the full-width at half-maximum (FWHM) of the TMS peak. Do not proceed unless the linewidth is

    
     Hz.
    
  • Pulse Sequence Selection: Utilize a standard 1D zg30 (30-degree flip angle) pulse sequence. A 30-degree pulse prevents longitudinal relaxation (

    
    ) saturation, ensuring that the integrals of the methoxy (3H) and phenyl (5H) groups calibrate perfectly against the ring protons (1H each).
    
  • Acquisition Parameters: Set the spectral width to 12 ppm. Use a relaxation delay (D1) of 2.0 seconds. Acquire 16 scans for 400/800 MHz systems (64 scans if using a 90 MHz benchtop to compensate for lower intrinsic sensitivity).

  • Data Processing: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz. Zero-fill the free induction decay (FID) to 64k points before Fourier Transformation to maximize digital resolution for

    
    -coupling extraction.
    

Analytical Workflows and Coupling Networks

The following diagrams illustrate the decision-making workflow for platform selection and the critical spin-spin coupling network required to prove the stereochemistry of 2-methoxy-4-phenylcyclohexan-1-amine.

Workflow N1 Sample Preparation (20 mg in CDCl3) N2 Benchtop NMR (90 MHz) Identity Screening N1->N2 N3 High-Field NMR (400 MHz) Standard Resolution N1->N3 N4 Ultra-High-Field (800 MHz) 2D NOESY/COSY N1->N4 N5 Data Processing (Zero-Filling, Apodization) N2->N5 Limited Resolution N3->N5 First-Order J-Coupling N4->N5 3D Spatial Proximity N6 Stereochemical Assignment (Karplus Analysis) N5->N6

Caption: Analytical workflow demonstrating platform selection based on the required depth of stereochemical data.

Caption: Primary 1H-1H spin-spin coupling network for the cyclohexane ring, highlighting large trans-diaxial J-values.

References

  • Introduction of a method to analyze 3D structures using homonuclear couplings. JEOL. Available at:[Link][1]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. National Institutes of Health (PMC). Available at:[Link][3]

  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link][2]

Sources

Analytical Mastery of Methoxy-Phenylcyclohexylamines: A Comparative Guide to Mass Spectrometry Platforms and Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of novel psychoactive substances (NPS), I frequently encounter the analytical bottleneck of differentiating structurally similar dissociative anesthetics. Methoxy-phenylcyclohexylamines—such as 3-methoxyphencyclidine (3-MeO-PCP), 3-methoxyeticyclidine (3-MeO-PCE), and methoxetamine (MXE)—pose significant challenges for clinical and forensic laboratories due to their similar mass spectrometric behaviors and the presence of [1].

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRAM-MS/MS), detailing the mechanistic causality of their fragmentation patterns and providing self-validating experimental workflows.

Platform Comparison: GC-EI-MS vs. LC-HRAM-MS/MS

Selecting the correct analytical platform requires understanding the thermodynamic limits of the molecules under investigation.

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS):

  • Performance: GC-EI-MS is the traditional workhorse for seized powder analysis. The hard ionization (70 eV) provides highly reproducible, library-searchable fragmentation spectra.

  • Limitations: The excess internal energy imparted during EI drives extensive fragmentation, often reducing the molecular ion (M+) to near-undetectable levels. Furthermore, GC-EI-MS struggles to differentiate positional isomers (e.g., 3-MeO-PCP vs. 4-MeO-PCP) because they follow identical fragmentation pathways, [1].

Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRAM-MS/MS):

  • Performance: Utilizing soft Electrospray Ionization (ESI), LC-HRAM-Orbitrap-MS preserves the protonated precursor ion [M+H]+. The high mass accuracy allows for the (e.g., C18H27NO for 3-MeO-PCP) by calculating mass errors (< 5 ppm) and comparing experimental isotopic patterns[1]. It is vastly superior for analyzing trace metabolites in [2].

  • Limitations: LC platforms are susceptible to matrix effects (ion suppression or enhancement) and require rigorous sample cleanup and the use of isotopically labeled internal standards.

Mechanistic Causality of Fragmentation Patterns

Understanding why a molecule fragments is critical for interpreting unknown spectra and designing targeted Multiple Reaction Monitoring (MRM) methods.

Alpha-Cleavage and Amine Expulsion: In ESI-MS/MS, the protonated precursor[M+H]+ of 3-MeO-PCP (m/z 274) undergoes rapid inductive cleavage. The charge is often retained on the amine, expelling the piperidine ring to yield a protonated piperidine fragment at m/z 86. Alternatively, the neutral loss of piperidine (-85 Da) generates a [3].

Tropylium Ion Formation: Following deamination, the cyclohexyl ring undergoes further cleavage. The methoxy-phenyl moiety stabilizes the positive charge, driving the formation of a[3]. This m/z 121 ion is a universal hallmark for methoxy-aromatic systems in this drug class.

Ketone-Driven Cleavages (Methoxetamine): The presence of a ketone group on the cyclohexyl ring of MXE fundamentally alters its fragmentation trajectory. Ketamine analogues exhibit characteristic[4]. For MXE, collision-induced dissociation of the precursor (m/z 248) results in dominant product ions at m/z 203 and 175, driven by deamination followed by the thermodynamically favorable[3].

Fragmentation Precursor 3-MeO-PCP Precursor [M+H]+ m/z 274 Piperidine Protonated Piperidine [C5H12N]+ m/z 86 Precursor->Piperidine Inductive Cleavage (Charge Retention on Amine) Deaminated Deaminated Carbocation [C13H17O]+ m/z 189 Precursor->Deaminated Neutral Loss of Piperidine (-85 Da) Tropylium Methoxy-Tropylium [C8H9O]+ m/z 121 Deaminated->Tropylium Cyclohexyl Ring Cleavage (-C5H8)

Figure 1: ESI-MS/MS collision-induced fragmentation pathway of 3-MeO-PCP.

Comparative Quantitative Data

The following table summarizes the mass spectrometric behavior of key methoxy-phenylcyclohexylamines across both platforms, highlighting the specific ions used for identification.

CompoundExact Mass [M+H]+GC-EI-MS Base Peak (m/z)LC-ESI-MS/MS Major Fragments (m/z)Analytical Challenge
3-MeO-PCP 274.2165200, 273 (weak M+)189, 121, 86Isomeric differentiation (vs 4-MeO-PCP) requires orthogonal FTIR.
Methoxetamine (MXE) 248.1645190, 247 (weak M+)203, 175Ketone moiety drives unique CO neutral loss (-28 Da).
3-MeO-PCE 234.1852200, 233 (weak M+)189, 121Low m/z ethylamine fragments often fall below standard scan ranges.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an internal check to verify the physical chemistry occurring within the instrument.

Protocol 1: LC-HRAM-Orbitrap-MS Workflow for Biological Matrices

This protocol is optimized for the detection of methoxy-phenylcyclohexylamines in blood or urine, prioritizing the preservation of polar metabolites.

  • Sample Preparation (Deproteinization): Aliquot 100 µL of the biological sample. Add 10 µL of isotopically labeled internal standard (e.g., 3-MeO-PCP-d3 at 100 ng/mL). Add 300 µL of ice-cold acetonitrile.

    • Causality & Validation: Ice-cold acetonitrile rapidly precipitates proteins, preventing column clogging. The stable-isotope internal standard validates the extraction efficiency; if the d3-peak area drops significantly, it flags severe matrix ion suppression.

  • Chromatographic Separation: Inject 2 µL onto a Poroshell 120 EC-C18 column (2.7 µm, 4.6 × 50 mm). Use a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Run a gradient from 5% B to 95% B over 10 minutes.

    • Causality & Validation: Formic acid acts as a proton donor, ensuring robust [M+H]+ formation in the positive ESI source. The gradient ensures polar metabolites elute before the lipophilic parent drug, validating the separation of phase I/II metabolites.

  • HRAM Detection: Operate the Orbitrap in positive ESI mode. Acquire full scans (m/z 100–1000) at 70,000 mass resolution, coupled with data-dependent MS/MS (ddMS2) at 17,500 resolution (collision energy 25 eV).

    • Causality & Validation: The 70,000 resolution separates isobaric interferences. The system self-validates the compound identity by checking the isotopic fine structure (M+1, M+2 relative abundance) and [1].

Workflow Sample Biological Sample (Blood/Urine) Prep Protein Precipitation (Ice-cold ACN) Sample->Prep LC UHPLC Separation (C18 Column, Gradient) Prep->LC MS HRAM Orbitrap MS (Full Scan + ddMS2) LC->MS Analysis Data Analysis (Mass Error < 5ppm) MS->Analysis

Figure 2: Self-validating LC-HRAM-Orbitrap-MS workflow for detecting methoxy-phenylcyclohexylamines.

Protocol 2: GC-EI-MS Workflow for Seized Powders
  • System Blank Validation: Prior to any sample injection, inject 1 µL of pure methanol.

    • Causality & Validation: This step proves the injector and column are free of carryover from previous highly concentrated seized drug samples, validating that subsequent peaks originate solely from the sample.

  • Sample Dissolution: Dissolve 1 mg of the seized powder in 1 mL of methanol.

  • Injection & Separation: Inject 1 µL in split mode (1:50) at an inlet temperature of 280°C onto an HP-5MS column (30m x 0.25mm x 0.25µm). Temperature program: 80°C (hold 1 min), ramp 15°C/min to 300°C (hold 5 mins).

    • Causality & Validation: The high split ratio prevents detector saturation. Co-injecting a standard alkane mixture (C10-C40) allows the calculation of the Retention Index (RI). Matching both the RI and the MS spectrum to libraries (e.g., SWGDRUG) provides a dual-validated identification.

  • Ionization: Utilize 70 eV electron impact ionization, scanning m/z 40–350.

References

  • Title: Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR Source: Frontiers in Chemistry URL: [Link]

  • Title: From the Street to the Laboratory: Analytical Profiles of Methoxetamine, 3-Methoxyeticyclidine and 3-Methoxyphencyclidine and their Determination in Three Biological Matrices Source: Journal of Analytical Toxicology (Oxford Academic) URL: [Link]

  • Title: Potential of High-Resolution Mass Spectrometry for the Detection of Drugs and Metabolites in Hair: Methoxetamine in a Real Forensic Case Source: Journal of Analytical Toxicology (PubMed) URL: [Link]

  • Title: Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders Source: Molecules (MDPI) URL: [Link]

Sources

Comparative Spectroscopic Analysis of 2-Methoxy-4-phenylcyclohexan-1-amine: ATR-FTIR vs. Transmission FTIR

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

Structural elucidation of complex organic molecules like 2-Methoxy-4-phenylcyclohexan-1-amine requires robust analytical methodologies. This compound presents a unique analytical challenge due to the presence of four distinct structural moieties: a primary amine, an aliphatic ether (methoxy group), a monosubstituted phenyl ring, and a cyclohexane backbone.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr Pellet) for the characterization of this molecule. By examining the causality behind spectral artifacts and sample preparation, this guide provides a self-validating framework for selecting the optimal spectroscopic modality.

Theoretical Framework: Expected Vibrational Modes

Before comparing instrument modalities, we must establish the expected infrared (IR) fingerprint of 2-Methoxy-4-phenylcyclohexan-1-amine. Compounds with a dipole moment selectively absorb IR radiation according to their characteristic functional groups, creating a unique molecular fingerprint[1].

Table 1: Predictive FTIR Spectral Mapping
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectral Appearance & Intensity
Primary Amine (-NH₂) N-H Stretching~3500 & ~3400Medium; distinct asymmetric and symmetric doublet[1],[2].
Primary Amine (-NH₂) N-H Bending1650 – 1580Medium to strong; often overlaps with aromatic C=C[3].
Methoxy (-OCH₃) C-O Stretching (Aliphatic Ether)1150 – 1085Strong, sharp peak; critical for confirming the ether linkage[1],[4].
Phenyl Ring Aromatic C-H Stretching3100 – 3000Weak to medium; located just above the sp³ C-H boundary.
Phenyl Ring C=C Aromatic Stretching1600, 1500, 1450Medium to strong; sharp skeletal vibrations.
Phenyl Ring Out-of-plane C-H Bending750 ± 20 & 700 ± 20Strong; diagnostic doublet for monosubstituted benzenes[3],[2].
Cyclohexane Ring Aliphatic C-H Stretching2950 – 2850Strong, sharp; represents the sp³ hybridized backbone.

Modality Comparison: ATR-FTIR vs. Transmission FTIR

Choosing between ATR and Transmission FTIR is not merely a matter of convenience; it fundamentally alters spectral quality, sampling depth, and quantitative reliability.

Table 2: Objective Performance Comparison
ParameterATR-FTIR (Diamond/ZnSe Crystal)Transmission FTIR (KBr Pellet)
Physical Mechanism Measures absorption via an evanescent wave penetrating the sample surface.Measures direct bulk absorption as light passes completely through the sample.
Path Length Shallow (~0.5 – 5 µm); wavelength-dependent[5].Deep (~1 mm bulk pellet); path length is >10x that of ATR[6].
Sample Preparation Minimal to none. Direct application to crystal[6].Laborious. Requires 1-3% wt/wt dilution in hygroscopic KBr[6].
Spectral Artifacts Peak intensities decrease at higher wavenumbers (e.g., N-H stretch region)[6].Moisture interference (broad O-H band at ~3300 cm⁻¹) can mask the primary amine N-H stretch.
Primary Application Rapid screening, surface chemistry, and neat liquids.High-sensitivity bulk composition and strict quantitative analysis.

Scientific Insight: Because the penetration depth of the ATR evanescent wave is mathematically dependent on the wavelength of light, IR absorbance bands at longer wavelengths (lower wavenumbers, e.g., the 750 cm⁻¹ phenyl bend) will appear artificially stronger than those at shorter wavelengths (higher wavenumbers, e.g., the 3500 cm⁻¹ amine stretch)[5]. Direct comparison to reference libraries requires software-based ATR correction algorithms[5].

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every action includes the underlying causality to prevent misinterpretation.

Protocol A: Rapid Screening via ATR-FTIR

Best for: Routine purity checks and structural confirmation of 2-Methoxy-4-phenylcyclohexan-1-amine without sample destruction.

  • System Validation (Background Scan): Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Run a background scan (4000–400 cm⁻¹).

    • Causality: The background scan subtracts ambient atmospheric H₂O and CO₂. If sharp peaks remain at 2350 cm⁻¹ (CO₂), the purge system is failing, which will corrupt the baseline.

  • Sample Application: Deposit ~2–5 mg of neat 2-Methoxy-4-phenylcyclohexan-1-amine powder directly onto the crystal center.

  • Optical Coupling: Lower the pressure anvil until the torque clutch clicks.

    • Causality: The evanescent wave only penetrates a few microns. Poor physical contact between the solid powder and the crystal results in a weak signal-to-noise ratio.

  • Data Acquisition & Correction: Collect 32 scans at 4 cm⁻¹ resolution. Immediately apply the ATR correction algorithm in the spectrometer software.

    • Causality: Without correction, the N-H stretching bands (~3500 cm⁻¹) will appear disproportionately weak compared to the C-O ether bands (~1100 cm⁻¹), potentially leading to a false negative for the amine group[5],[6].

Protocol B: Quantitative Bulk Analysis via Transmission FTIR

Best for: Rigorous quantitative calibration and detecting trace internal impurities.

  • Desiccation Check: Ensure KBr powder has been stored in an oven at 105°C for at least 24 hours.

    • Causality: KBr is highly hygroscopic. Absorbed water will create a massive, broad O-H stretching band (~3400–3200 cm⁻¹) that completely obliterates the delicate N-H stretching doublet of the primary amine.

  • Sample Dilution: Weigh exactly 2 mg of 2-Methoxy-4-phenylcyclohexan-1-amine and 198 mg of KBr (1% wt/wt ratio).

    • Causality: Transmission passes light completely through the sample. If the sample is too concentrated, the C-O and aliphatic C-H peaks will "bottom out" (absorb 100% of the light), destroying peak resolution and quantitative linearity.

  • Trituration: Grind the mixture in an agate mortar for 3–5 minutes until the powder is microscopically fine.

    • Causality: Particles larger than the wavelength of the IR beam cause the Christiansen effect (baseline scattering), which skews the spectrum.

  • Pellet Pressing: Transfer to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes.

    • Validation Check: The resulting pellet must be visually transparent. A cloudy pellet indicates trapped air or moisture, which will scatter the IR beam and degrade the spectrum.

  • Data Acquisition: Place the pellet in the transmission holder, collect 32 scans, and apply the Beer-Lambert law for quantitative assessment.

Analytical Decision Matrix

To streamline laboratory operations, utilize the following decision matrix when analyzing complex amines.

G Start Sample: 2-Methoxy-4-phenylcyclohexan-1-amine Decision Select Spectroscopic Modality Start->Decision ATR ATR-FTIR (Surface Chemistry & Rapid Screening) Decision->ATR Fast, Non-destructive Transmission Transmission FTIR (Bulk Composition & High Sensitivity) Decision->Transmission Quantitative, Bulk PrepATR Direct Application to Crystal (No Dilution Required) ATR->PrepATR PrepTrans KBr Pellet Pressing (1% Sample Dilution) Transmission->PrepTrans DataATR Apply ATR Correction Algorithm (Adjust for Penetration Depth) PrepATR->DataATR DataTrans Direct Beer-Lambert Analysis (Check for H2O Interference) PrepTrans->DataTrans Analysis Spectral Interpretation: Confirm Amine, Ether, and Phenyl Peaks DataATR->Analysis DataTrans->Analysis

Figure 1: Decision matrix and experimental workflow for FTIR analysis of organic amines.

Conclusion

For the structural verification of 2-Methoxy-4-phenylcyclohexan-1-amine, both ATR and Transmission FTIR offer distinct, complementary advantages. ATR-FTIR is the superior choice for rapid, non-destructive screening, provided that operators understand the physical limitations of evanescent wave penetration and apply the necessary algorithmic corrections[5]. Conversely, Transmission FTIR remains the gold standard for bulk quantitative analysis, though it demands rigorous, moisture-free sample preparation to prevent the masking of critical primary amine functional groups.

References

  • How to Choose Between ATR and Transmission FTIR Thermo Fisher Scientific / WordPress URL: [Link]

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling Pike Technologies URL: [Link]

  • IR Spectrum Table for Functional Groups | Amine | Ether Scribd / Sigma-Aldrich URL: [Link]

  • Analysis of Infrared spectroscopy (IR) UniTechLink URL: [Link]

  • IR Spectrum Table & Chart | Sigma-Aldrich ResearchGate URL:[Link]

Sources

X-ray crystallography data for 2-Methoxy-4-phenylcyclohexan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of X-ray Crystallography Data for 2-Methoxy-4-phenylcyclohexan-1-amine Derivatives

A Senior Application Scientist's Guide to Structural Elucidation and Conformational Analysis

Introduction: The Structural Imperative in Drug Discovery

The 2-methoxy-4-phenylcyclohexan-1-amine scaffold is a privileged structure in medicinal chemistry, appearing in molecules designed to target various receptors and enzymes. The precise three-dimensional arrangement of the methoxy, phenyl, and amine groups on the flexible cyclohexane ring is critical, as it dictates the molecule's interaction with its biological target.[1] Understanding this geometry at an atomic level is not merely an academic exercise; it is a fundamental requirement for rational drug design, structure-activity relationship (SAR) studies, and intellectual property protection.

Single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguously determining the three-dimensional structure of molecules in the solid state.[2] It provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the preferred conformation and intermolecular interactions within the crystal lattice.[3] This guide presents a comparative analysis of X-ray crystallography data for a series of 2-Methoxy-4-phenylcyclohexan-1-amine derivatives. By examining how subtle changes in substitution affect the molecular conformation and crystal packing, we can derive key insights applicable to the development of novel therapeutics.

Note: A comprehensive, directly comparable dataset for a diverse series of these specific derivatives is not publicly available. Therefore, this guide utilizes a representative, scientifically plausible dataset for three key derivatives (Derivative A, B, and C) to illustrate the comparative methodology and the profound insights that can be gained from such an analysis.

Comparative Crystallographic Data Analysis

The crystallographic data for three representative derivatives are summarized below. Derivative A represents the parent hydrochloride salt, Derivative B is the N-acetylated analogue, and Derivative C introduces an electron-withdrawing group on the phenyl ring.

ParameterDerivative A (Parent HCl Salt)Derivative B (N-Acetyl)Derivative C (4-Nitrophenyl)
FormulaC₁₃H₂₀ClNOC₁₅H₂₁NO₂C₁₃H₁₈N₂O₃
Crystal SystemMonoclinicOrthorhombicMonoclinic
Space GroupP2₁/cP2₁2₁2₁P2₁/n
a (Å)10.957.6518.78
b (Å)19.0110.068.77
c (Å)7.4818.8111.37
β (°)94.7590105.08
V (ų)1548.21445.51804.1
Key Torsion Angles (°)
C2-C1-N1-H/C178.5 (anti-periplanar)-175.2 (anti-periplanar)179.1 (anti-periplanar)
C1-C2-O1-C(Me)65.3 (gauche)68.1 (gauche)63.9 (gauche)
C3-C4-C(Ph)-C(ipso)-170.1 (pseudo-equatorial)-165.8 (pseudo-equatorial)-172.4 (pseudo-equatorial)
Ring Conformation ChairChairChair
Key Intermolecular Bonds N⁺-H···Cl⁻, O-H···Cl⁻N-H···O=C (Amide H-bond)N-H···O(Nitro), C-H···O
Insights from the Data:
  • Cyclohexane Ring Conformation : Across all three derivatives, the cyclohexane ring adopts a stable chair conformation. This is the energetically preferred state that minimizes both angle and torsional strain. The key substituents—amine (or amide), methoxy, and phenyl groups—are all found in equatorial or pseudo-equatorial positions. This diequatorial arrangement is overwhelmingly more stable as it avoids the significant steric hindrance of 1,3-diaxial interactions.[1]

  • Impact of N-Acetylation (Derivative B) : The transition from a primary amine hydrochloride (A) to an N-acetyl derivative (B) introduces a profound change in the hydrogen bonding network. In Derivative A, the ammonium group acts as a strong hydrogen bond donor to the chloride counter-ion. In Derivative B, the amide group facilitates the formation of robust N-H···O=C hydrogen bonds, often leading to the assembly of molecules into chains or sheets within the crystal lattice. This change also slightly alters the torsion angles as the bulkier acetyl group seeks a sterically favorable orientation.

  • Influence of Phenyl Ring Substitution (Derivative C) : The addition of a nitro group to the phenyl ring in Derivative C does not significantly alter the core conformation of the cyclohexylamine scaffold. However, it introduces a strong hydrogen bond acceptor, with the nitro oxygen atoms participating in N-H···O and C-H···O interactions. This can lead to a more densely packed crystal structure, as reflected in the change in crystal system and unit cell volume compared to the parent structure.

The Rationale Behind the X-ray Crystallography Workflow

Choosing to pursue single-crystal XRD is a decision driven by the need for unequivocal structural proof. While other techniques provide valuable data, XRD stands alone in its ability to generate a complete three-dimensional atomic map.[4] The process, from crystal growth to final structure, is a self-validating system where each step builds upon the last to ensure accuracy.

Diagram: Single-Crystal X-ray Diffraction Workflow

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_solve Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Sample Mounting Crystal Mounting Crystallization->Mounting Select ~100µm Crystal Screening Diffraction Screening Mounting->Screening Mount on Goniometer Collection Full Data Collection Screening->Collection Determine Crystal Quality Integration Data Integration & Scaling Collection->Integration Raw Diffraction Images Solution Structure Solution (Phase Problem) Integration->Solution Reflection File (hkl) Refinement Structure Refinement Solution->Refinement Initial Atomic Model Validation Validation & Deposition Refinement->Validation Final Structural Model (CIF)

Caption: Workflow for small molecule single-crystal X-ray crystallography.

The choice of a low-temperature data collection (typically 100 K) is deliberate; it minimizes atomic thermal vibrations, resulting in a sharper diffraction pattern and a more precise final structure.[5] The selection of the X-ray source, such as Molybdenum (Mo) or Copper (Cu), depends on the nature of the crystal. Mo sources are general workhorses, while Cu sources are particularly useful for determining the absolute stereochemistry of chiral molecules.[5]

Experimental Protocols

Protocol 1: Crystallization of Small Organic Molecules
  • Solvent Selection : Screen for a solvent or binary solvent system in which the compound has moderate solubility. Ideal systems often involve a "good" solvent in which the compound is soluble and an "anti-solvent" in which it is not.

  • Slow Evaporation : Dissolve the purified compound (~5-10 mg) in a minimal amount of the chosen "good" solvent in a small, clean vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment for several days to weeks.

  • Vapor Diffusion : Place the concentrated solution of the compound in a small open vial. Place this vial inside a larger, sealed jar containing a reservoir of the "anti-solvent". The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting slow crystal growth.[6]

  • Crystal Harvesting : Once well-formed, single crystals of suitable size (0.1-0.3 mm) are observed, carefully remove a crystal from the solution using a cryo-loop or a mounted needle and immediately coat it in a cryoprotectant oil (e.g., Paratone-N).[7]

Protocol 2: Single-Crystal X-ray Data Collection and Refinement
  • Crystal Mounting : The oil-coated crystal is carefully mounted on the goniometer head of the diffractometer under a stream of cold nitrogen gas (typically 100 K).[8]

  • Unit Cell Determination : A series of initial diffraction images are collected to locate reflections. These reflections are used to determine the unit cell parameters and the crystal system.[3]

  • Data Collection : A full sphere of diffraction data is collected by rotating the crystal through a series of angles, with each frame being exposed to the X-ray beam for a set time. Modern CCD or CMOS detectors capture the diffraction pattern.[7][9]

  • Data Reduction : The raw image files are processed to integrate the intensity of each reflection and apply corrections for factors like polarization and absorption. This results in a file containing the Miller indices (h,k,l) and intensity for each unique reflection.

  • Structure Solution : The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be identified.

  • Structure Refinement : A least-squares refinement process is used to adjust the atomic positions, and thermal parameters to best fit the calculated diffraction pattern to the experimental data. Hydrogen atoms are typically placed in calculated positions. The final refined structure is validated using metrics like R-factor and goodness-of-fit.[10]

Alternative Techniques: The Power of NMR Spectroscopy

While XRD provides the definitive solid-state structure, it offers only a static snapshot. In contrast, Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for analyzing molecular conformation and dynamics in solution, which is often more relevant to biological systems.[11][12]

Diagram: Comparing XRD and NMR for Conformational Analysis

XRD_vs_NMR cluster_xrd Solid State Analysis cluster_nmr Solution State Analysis XRD X-ray Diffraction (XRD) XRD_Info Definitive 3D Structure Bond Lengths & Angles Crystal Packing Static Picture NMR NMR Spectroscopy NMR_Info Conformational Equilibrium Dynamic Processes (Ring Flip) Through-Bond/Space Correlations Time-Averaged Structure Comparison Complementary Information for Drug Design XRD_Info->Comparison Solid-State Conformation NMR_Info->Comparison Solution Conformation

Caption: XRD provides a static solid-state view; NMR reveals dynamic solution behavior.

Performance Comparison:
  • State of Matter : XRD requires a single, well-ordered crystal. NMR can analyze samples in solution, allowing for the study of conformational equilibria under various solvent conditions that can mimic physiological environments.

  • Information Content : XRD gives precise atomic coordinates. NMR, through the measurement of nuclear Overhauser effects (NOEs) and scalar coupling constants (³JHH), provides information about through-space distances and dihedral angles, respectively. For cyclohexane derivatives, the magnitude of ³JHH coupling constants for protons on adjacent carbons is diagnostic of their axial or equatorial relationship, allowing for the determination of the dominant chair conformer in solution.[13][14]

  • Strengths & Weaknesses : XRD's strength is its definitiveness. Its weakness is that the solid-state conformation may not be the one active in a biological context. NMR's strength is its ability to probe the dynamic, solution-phase structure. Its weakness is that it provides a time-averaged picture and deriving a single, precise structure can be complex.[12]

For the 2-Methoxy-4-phenylcyclohexan-1-amine series, a comprehensive study would use both techniques. XRD would establish the absolute stereochemistry and baseline conformation, while NMR would confirm if this conformation is maintained in solution and quantify the equilibrium between different chair or boat forms.

Conclusion

The structural analysis of 2-Methoxy-4-phenylcyclohexan-1-amine derivatives via single-crystal X-ray diffraction provides indispensable, high-resolution data that is foundational to modern drug discovery. The comparative analysis of crystallographic data reveals how subtle chemical modifications influence both the intramolecular conformation and the intermolecular packing, both of which can affect a drug candidate's properties, such as solubility and stability. While XRD provides a definitive solid-state structure, it is most powerful when used in concert with solution-state techniques like NMR spectroscopy. This dual approach offers a holistic understanding of a molecule's structural landscape, empowering researchers to make more informed decisions in the quest for safer and more effective medicines.

References

  • Vertex AI Search. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography.
  • SERC, Carleton College. (2018, June 15). Single-crystal X-ray Diffraction.
  • Excillum. Small molecule crystallography.
  • JoVE. (2017, January 16).
  • Indian Chemical Society. (2022, September 15). Preliminary understanding of experiments on single crystal X-ray crystallography.
  • Rigaku. What Is Small Molecule Crystal Structure Analysis?
  • Iowa State University, Chemical Instrumentation Facility. X-Ray Diffraction Basics.
  • Lab Manager. X-Ray Diffraction Strategies for Pharmaceutical Crystallography.
  • University of Tennessee, Knoxville.
  • IUCrData. (2014). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile.
  • IUCrData. (2009). 2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one.
  • Research Solutions Pages. (2026, February 19). Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy.
  • Maddox, V. H., Godefroi, E. F., & Parcell, R. (1965). THE SYNTHESIS OF PHENCYCLIDINE AND OTHER 1-ARYLCYCLOHEXYLAMINES. Journal of Medicinal Chemistry.
  • SciELO. (2023, May 12).
  • ResearchGate. (2025, October 6).
  • IUCrData. (2015). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone.
  • MDPI. (2023, September 28). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile.
  • OUCI. (2023).
  • Sci-Hub. (2012). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone—the more polar the molecule the more stable the axial conformer.
  • BenchChem. (2025).
  • Magnetic Resonance in Chemistry. (2016, April 22).
  • Chegg.com. (2022, February 20).
  • AUREMN.
  • PubChem, NIH. 4-Phenylcyclohexylamine.
  • BenchChem. (2025). An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-methyl-N-pentylcyclohexan-1-amine.
  • ResearchGate. (2021, September). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide.
  • PubMed. (1989, September). Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands.
  • PubChem, NIH. 1-Phenylcyclohexylamine.
  • Kent Academic Repository. (2024, February 25). Does Conformation Affect the Analytical Response?

Sources

A Senior Application Scientist's Guide to the Chromatographic Purity Assessment of 2-Methoxy-4-phenylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of a chiral molecule like 2-Methoxy-4-phenylcyclohexan-1-amine is a cornerstone of reliable research and safe pharmaceutical development. The presence of subtle impurities, particularly stereoisomers, can lead to vastly different pharmacological or toxicological outcomes. This guide provides an in-depth comparison of chromatographic techniques for the comprehensive purity assessment of this complex analyte, grounded in established scientific principles and supported by practical, field-proven methodologies.

Our discussion will navigate the intricacies of separating and quantifying not only process-related chemical impurities but also the challenging array of stereoisomers inherent to the molecule's structure. We will objectively compare High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), providing the causal logic behind method selection for specific analytical objectives.

The Analytical Challenge: Understanding 2-Methoxy-4-phenylcyclohexan-1-amine

The structure of 2-Methoxy-4-phenylcyclohexan-1-amine presents a significant analytical challenge due to its stereochemical complexity. The cyclohexane ring is substituted at positions 1 (amine), 2 (methoxy), and 4 (phenyl). These three positions are chiral centers, giving rise to a total of 2³ = 8 possible stereoisomers (four pairs of enantiomers).

A comprehensive purity profile must therefore address:

  • Chemical Purity: The presence of impurities from the synthetic route, such as starting materials, reagents, by-products, or degradation products.

  • Stereochemical Purity: The relative and absolute quantities of all eight stereoisomers. Distinguishing between diastereomers and, more critically, enantiomers is paramount.

The basic nature of the primary amine group can also pose a chromatographic challenge, often leading to peak tailing on traditional silica-based columns due to strong interactions with surface silanol groups. This necessitates careful method development to ensure symmetrical peak shapes and accurate quantification.

Comparative Analysis of Core Chromatographic Techniques

The selection of an analytical technique is dictated by the specific purity question being asked. For a molecule like 2-Methoxy-4-phenylcyclohexan-1-amine, a multi-faceted approach is often required.

Technique Primary Application Speed Solvent Consumption Advantages Limitations
HPLC (High-Performance Liquid Chromatography) Gold standard for chemical and stereoisomeric purity.[1]ModerateHighHighly versatile, vast library of established methods and columns, robust and reliable.[1]Higher solvent cost and waste, longer run times compared to SFC.[2][3]
SFC (Supercritical Fluid Chromatography) High-throughput chiral and achiral separations.[4][5]FastLow"Green" technique with low organic solvent use, faster separations, often better peak shape for basic amines.[1][2][6]Requires specialized instrumentation not as common as HPLC systems.
GC (Gas Chromatography) Analysis of volatile impurities; analysis of the main compound after derivatization.FastVery LowExcellent for separating volatile and semi-volatile compounds, high sensitivity with detectors like FID and MS.[7]Not suitable for non-volatile impurities; analyte requires derivatization to increase volatility and improve peak shape.[8][9]
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is the most established technique for pharmaceutical purity analysis. Its power lies in the wide variety of available stationary phases that can be tailored to the separation challenge.

  • For Chemical Purity (Achiral): A reversed-phase method using a C18 column is the standard starting point. This separates compounds based on hydrophobicity and is effective for resolving the target analyte from most process-related impurities.

  • For Stereochemical Purity (Chiral): Direct chiral separation is achieved using Chiral Stationary Phases (CSPs).[10] The mechanism relies on forming transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times.[1][10]

    • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are the most widely used and successful CSPs for a broad range of compounds, including amines.[10][11] Their chiral recognition ability stems from a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the polymer's helical structure.[10]

Supercritical Fluid Chromatography (SFC): The Fast and Green Alternative

SFC has emerged as a powerful technique, particularly for chiral separations in drug discovery and development.[2][4] It uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations than HPLC.[6]

Key Advantages over HPLC:

  • Speed: The low viscosity of supercritical CO2 allows for 3-5 times higher flow rates without excessive backpressure, drastically reducing analysis times.[3]

  • Green Chemistry: Replacing the bulk of organic solvents with environmentally benign CO2 significantly reduces solvent consumption and waste disposal costs.[2][3]

  • Improved Chromatography for Amines: SFC can often provide better peak shapes for basic compounds compared to normal-phase HPLC.[1]

For 2-Methoxy-4-phenylcyclohexan-1-amine, SFC with polysaccharide-based CSPs is an excellent choice for high-throughput screening of stereoisomers.

Gas Chromatography (GC): A Specialized Tool

GC separates analytes based on their volatility. Due to the polar nature and low volatility of 2-Methoxy-4-phenylcyclohexan-1-amine, direct analysis is challenging. However, GC is invaluable for two specific scenarios:

  • Volatile Impurity Profiling: Assessing the presence of low molecular weight starting materials or solvent residues.

  • Analyte Quantification via Derivatization: The primary amine can be reacted with a derivatizing agent (e.g., heptafluorobutyric anhydride) to form a less polar, more volatile derivative.[9] This derivative can then be readily analyzed by GC. When coupled with a Mass Spectrometer (GC-MS), this provides high specificity and allows for the structural elucidation of unknown impurities.[7][8]

A Strategic Approach to Purity Method Development & Validation

A robust purity assessment does not rely on a single method but rather on a workflow that combines orthogonal techniques to build a complete picture.

Purity_Assessment_Workflow cluster_dev Method Development cluster_val Method Validation & Application Start Analyte Sample RP_HPLC Reversed-Phase HPLC (C18 Screen) Start->RP_HPLC Chemical Purity Chiral_Screen Chiral Method Screen (SFC & HPLC) Start->Chiral_Screen Stereoisomeric Purity GC_MS GC-MS Analysis (Derivatization) Start->GC_MS Volatile Impurities Chem_Purity Validated Chemical Purity Method (HPLC) RP_HPLC->Chem_Purity Stereo_Purity Validated Stereoisomeric Purity Method (SFC/HPLC) Chiral_Screen->Stereo_Purity Volatile_Imp Validated Volatile Impurity Method (GC) GC_MS->Volatile_Imp Report Complete Purity Report Chem_Purity->Report Stereo_Purity->Report Volatile_Imp->Report

Caption: A strategic workflow for comprehensive purity assessment.

Method Validation: The Trustworthiness Pillar

Once a suitable chromatographic method is developed, it must be validated to ensure it is fit for its intended purpose.[12] This process is governed by the International Council for Harmonisation (ICH) guideline Q2(R1).[13][14][15][16] Validation demonstrates that the method is reliable, reproducible, and accurate.

Validation_Pyramid cluster_0 ICH Q2(R1) Validation Parameters Specificity Specificity / Selectivity Precision Precision (Repeatability, Intermediate) Accuracy Accuracy Linearity Linearity & Range Limits LOD & LOQ Robustness Robustness

Caption: Key parameters for analytical method validation per ICH Q2(R1).

A validated method provides confidence that the reported purity values are true and that the method can be reliably transferred between laboratories.

Exemplary Experimental Protocols

The following protocols are provided as robust starting points for method development.

Protocol 1: Chiral SFC for Stereoisomer Separation
  • Instrumentation: SFC system with a UV detector and back-pressure regulator.

  • Column: Polysaccharide-based CSP, e.g., CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Co-solvent): Methanol with 0.2% Triethylamine (TEA) and 0.3% Trifluoroacetic Acid (TFA). The basic and acidic additives improve peak shape for amines.[1]

  • Gradient: 5% to 50% Mobile Phase B over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in methanol at 0.5 mg/mL.

Protocol 2: Chiral HPLC for Stereoisomer Separation
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Immobilized polysaccharide-based CSP, e.g., CHIRALPAK® IA (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v). Diethylamine is a common additive to improve the peak shape of basic analytes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at 1.0 mg/mL.

Protocol 3: GC-MS for Achiral Purity and Impurity ID (after Derivatization)
  • Derivatization:

    • Dissolve ~1 mg of the sample in 200 µL of Toluene.

    • Add 100 µL of Heptafluorobutyric Anhydride (HFBA) and 10 µL of Triethylamine.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Evaporate to dryness under a stream of nitrogen and reconstitute in 1 mL of Cyclohexane.

  • GC-MS Conditions:

    • Instrumentation: GC system coupled to a Mass Spectrometer.

    • Column: 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 20 °C/min, hold for 5 min.

    • MS Transfer Line: 290 °C.

    • Ion Source: 230 °C (Electron Ionization, 70 eV).

    • Scan Range: 50-550 amu.

Conclusion and Recommendations

For a comprehensive purity assessment of 2-Methoxy-4-phenylcyclohexan-1-amine, a single chromatographic technique is insufficient. A combination of orthogonal methods provides the most reliable and complete data package.

  • Recommendation: A dual-technique approach using Reversed-Phase HPLC for chemical purity and Chiral SFC for stereoisomeric purity offers an optimal balance of speed, efficiency, and robustness. The significant advantages of SFC in terms of speed and reduced solvent consumption make it the preferred choice for chiral analysis, especially in a high-throughput environment.[1][3]

  • For impurity identification and analysis of volatile compounds , GC-MS following derivatization is an indispensable tool that provides structural information unattainable by UV-based detection methods.[7]

Ultimately, the investment in a thorough, multi-technique validation strategy is critical. It ensures the data is trustworthy, reproducible, and defensible, which is the ultimate requirement for advancing research and developing safe and effective pharmaceuticals.

References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Lab + Life Scientist. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. ACS Presentations. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Chiral SFC-UV separation of amine and imine derivative using standard screening conditions on six different CSPs as detailed in the experimental section. ResearchGate. [Link]

  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • HPLC or SFC? Which One Should I Choose? Teledyne ISCO. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • CHIRAL LC & SFC METHOD DEVELOPMENT. YMC. [Link]

  • Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters Corporation. [Link]

  • Compound purity analysis and HPLC data. The Royal Society of Chemistry. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Analytical Chemistry. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Advances in Chromatographic Techniques for Drug Purity Determination. ManTech Publications. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. ResearchGate. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology. [Link]

  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. PMC. [Link]

Sources

A Comparative Guide to 2-Methoxy-4-phenylcyclohexan-1-amine and Tramadol Analogs for Pain Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the lesser-known compound 2-Methoxy-4-phenylcyclohexan-1-amine and the well-established clinical analgesic Tramadol and its principal analogs. The analysis focuses on structure-activity relationships, mechanisms of action, and the experimental data that define their pharmacological profiles.

Introduction: The Rationale for Tramadol Analogs

Tramadol is a widely prescribed centrally acting analgesic for moderate to severe pain.[1][2] Its unique dual mechanism of action, involving both weak µ-opioid receptor (MOR) agonism and inhibition of serotonin and norepinephrine reuptake, sets it apart from traditional opioids.[3][4] However, Tramadol is a prodrug; its clinical efficacy is heavily dependent on its metabolic conversion by the cytochrome P450 enzyme CYP2D6 to its primary active metabolite, O-desmethyltramadol (M1).[5][6] This metabolic dependence leads to significant inter-individual variability in analgesic response due to genetic polymorphisms in CYP2D6.[7]

This variability, coupled with side effects like nausea, dizziness, and the risk of serotonin syndrome, has driven the development of Tramadol analogs.[8][9] The goal is to create compounds with improved pharmacokinetic profiles, higher potency, and better safety margins. This guide examines key Tramadol analogs in this context and provides a structural and inferred functional comparison to 2-Methoxy-4-phenylcyclohexan-1-amine.

Structural and Mechanistic Overview

Tramadol and Its Key Metabolites

Tramadol is a racemic mixture of (+)- and (-)-enantiomers, both of which contribute to its overall analgesic effect through different mechanisms.[2][10]

  • (+)-Tramadol: Primarily inhibits serotonin reuptake and is a weak µ-opioid receptor agonist.[10]

  • (-)-Tramadol: Preferentially inhibits norepinephrine reuptake.[10]

The primary metabolites of Tramadol are:

  • O-desmethyltramadol (M1): Formed via CYP2D6, M1 is the most crucial metabolite for the opioid-mediated analgesic effect.[11] It exhibits a significantly higher affinity for the µ-opioid receptor than the parent compound.[5][12] The (+)-enantiomer of M1 is a potent MOR agonist.[13]

  • N-desmethyltramadol (M2): Formed by CYP3A4 and CYP2B6, M2 is pharmacologically inactive.[6][14]

  • N,O-didesmethyltramadol (M5): This secondary metabolite is also pharmacologically active at the µ-opioid receptor, though it is less potent than M1.[13][15]

2-Methoxy-4-phenylcyclohexan-1-amine: A Structural Analysis

2-Methoxy-4-phenylcyclohexan-1-amine is a distinct structural analog. While sharing the core phenylcyclohexanamine scaffold with Tramadol, its substitution pattern differs significantly:

  • Tramadol: Features a 3-methoxyphenyl group and a dimethylaminomethyl group on the same carbon (C1) of the cyclohexane ring.

  • 2-Methoxy-4-phenylcyclohexan-1-amine: Possesses a methoxy group at position 2 and a phenyl group at position 4. The amine group is at position 1.

These structural differences imply a distinct pharmacological profile. The absence of the 3-methoxyphenyl group and the specific dimethylaminomethyl sidechain suggests that its interaction with opioid and monoamine transporter systems would differ substantially from Tramadol and its direct metabolites. Its pharmacology is not well-documented in publicly available literature, necessitating an evaluation based on structure-activity relationships (SAR) derived from related compounds.

Comparative Pharmacology: Experimental Data

The analgesic effects of Tramadol and its analogs are primarily attributed to two distinct but synergistic mechanisms: opioid receptor activation and monoamine reuptake inhibition.[4][16]

Opioid Receptor Binding and Activation

The primary opioid effect of Tramadol is mediated by its metabolite, M1.[17] Radioligand binding assays are the standard method for determining the affinity of a compound for a receptor.[18] In these assays, a radiolabeled ligand with known affinity is competed off the receptor by the test compound. The inhibition constant (Ki) is calculated, with a lower Ki value indicating higher binding affinity.[19]

Table 1: Comparative µ-Opioid Receptor (MOR) Binding Affinities

CompoundKi (nM)Source
(+/-)-Tramadol2400[13]
(+)-O-desmethyltramadol (M1)3.4[13]
(-)-O-desmethyltramadol (M1)240[13]
(+/-)-N,O-didesmethyltramadol (M5)100[13]
Morphine~1-5 (Reference)[20]

Data presented as inhibition constants (Ki) for the human µ-opioid receptor. A lower Ki value signifies higher binding affinity.

As the data clearly shows, the M1 metabolite possesses an affinity for the µ-opioid receptor that is several hundred times greater than the parent drug, Tramadol.[17][21] This underscores the critical role of CYP2D6 metabolism in Tramadol's efficacy.[6] The M5 metabolite also shows significant affinity, contributing to the overall opioid effect.[13]

Monoamine Reuptake Inhibition

Tramadol's second mechanism involves blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, which enhances descending inhibitory pain pathways.[3][22] This action is similar to that of SNRI antidepressants and contributes significantly to its effectiveness in neuropathic pain.[1][10]

  • (+)-Tramadol is a serotonin reuptake inhibitor.[10]

  • (-)-Tramadol inhibits norepinephrine reuptake.[10]

  • The M1 metabolite (O-desmethyltramadol) is largely inactive as a serotonin reuptake inhibitor but retains some activity as a norepinephrine reuptake inhibitor, particularly the (-)-enantiomer.[12][23]

This complex interplay of enantiomers and metabolites results in a broad-spectrum analgesic effect.

Experimental Protocols and Methodologies

The characterization of these compounds relies on established preclinical experimental models.

Radioligand Binding Assay for Opioid Receptors

This in vitro assay quantifies the binding affinity of a test compound to specific receptor subtypes.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human µ, δ, or κ opioid receptor are prepared via homogenization and centrifugation.[24][25]

  • Assay Setup: In a 96-well plate, the receptor membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR) and various concentrations of the unlabeled test compound.[18]

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[25]

  • Filtration and Washing: The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[19]

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.[19]

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[25]

G cluster_prep Membrane Preparation cluster_assay Binding Assay CHO_cells CHO/HEK293 Cells (Expressing MOR) Homogenize Homogenization CHO_cells->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Membranes Isolated Membranes Centrifuge->Membranes Incubate Incubate: Membranes + Radioligand + Test Compound Membranes->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analysis Analysis Count->Analysis Calculate IC50 & Ki

Caption: Workflow for Radioligand Binding Assay.

Hot Plate Test for Analgesic Activity

This in vivo behavioral assay measures the central analgesic activity of a compound in animal models (e.g., mice).[26]

Step-by-Step Methodology:

  • Acclimatization: Animals are acclimatized to the laboratory environment.[27]

  • Baseline Measurement: Each animal is placed on a hot plate maintained at a constant temperature (e.g., 55°C). The time until the animal shows a pain response (e.g., paw licking or jumping) is recorded as the baseline latency.[26][28] A cut-off time (e.g., 15-30 seconds) is used to prevent tissue injury.[27][29]

  • Drug Administration: The test compound, a positive control (e.g., morphine), or a vehicle is administered to the animals (e.g., via intraperitoneal injection).[28]

  • Post-Treatment Measurement: At set time intervals (e.g., 30, 60, 90 minutes) after drug administration, the animals are again placed on the hot plate, and their reaction latency is recorded.[30]

  • Data Analysis: A significant increase in reaction latency compared to the vehicle control group indicates central analgesic activity.[28]

G cluster_pre Pre-Treatment cluster_post Post-Treatment Acclimate Acclimatize Animal Baseline Measure Baseline Latency on Hot Plate Acclimate->Baseline Administer Administer Drug or Vehicle Baseline->Administer Test Test Latency at Time Intervals Administer->Test Analysis Analysis Test->Analysis Compare Latencies

Caption: Workflow for the Hot Plate Analgesia Test.

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs).[31] Upon activation by an agonist like M1, the receptor couples to inhibitory G-proteins (Gi/o).[32][33] This initiates a signaling cascade that ultimately leads to analgesia by reducing neuronal excitability.

Key Downstream Effects:

  • Inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[34]

  • Activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization.

  • Inhibition of voltage-gated calcium channels, reducing neurotransmitter release.[33]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Opioid Agonist (e.g., M1) MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binds & Activates G_Protein Gi/o Protein MOR->G_Protein Couples AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux K_Channel->K_Efflux Analgesia ↓ Neuronal Excitability (Analgesia) cAMP->Analgesia Ca_Influx->Analgesia K_Efflux->Analgesia

Caption: Simplified Opioid Receptor Signaling Pathway.

Conclusion and Future Directions

The comparison between Tramadol analogs and novel structures like 2-Methoxy-4-phenylcyclohexan-1-amine highlights the ongoing effort in analgesic drug discovery.

  • Tramadol and its active metabolite M1 provide a well-characterized but complex pharmacological profile. The clinical utility of Tramadol is tempered by its reliance on metabolic activation and its dual-action mechanism, which can lead to side effects and drug interactions.[1][7]

  • O-desmethyltramadol (M1) itself has been explored as an analgesic (Desmetramadol) to bypass the issue of CYP2D6 genetic polymorphism, offering a more predictable dose-response relationship.[12]

  • 2-Methoxy-4-phenylcyclohexan-1-amine , based on its structure, represents a departure from the Tramadol template. Its pharmacology remains to be elucidated. Future research should involve in vitro binding assays to determine its affinity for opioid receptors and monoamine transporters, followed by in vivo models like the hot plate test to assess its analgesic potential.

The exploration of such novel analogs is essential for developing next-generation analgesics with improved efficacy, safety, and a more favorable pharmacokinetic profile, ultimately offering better therapeutic options for pain management.

References

  • Vertex AI Search. (n.d.). Trends in Tramadol: Pharmacology, Metabolism, and Misuse - Medic's Corner.
  • Wikipedia. (2026). Tramadol.
  • Le, J. W., & Tyndale, R. F. (2012). PharmGKB summary: tramadol pathway. Pharmacogenetics and genomics, 22(7), 569.
  • Che, T., Majumdar, S., & Roth, B. L. (2021). Molecular basis of opioid receptor signaling. Molecular pain, 17, 17448069211049592.
  • QIAGEN. (n.d.). Opioid Signaling Pathway. GeneGlobe.
  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for Determining 12-Epinapelline Opioid Receptor Affinity.
  • Dr.Oracle. (2025). What enzymes metabolize tramadol (ultram)?.
  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology: The Journal of the American Society of Anesthesiologists, 115(6), 1363-1381.
  • Rout, P., & Singh, S. (2020). Opioid receptors signaling network. Journal of cell communication and signaling, 14(1), 1-13.
  • Arce Gálvez, L., Hernández Abuchaibe, D., Cuervo Pulgarín, J. L., & Buitrago Martín, C. L. (2024). Current understanding of opioid receptors and their signaling pathways. Revista Colombiana de Anestesiología, 52(2), e1129.
  • Health Sciences. (2025). Monoamine reuptake inhibition: Significance and symbolism.
  • ClinPGx. (n.d.). Tramadol Pharmacokinetics.
  • RJPTSimLab. (n.d.). Analgesic Effect of Morphine in Mice Using the Hot Plate Method.
  • Patsnap Synapse. (2024). What is the mechanism of Tramadol Hydrochloride?.
  • Bio-protocol. (2017). Radioligand Binding Assays.
  • Wikipedia. (2025). Desmetramadol.
  • Xu, H., et al. (2015). Design, synthesis and biological evaluation of N-phenylalkyl-substituted tramadol derivatives as novel μ opioid receptor ligands. Acta Pharmacologica Sinica, 36(7), 887-894.
  • Cuerrier, C. M., et al. (2015). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Neuroscience letters, 596, 75-80.
  • Rojas-Corrales, M. O., et al. (2002). Antidepressant-like effects of tramadol and other central analgesics with activity on monoamines reuptake, in helpless rats. Journal of psychopharmacology, 16(4), 343-348.
  • ResearchGate. (n.d.). Chemical structure and dominant pharmacology of each enantiomer of....
  • Wikipedia. (n.d.). N,O-Didesmethyltramadol.
  • Gillen, C., et al. (2000). Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor. Naunyn-Schmiedeberg's archives of pharmacology, 362(2), 116-121.
  • Reaction Biology. (n.d.). Opioid-Mu Biochemical Binding Assay Service.
  • Vazzana, M., et al. (2015). Tramadol and Tapentadol: Clinical and Pharmacologic Review. Anesthesiology, 123(1), 220-236.
  • ResearchGate. (n.d.). Affinity, potency and efficacy of tramadol and its metabolites at the cloned human ??-opioid receptor | Request PDF.
  • Pasternak, G. W. (2017). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. In Methods in molecular biology (Vol. 1627, pp. 107-115). Humana Press.
  • Preuss, C. V., et al. (2020). Full Opioid Agonists and Tramadol: Pharmacological and Clinical Considerations. Anesthesiology and pain medicine, 10(4).
  • ResearchGate. (n.d.). (PDF) Synthesis of Tramadol and Analogous.
  • Minami, K., et al. (2015). µ-Opioid receptor activation by tramadol and O-desmethyltramadol (M1). Journal of anesthesia, 29(3), 475-479.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Raffa, R. B. (2008). TRAMADOL: BASIC PHARMACOLOGY AND EMERGING CONCEPTS. Pain Medicine, 9(suppl_1), S3-S10.
  • ResearchGate. (2016). (PDF) Design, synthesis and biological evaluation of N-phenylalkyl-substituted tramadol derivatives as novel μ opioid receptor ligands.
  • Kumar, A., et al. (2014). In-Vivo Models for Management of Pain. Pharmacologia, 5(7), 253-260.
  • PubChem. (n.d.). N-Demethyltramadol.
  • PharmaSimuleX. (n.d.). Analgesic Screening (Hot Plate) Virtual Pharmacology Experiment.
  • ResearchGate. (n.d.). Structure of (±)-tramadol 1, metabolite (±)-M1, codeine, and morphine.
  • Minami, K., Uezono, Y., & Ueta, Y. (2007). What is the main mechanism of tramadol?. Anesthesiology, 107(6), 1035-1036.
  • ResearchGate. (n.d.). Potential mechanisms for tramadol induced seizure and serotonin syndrome.
  • El-Shorbagi, A. N. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 23(9), 2123.
  • Panda, S. K., et al. (2019). A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory drug, zaltoprofen with piroxicam in albino mice. Journal of Experimental Pharmacology, 11, 95.
  • Shipton, E. A. (2000). Tramadol: present and future. Anaesthesia and intensive care, 28(4), 363-374.
  • Taylor & Francis. (2023). Full article: Evaluation of Analgesic and Anti-inflammatory Activities of Methanolic Leaf and Root Extracts of Gomphocarpus purpurascens A. Rich (Asclepiadaceae) in Mice.

Sources

A Senior Application Scientist's Guide to Validating Chiral Purity of Substituted Cyclohexylamines using Chiral HPLC

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For drug development professionals, researchers, and scientists, ensuring the chiral purity of active pharmaceutical ingredients (APIs) is a mandate from both a regulatory and a safety perspective. Substituted cyclohexylamines, a common structural motif in many pharmaceutical compounds, present a unique set of challenges and opportunities in chiral separation. Their conformational flexibility and the presence of a basic amine group necessitate a well-thought-out strategy for developing and validating a robust analytical method.

This guide provides an in-depth, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the validation of the chiral purity of substituted cyclohexylamines. We will move beyond a simple recitation of protocols to explore the underlying principles of chiral recognition, the rationale behind experimental design, and the practical nuances of method validation in accordance with international guidelines.

The Foundational Challenge: Chiral Recognition of Substituted Cyclohexylamines

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a formidable task. Chiral HPLC overcomes this by creating a transient diastereomeric complex between the analyte and a chiral stationary phase (CSP). The stability of this complex differs for each enantiomer, leading to differential retention times and, consequently, separation.

For substituted cyclohexylamines, the primary points of interaction with the CSP are:

  • Hydrogen bonding: The amine group is a strong hydrogen bond donor and acceptor.

  • Steric interactions: The bulky cyclohexyl ring and its substituents play a crucial role in how the molecule "fits" into the chiral selector.

  • Dipole-dipole interactions: The presence of polar substituents can contribute to the overall interaction.

The selection of an appropriate CSP is, therefore, the most critical decision in method development.

Selecting the Right Tool for the Job: A Comparative Overview of Chiral Stationary Phases

The market offers a diverse array of CSPs, but for substituted cyclohexylamines, polysaccharide-based and cyclodextrin-based columns have demonstrated the broadest utility.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationAdvantages for Substituted CyclohexylaminesDisadvantages
Polysaccharide-Based (e.g., Lux® Cellulose, Chiralpak®) Based on derivatives of cellulose or amylose, these CSPs have helical structures that create chiral grooves. Separation is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[1]High success rate for a wide range of compounds, including amines.[2] Immobilized versions offer broad solvent compatibility, enhancing method development flexibility.Coated phases can be sensitive to certain solvents.
Cyclodextrin-Based (e.g., CYCLOBOND™) These CSPs consist of cyclic oligosaccharides that form a truncated cone or "bucket" structure. Chiral recognition occurs via inclusion complexation, where one enantiomer fits better into the hydrophobic cavity.[3]Effective for compounds with aromatic rings that can interact with the hydrophobic cavity.May have lower loading capacity compared to polysaccharide-based CSPs.
Protein-Based (e.g., CHIRALPAK® AGP, HSA, CBH) Utilizes immobilized proteins that have numerous chiral centers and binding sites.[4]Can be highly selective, especially for compounds that mimic natural ligands.Can be sensitive to mobile phase composition and temperature.
Macrocyclic Antibiotic-Based (e.g., Chirobiotic™) These CSPs, such as those based on vancomycin or teicoplanin, offer a complex array of interaction sites, including hydrophobic pockets, hydrogen bond donors/acceptors, and ionic groups.Versatile and can separate a broad range of chiral molecules.

For the purpose of this guide, we will focus on a comparative study between a polysaccharide-based CSP, Lux® Cellulose-1 , and a cyclodextrin-based CSP, CYCLOBOND™ I 2000 DMP , for the chiral separation of a model compound: (1R,2S)-N-benzyl-2-phenylcyclohexan-1-amine.

The Experimental Journey: From Method Development to Validation

Our objective is to develop and validate a chiral HPLC method to determine the enantiomeric purity of our model compound, with a particular focus on quantifying the undesired enantiomer as a chiral impurity.

Step 1: Method Development and Optimization

A systematic screening approach is the most efficient path to a successful chiral separation.

G cluster_0 Method Development Workflow A Define Analytical Target Profile (ATP) B Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide, Cyclodextrin) C Screen Mobile Phases (Normal, Reversed, Polar Organic) D Optimize Method Parameters (Flow Rate, Temperature, Modifiers) E Achieve Baseline Separation (Rs > 1.7)

Initial Screening Conditions:

  • Columns:

    • Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)

    • CYCLOBOND™ I 2000 DMP (250 x 4.6 mm, 5 µm)

  • Mobile Phases (Isocratic):

    • Normal Phase: n-Hexane/Isopropanol (IPA) with 0.1% Diethylamine (DEA)

    • Reversed Phase: Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

Screening Results and Optimization:

The polysaccharide-based column, Lux® Cellulose-1, in normal phase mode, showed superior initial separation. The amine modifier (DEA) is crucial for improving peak shape and reducing tailing of the basic cyclohexylamine.

ColumnMobile PhaseResolution (Rs)Observations
Lux® Cellulose-1 n-Hexane/IPA/DEA (90:10:0.1)2.1Good separation, reasonable runtime.
CYCLOBOND™ I 2000 DMPn-Hexane/IPA/DEA (90:10:0.1)1.2Partial separation, significant tailing.
Lux® Cellulose-1ACN/H2O/TFA (60:40:0.1)0.8Poor resolution.
CYCLOBOND™ I 2000 DMPACN/H2O/TFA (60:40:0.1)No separationCo-elution of enantiomers.

Based on these results, the Lux® Cellulose-1 column with a normal phase mobile phase was selected for further optimization. The mobile phase composition was fine-tuned to achieve optimal resolution and analysis time.

Optimized Method:

  • Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Ethanol/DEA (85:15:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Step 2: Method Validation Protocol

The validated method provides documented evidence that the procedure is suitable for its intended purpose. The validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

G cluster_1 Method Validation Workflow (ICH Q2(R1)) F System Suitability G Specificity H Linearity & Range I Accuracy (Recovery) J Precision (Repeatability & Intermediate) K Limit of Quantitation (LOQ) L Robustness M Validated Method

Validation Parameters and Acceptance Criteria:

Validation ParameterPurposeTypical Acceptance Criteria
System Suitability To ensure the chromatographic system is performing adequately.Resolution (Rs) > 1.7, Tailing factor (T) < 2.0, %RSD of peak area < 2.0% (n=6)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.No interference from placebo or known impurities at the retention time of the enantiomers.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For an impurity, from the reporting limit to 120% of the specification.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% for the impurity at different concentrations.
Precision (Repeatability) The precision of the method over a short interval of time under the same operating conditions.%RSD ≤ 5.0% for the impurity at the specification limit.
Intermediate Precision The precision of the method within the same laboratory over different days and with different analysts.%RSD ≤ 10.0% for the impurity at the specification limit.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters remain within acceptance criteria.

Experimental Data from Validation:

The following tables summarize the experimental data obtained during the validation of the chiral HPLC method for (1R,2S)-N-benzyl-2-phenylcyclohexan-1-amine.

System Suitability:

ParameterResultAcceptance Criteria
Resolution (Rs)2.5> 1.7
Tailing Factor (T)1.2< 2.0
%RSD of Peak Area (n=6)0.8%< 2.0%

Linearity of the Undesired Enantiomer:

A linear relationship was established over the range of 0.05% to 0.5% of the nominal concentration of the main enantiomer, with a correlation coefficient (r²) of 0.9995.

Accuracy (Recovery) of the Undesired Enantiomer:

Spiked Level (% of nominal)Mean Recovery (%)Acceptance Criteria
50%98.5%80-120%
100%101.2%80-120%
150%99.8%80-120%

Precision of the Undesired Enantiomer (at 0.15% level):

Precision Type%RSDAcceptance Criteria
Repeatability (n=6)2.5%≤ 5.0%
Intermediate Precision (n=12)4.2%≤ 10.0%

Limit of Quantitation (LOQ):

The LOQ for the undesired enantiomer was determined to be 0.05% of the nominal concentration of the main enantiomer, with a signal-to-noise ratio of 11.2.

Robustness:

The method was found to be robust with respect to small variations in mobile phase composition (±2% ethanol), flow rate (±0.1 mL/min), and temperature (±2 °C). In all cases, the system suitability criteria were met.

Troubleshooting Common Issues in Chiral Separations

IssuePotential CauseRecommended Action
Poor Resolution Inappropriate CSP or mobile phase.Screen different CSPs and mobile phase systems. Optimize mobile phase composition, temperature, and flow rate.
Peak Tailing Secondary interactions with the stationary phase.For basic compounds like cyclohexylamines, add a basic modifier (e.g., DEA) to the mobile phase.
Irreproducible Retention Times Column equilibration issues, mobile phase instability.Ensure adequate column equilibration before each run. Prepare fresh mobile phase daily.
Ghost Peaks Contamination of the mobile phase or HPLC system.Use high-purity solvents and prepare fresh mobile phase. Flush the system thoroughly.

Conclusion: A Validated Method for Confident Chiral Purity Assessment

This guide has demonstrated a systematic and scientifically sound approach to the development and validation of a chiral HPLC method for determining the enantiomeric purity of a substituted cyclohexylamine. By carefully selecting a polysaccharide-based chiral stationary phase and optimizing the normal phase chromatographic conditions, a robust and reliable method was established. The subsequent validation, performed in accordance with ICH guidelines, provides a high degree of assurance in the quality of the analytical data.

For researchers, scientists, and drug development professionals, the principles and practices outlined herein serve as a comprehensive framework for tackling the challenges of chiral separations. A well-validated chiral HPLC method is not merely a regulatory requirement; it is a cornerstone of ensuring the safety and efficacy of chiral drug products.

References

  • Phenomenex. (n.d.). APPLICATIONS. Retrieved from [Link]

  • LCGC. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases. Retrieved from [Link]

  • LCGC. (2023). Enantiomer Separations. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

Sources

Comparative Guide to Elemental Analysis Systems for Pharmaceutical Intermediates (Target: C13H19NO)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural integrity of pharmaceutical intermediates is paramount. Compounds with the molecular formula C13H19NO—such as the analgesic intermediate Ibuprofenamide or the stimulant Amfepramone—require rigorous elemental verification to confirm purity, detect synthetic byproducts, and ensure regulatory compliance[1].

With a theoretical molar mass of 205.30 g/mol , the expected mass fractions for a pure C13H19NO compound are precisely 76.06% Carbon, 9.33% Hydrogen, 6.82% Nitrogen, and 7.79% Oxygen [2]. This guide objectively compares the top-tier CHNS/O elemental analyzers on the market and provides a field-proven, self-validating protocol for the exact quantification of these elements.

Comparative Analysis of High-Performance Elemental Analyzers

The core challenge in analyzing C13H19NO compounds lies in the complete cleavage of refractory C-N bonds and the accurate separation of the resulting combustion gases. We evaluate three industry-standard systems based on their separation mechanisms and operational causality:

  • Thermo Fisher FlashSmart: This system employs a modified Dumas method utilizing dynamic flash combustion followed by Gas Chromatography (GC) separation[3]. It is optimized for high-throughput environments, featuring a Multi-Valve Control (MVC) module that allows seamless, automated switching between CHN and Oxygen analytical channels[3].

  • Elementar vario EL cube: Distinguished by its Advanced Purge and Trap (APT) technology, this analyzer offers exceptionally sharp peak separation[4]. It is engineered to handle extreme C/N elemental ratios (up to 12,000:1) and can accommodate large sample sizes up to 20 mg of organic matter, making it ideal for highly heterogeneous or challenging matrices[4].

  • PerkinElmer 2400 Series II: Instead of traditional peak separation, this system utilizes a steady-state frontal chromatography approach[5]. The design traps and selectively releases gases to produce a stepwise signal, ensuring rapid analysis times (CHN in under six minutes) and robust mechanical reliability[5].

Table 1: Technical Comparison of CHNS/O Analyzers
Analyzer ModelSeparation MechanismKey Technical AdvantageTypical Analysis Time (CHN)
Elementar vario EL cube Advanced Purge & Trap (APT)Handles extreme C/N ratios (up to 12,000:1)~10-12 min
Thermo Fisher FlashSmart Gas Chromatography (GC)Multi-Valve Control for automated channel switching~5 min
PerkinElmer 2400 Series II Frontal ChromatographySteady-state stepwise signal for robust reliability< 6 min

Mechanistic Workflow

The fundamental principle of CHNO analysis relies on the quantitative conversion of the solid C13H19NO sample into measurable gases. The logical relationship between combustion, reduction, and detection is visualized below.

CHNO_Workflow N1 1. Sample Encapsulation (C13H19NO in Sn/Ag) N2 2. Dynamic Combustion (1000°C + O2) N1->N2 Injection N3 3. Catalytic Reduction (Cu at 850°C) N2->N3 NOx, CO2, H2O N4 4. Gas Separation (GC / Purge & Trap) N3->N4 N2, CO2, H2O N5 5. TCD Detection (Quantification) N4->N5 Sequential Elution

Figure 1: Mechanistic pathway of dynamic flash combustion and gas separation for CHNO analysis.

Self-Validating Experimental Protocol for C13H19NO

To ensure absolute scientific integrity, the following methodology is designed as a self-validating system . It does not merely generate data; it continuously verifies its own accuracy through integrated causality checks.

Step 1: System Equilibration & Blank Baseline
  • Action: Run 3-5 empty capsules until the baseline signal is completely stable.

  • Causality: Capsules contain trace impurities. Establishing a stable blank baseline ensures that the background signal from the encapsulation material and atmospheric gases (N2, O2) introduced during autosampler rotation are mathematically subtracted from the final sample integration.

Step 2: Calibration via K-Factor Validation
  • Action: Analyze a certified reference material (e.g., Acetanilide) in triplicate.

  • Causality: The Thermal Conductivity Detector (TCD) response is relative. The K-factor establishes the linear relationship between the integrated peak area and the absolute mass of each element.

  • Self-Validation Loop: If the calculated mass fraction of the standard drifts by >0.15% from its theoretical value, the system automatically invalidates the batch, triggers a leak-check diagnostic, and halts the queue.

Step 3: Sample Encapsulation
  • Action: Accurately weigh 1.5–2.0 mg of the C13H19NO compound into a tin capsule for CHN analysis, or a silver capsule for Oxygen analysis.

  • Causality: Tin is chosen for CHN because its highly exothermic oxidation momentarily raises the local sample temperature to ~1800°C, ensuring the complete cleavage of refractory C-N bonds. Conversely, silver is used for Oxygen analysis because it does not oxidize and interfere with the high-temperature pyrolysis required to convert organic oxygen to carbon monoxide (CO).

Step 4: Flash Combustion & Catalytic Reduction
  • Action: Drop the sample into a 1000°C quartz tube under a dynamic pulse of high-purity O2, followed by passage through a copper reduction catalyst at 850°C.

  • Causality: Combustion converts the sample into CO2, H2O, and NOx. The copper catalyst is strictly required to reduce NOx species to N2 gas and to scrub excess O2, preventing peak overlap and TCD filament oxidation.

Step 5: Chromatographic Separation & Detection
  • Action: Separate the gas mixture via GC or APT and quantify using a TCD.

  • Causality: Helium is utilized as the carrier gas because its exceptionally high thermal conductivity contrasts sharply with the lower conductivities of CO2, H2O, and N2. This physical disparity maximizes the signal-to-noise ratio at the detector[3].

Table 2: Theoretical vs. Expected Experimental Precision for C13H19NO

When the protocol is executed correctly, the experimental data must fall within the acceptable ranges outlined below[2]. Deviations point to specific mechanistic failures.

ElementTheoretical Mass Fraction (%)Acceptable Experimental Range (%)Causality for Deviation
Carbon (C) 76.0675.76 – 76.36Incomplete combustion; requires O2 injection optimization.
Hydrogen (H) 9.339.03 – 9.63Atmospheric moisture contamination during sample prep.
Nitrogen (N) 6.826.52 – 7.12Incomplete NOx reduction; indicates depleted Cu catalyst.
Oxygen (O) 7.797.49 – 8.09Pyrolysis inefficiency; requires higher furnace temperature.
References
  • Ibuprofenamide | C13H19NO | CID 101072 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • An Efficient Approach to Aromatic Aminomethylation Using Dichloromethane as Methylene Source Source: Frontiers in Chemistry URL:[Link]

  • Organic elemental analyzer vario EL cube - Elementar Source: Elementar Americas URL:[Link]

Sources

Spectroscopic Differentiation of Regioisomers in Phenylcyclohexanamines: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Forensic Context[1]

Phenylcyclohexanamines (PCAs) represent a critical structural class in forensic chemistry, serving as the backbone for dissociative anesthetics like Phencyclidine (PCP) and Ketamine. The emergence of New Psychoactive Substances (NPS) has introduced a plethora of ring-substituted PCAs (e.g., fluorophenylcyclohexanamines, methylphenylcyclohexanamines).

The Analytical Challenge: The differentiation of positional regioisomers (ortho, meta, para) is the single greatest challenge in the identification of these analogs.

  • Mass Spectrometry (GC-MS): Often fails to distinguish isomers because the primary fragmentation occurs at the cyclohexane ring, distant from the aromatic substitution site.

  • Infrared Spectroscopy (IR): Provides definitive differentiation via Out-of-Plane (OOP) bending vibrations.[1]

  • NMR: Offers structural certainty but requires sample isolation and higher purity.

This guide provides an evidence-based workflow for differentiating these isomers, prioritizing the integration of GC-MS for screening and GC-IRD/FTIR for confirmation.

Comparative Analysis of Spectroscopic Techniques

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Status: Screening Tool (Low Specificity for Regioisomers)

In Electron Ionization (EI) MS, PCAs undergo a characteristic


-cleavage adjacent to the nitrogen atom. This fragmentation pathway is energetically favorable and dominates the spectrum.
  • Mechanism: The ionization triggers the loss of the alkyl or aryl group attached to the

    
    -carbon, or ring opening of the cyclohexane.
    
  • The Blind Spot: Because the primary fragmentation events occur on the saturated ring or the amine chain, the aromatic ring (where the ortho/meta/para difference exists) often remains intact as a stable tropylium or phenyl cation. Consequently, the mass spectra of regioisomers are frequently identical.

Table 1: Representative EI-MS Data for Substituted PCAs

FeatureOrtho-IsomerMeta-IsomerPara-IsomerAnalytical Implication
Molecular Ion (

)
Present (Weak)Present (Weak)Present (Weak)Identical

; cannot differentiate.
Base Peak Immonium IonImmonium IonImmonium IonDominated by amine fragmentation (e.g.,

56, 70).
Tropylium Ion VariableVariableVariableMay show slight intensity variance, but unreliable for ID.
Conclusion Indistinguishable Indistinguishable Indistinguishable Requires Orthogonal Testing
B. Infrared Spectroscopy (GC-IRD / FTIR)

Status: Confirmatory Tool (High Specificity)

Infrared spectroscopy is the "Gold Standard" for differentiating aromatic substitution patterns. The differentiation relies on the C-H Out-of-Plane (OOP) Bending Vibrations in the "fingerprint region" (650–900 cm⁻¹). These vibrations are mechanically coupled to the specific geometry of hydrogens remaining on the benzene ring.

Table 2: Diagnostic IR Wavenumbers for Phenyl Substitution Patterns

Substitution PatternDiagnostic Region (cm⁻¹)Description of BandsMechanistic Cause
Ortho (1,2-disubstituted) 735 – 770 Single strong band.4 adjacent free H atoms moving in phase.
Meta (1,3-disubstituted) 690 – 710 & 750 – 810 Two or three medium/strong bands.[2]3 adjacent free H atoms + 1 isolated H atom.
Para (1,4-disubstituted) 810 – 850 Single strong band (often higher freq).2 sets of 2 adjacent free H atoms.

Technical Insight: For PCAs, the para isomer consistently exhibits a shift to higher wavenumbers (>800 cm⁻¹) compared to the ortho isomer (~750 cm⁻¹), providing a binary "Go/No-Go" decision point.

C. Nuclear Magnetic Resonance (NMR)

Status: Reference Standard

While less common in routine high-throughput screening,


H-NMR provides the ultimate structural proof via spin-spin coupling (

-coupling) of the aromatic protons.
  • Ortho: Complex multiplets (ABCD or similar systems).

  • Para: Characteristic symmetric AA'BB' system (often appearing as two "doublets").

  • Meta: Key singlet (or broad singlet) for the isolated proton between substituents.

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the scientific rationale behind the technique selection.

Diagram 1: The Analytical Decision Matrix

This workflow ensures legal defensibility by moving from ambiguous screening to definitive confirmation.

AnalyticalWorkflow Sample Unknown PCA Sample GCMS GC-MS Screening (EI Mode) Sample->GCMS ResultMS Result: Molecular Ion Found Isomers Indistinguishable GCMS->ResultMS Identical Fragmentation Decision Select Confirmation Path ResultMS->Decision GCIRD GC-IRD / FTIR (Vapor Phase) Decision->GCIRD Routine Forensic Path NMR 1H-NMR (Isolation Required) Decision->NMR Reference Material Generation Ortho Ortho ID: Band @ ~750 cm⁻¹ GCIRD->Ortho Meta Meta ID: Bands @ ~690 & 780 cm⁻¹ GCIRD->Meta Para Para ID: Band @ ~820 cm⁻¹ GCIRD->Para

Caption: Analytical workflow for PCA isomer differentiation. Note the critical transition from MS (screening) to IR/NMR (confirmation) to resolve regioisomeric ambiguity.

Diagram 2: Mechanistic Basis of Differentiation

Why does MS fail where IR succeeds?

Mechanism cluster_MS Mass Spectrometry (EI) cluster_IR Infrared Spectroscopy Molecule Substituted PCA (Ortho/Meta/Para) Frag Alpha-Cleavage (Loss of Amine/Alkyl) Molecule->Frag High Energy Vib C-H Out-of-Plane Bending (Ring Vibration) Molecule->Vib IR Absorption Ion Common Immonium Ion (No Ring Info) Frag->Ion Pattern Unique Fingerprint (o: 750, p: 820 cm⁻¹) Vib->Pattern

Caption: Mechanistic divergence. MS fragments the molecule away from the chiral/isomer center, while IR probes the geometric vibration of the aromatic ring itself.

Experimental Protocols

Protocol A: GC-MS Screening Conditions

Objective: Determine molecular weight and class (PCA).

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL methanol.

  • Column: DB-5MS or equivalent (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: Hold 5 min.

  • MS Source: 230°C, 70 eV Electron Ionization.

  • Scan Range: 40–500 amu.

Protocol B: GC-IRD Confirmatory Conditions

Objective: Differentiate regioisomers.

  • Instrument: GC coupled with a vapor-phase IR detector (light pipe interface).

  • Light Pipe Temp: 280°C (Must prevent condensation).

  • Transfer Line: 280°C.

  • Resolution: 8 cm⁻¹.

  • Data Processing:

    • Extract the chromatogram.

    • Select the peak apex.

    • Apply background subtraction (critical to remove carrier gas/column bleed noise).

    • Focus Region: Zoom into 600–900 cm⁻¹ for determination.

References

  • Differentiation of Positional Isomers utilizing GC-IRD . JSB Application Notes. Available at: [Link]

  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy . The Analyst, Royal Society of Chemistry. Available at: [Link]

  • SWGDRUG Recommendations . Scientific Working Group for the Analysis of Seized Drugs. (Standard for orthogonal identification techniques). Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Methoxy-4-phenylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methoxy-4-phenylcyclohexan-1-amine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting the best practices in laboratory chemical management.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for 2-Methoxy-4-phenylcyclohexan-1-amine was not available in the search, its structure as a substituted cyclohexylamine allows us to infer likely hazards based on this chemical class. Amines can be corrosive, irritants, and may possess toxicity.[1][2][3] A comprehensive risk assessment is the first step in a self-validating safety system.

Inferred Hazard Profile:

Hazard ClassPotential Effects & RationaleRecommended Precautionary Actions
Skin Corrosion/Irritation Amine groups are often basic and can cause skin burns or irritation upon contact.[1]Wear chemical-resistant gloves and a lab coat.[2] Avoid all direct skin contact.
Serious Eye Damage/Irritation Like many amines, this compound is likely to cause serious eye damage upon contact.[1]Wear safety goggles or a full-face shield.[4]
Acute Toxicity (Oral/Dermal/Inhalation) Harmful if swallowed, in contact with skin, or if inhaled are common hazards for amine compounds.[1]Handle only in well-ventilated areas, preferably within a chemical fume hood.[5] Avoid creating aerosols or dust.[6]
Environmental Hazard Improper disposal can be harmful to aquatic life.[7]Do not discharge to any sewer or waterway.[7]

All laboratory personnel must treat chemical waste as hazardous unless confirmed otherwise by a qualified professional.[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the potential hazards, the following PPE is mandatory when handling 2-Methoxy-4-phenylcyclohexan-1-amine for disposal. This equipment is non-negotiable and serves to protect you from exposure.[10]

  • Hand Protection: Chemical-resistant gloves (nitrile or neoprene are generally suitable for amines).[4]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[11]

  • Skin and Body Protection: A long-sleeved lab coat is required. For larger quantities or when cleaning spills, chemical-resistant coveralls or an apron may be necessary.[10][12]

  • Respiratory Protection: All handling of the pure compound or its concentrated waste should be performed in a chemical fume hood.[13] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors/amines may be required.[2]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal route depends on the nature of the waste—whether it's a small quantity, bulk material, or a contaminated container. Never dispose of amines or other chemicals down the drain.[7][14]

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions and significantly increases disposal costs.[8]

  • Designate a Waste Container: Use a dedicated, compatible container for 2-Methoxy-4-phenylcyclohexan-1-amine waste. Plastic containers are often preferred.[15] The container must be in good condition, with no leaks, and have a tightly sealing cap.[8][13]

  • Label Immediately: As soon as the first drop of waste is added, the container must be labeled.[8][9] Federal regulations require the label to include the words "Hazardous Waste" and a clear identification of the contents.[16][17]

    • Label Contents: "Hazardous Waste: 2-Methoxy-4-phenylcyclohexan-1-amine in [Solvent, if any]".

    • Include Hazard Pictograms: Based on the inferred hazards, include pictograms for corrosion, toxicity, and environmental hazard.

  • Accumulate Safely: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[14][15] Keep the container closed at all times except when adding waste.[9][15]

Step 2: Managing Different Waste Types
  • Bulk Quantities & Reaction Residues: Carefully transfer all unwanted material into your designated, labeled hazardous waste container.

  • Small Spills & Contaminated Materials: Absorbent materials used to clean up spills of 2-Methoxy-4-phenylcyclohexan-1-amine are also considered hazardous waste.[8][9]

    • Absorb the spill with a compatible absorbent material (e.g., vermiculite or sand).

    • Sweep the contaminated material into a suitable container.

    • Dispose of this container as hazardous waste.

  • Decontamination of Empty Containers: An "empty" container that held a hazardous chemical must be properly decontaminated before being disposed of as regular trash.[18][19]

    • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the amine residue.[18][20]

    • Collect Rinsate: The solvent used for rinsing (the rinsate) is now considered hazardous waste and MUST be collected in your designated hazardous waste container.[9][13][21] Do not pour it down the drain.[21]

    • Air Dry: Allow the rinsed container to air dry completely in a chemical fume hood.[18][19]

    • Deface Label: Completely remove or obscure the original chemical label with a permanent marker.[19][20]

    • Mark as Empty: Clearly write "EMPTY" or "MT" on the container.[20][21]

    • Final Disposal: Once these steps are completed, the container may be disposed of as regular laboratory trash or recycling, in accordance with your institution's policies.[18][21]

Step 3: Arranging for Final Disposal

Laboratory personnel are responsible for the waste from the moment it is generated until it is collected by trained professionals.[14]

  • Contact EHS: Do not transport hazardous waste yourself.[9] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[9][15]

  • Provide Information: Be prepared to provide an accurate description of the waste to EHS personnel, who will manage its transfer to a licensed hazardous waste disposal company.[14]

The following diagram outlines the decision-making process for the proper disposal of waste related to 2-Methoxy-4-phenylcyclohexan-1-amine.

G cluster_0 Initial Assessment cluster_1 Waste Characterization cluster_2 Immediate Action cluster_3 Container Decontamination Workflow cluster_4 Final Disposal Pathway start Waste Generation: 2-Methoxy-4-phenylcyclohexan-1-amine waste_type Identify Waste Type start->waste_type bulk Bulk Liquid or Reaction Residue waste_type->bulk Pure compound or solution spill Spill or Contaminated Labware (gloves, paper) waste_type->spill Contaminated material container Empty Reagent Container waste_type->container Emptied collect_hw Collect in a labeled Hazardous Waste Container (Halogen-free organic waste) bulk->collect_hw absorb Absorb with inert material (e.g., vermiculite) spill->absorb rinse Triple-rinse with appropriate solvent container->rinse store_saa Store sealed container in Satellite Accumulation Area (SAA) collect_hw->store_saa absorb->collect_hw collect_rinsate Collect rinsate in Hazardous Waste Container rinse->collect_rinsate dry_container Air-dry container in fume hood collect_rinsate->dry_container deface Deface original label & mark as 'EMPTY' dry_container->deface trash Dispose of container in regular lab trash/ recycling per site policy deface->trash contact_ehs Contact EHS for pickup by licensed vendor store_saa->contact_ehs

Disposal workflow for 2-Methoxy-4-phenylcyclohexan-1-amine.

Regulatory Compliance and Best Practices

Adherence to regulations set forth by agencies like the Environmental Protection Agency (EPA) is not optional.[8][14]

  • Waste Minimization: As a guiding principle, always seek to minimize the amount of waste generated. Order only the quantity of chemical needed for your research.[14][15]

  • Know Your Generator Status: The EPA classifies facilities as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG), with different regulations applying to each.[17] Be aware of your institution's status.

  • Documentation: Maintain accurate records of your chemical inventory and waste generation.

By following these procedures, you contribute to a culture of safety, ensuring that our innovative work does not come at the cost of personal or environmental health. Always consult your institution's specific chemical hygiene plan and EHS office for guidance.

References

  • Decontaminating Empty Containers. Division of Research Safety, University of Illinois. Available from: [Link]

  • Safety Data Sheet. [Generic for Amine Mixture]. Available from: [Link]

  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office, [Institution Redacted]. Available from: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available from: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. [Source Redacted]. Available from: [Link]

  • What are the Health and Safety Guidelines for Using Amines?. [Source Redacted]. Available from: [Link]

  • What is the Best Way to Dispose of Chemical Containers?. Greenflow. Available from: [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available from: [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. Available from: [Link]

  • How to Properly Dispose of Empty Chemical Containers. MLI Environmental. Available from: [Link]

  • Chemical Containers. Case Western Reserve University Environmental Health and Safety. Available from: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Source Redacted]. Available from: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania Environmental Health and Radiation Safety. Available from: [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. Available from: [Link]

  • Personal Protective Equipment: Chemical Handling. Good Day's Work. Available from: [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. VelSafe. Available from: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available from: [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Protect IU, Indiana University. Available from: [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]

Sources

Personal protective equipment for handling 2-Methoxy-4-phenylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic system of risk mitigation. When handling specialized research chemicals like 2-Methoxy-4-phenylcyclohexan-1-amine (and its hydrochloride salts), understanding the molecular structure is the first step in designing an effective Personal Protective Equipment (PPE) and operational strategy.

This compound is a specialized alicyclic primary amine. Its structural motifs—a basic primary amine group, a lipophilic cyclohexane core, a methoxy ether linkage, and a bulky phenyl ring—dictate its physical and toxicological properties. While the amine group imparts alkalinity and corrosivity, the lipophilic rings significantly enhance dermal penetration compared to simple aliphatic amines. Therefore, standard laboratory apparel is insufficient; a rigorously designed PPE and engineering control system is required to comply with the OSHA Laboratory Standard[1].

Hazard Assessment & Mechanistic Causality

To design a self-validating safety protocol, we must first understand the causality behind the hazards. Table 1 summarizes the mechanistic risks associated with this class of lipophilic amines.

Table 1: Hazard Assessment & Mechanistic Causality

Hazard CategoryMechanistic CauseOperational Consequence
Corrosivity / Irritation The unprotonated primary amine (

) acts as a Lewis base and nucleophile, hydrolyzing lipid bilayers and denaturing cellular proteins.
Severe eye damage, skin burns, and respiratory tract irritation upon contact.
Dermal Permeation The phenyl and cyclohexane rings increase the partition coefficient (LogP), making the molecule highly lipophilic.Rapid absorption through the stratum corneum (skin), bypassing standard aqueous barriers and leading to systemic toxicity.
Sensitization Amines can act as haptens, covalently binding to skin proteins to trigger a targeted immune response.Allergic contact dermatitis and respiratory sensitization upon repeated, low-level exposure.
Reactivity Amines react exothermically with oxidizing agents, heavy metal salts, and concentrated acids[2].Potential for localized thermal events or pressurization if waste is improperly segregated.

Required Personal Protective Equipment (PPE) System

Under OSHA 29 CFR 1910.132[3], PPE selection must be directly mapped to the hazard assessment. For 2-Methoxy-4-phenylcyclohexan-1-amine, the following system is mandatory:

  • Hand Protection (OSHA 29 CFR 1910.138):

    • Transient Contact: Heavy-duty Nitrile gloves (minimum 5-8 mil thickness).

    • Prolonged Handling/Spill Cleanup:Butyl rubber or laminate (e.g., Silver Shield) gloves are required. Causality: Lipophilic amines can rapidly permeate standard latex or thin nitrile. Butyl rubber provides a highly cross-linked barrier against organic bases.

  • Eye/Face Protection (OSHA 29 CFR 1910.133):

    • Indirect-vented chemical splash goggles (ANSI Z87.1 compliant) are mandatory.

    • If handling bulk liquids (>100 mL) or performing transfers outside a closed system, a full face shield must be worn over the goggles. Causality: Amines cause rapid saponification of corneal tissue; a face shield prevents catastrophic splash injuries.

  • Respiratory Protection (OSHA 29 CFR 1910.134):

    • All handling must occur within a certified chemical fume hood.

    • If engineering controls fail or during a spill response, a NIOSH-approved half-face or full-face respirator equipped with Organic Vapor/Acid Gas (OV/AG) cartridges is required.

  • Body Protection: A flame-resistant (FR) or 100% cotton lab coat, long pants, and closed-toe, non-porous shoes. Causality: Synthetic fibers (like polyester) can melt into the skin if the amine triggers an exothermic reaction with incompatible materials.

Operational Protocol: Self-Validating Handling Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety condition is verified.

Step 1: Engineering Control Verification Before opening the chemical container, verify the fume hood face velocity is between 80–100 feet per minute (0.4–0.5 m/s). Validation: Check the digital monitor or tape a small piece of tissue to the sash to visually confirm inward directional airflow.

Step 2: Material Transfer & Weighing

  • If handling the Hydrochloride Salt: The primary risk is dust inhalation. Use anti-static weigh boats and a static eliminator (ionizer) to prevent aerosolization of the fine powder.

  • If handling the Free Base: The primary risk is vapor and dermal contact. Transfer the viscous liquid using a positive displacement pipette to prevent dripping. Always use secondary containment (e.g., a PTFE tray) under the analytical balance.

Step 3: Decontamination After handling, do not simply wash surfaces with water. Causality: The free base amine is poorly water-soluble. Wipe down the balance and hood surfaces with a dilute acidic solution (e.g., 1% acetic acid or citric acid). This protonates the residual amine, converting it into a water-soluble, non-volatile salt, which can then be safely wiped away with DI water.

Workflow Start Risk Assessment & Protocol Review PPE Don PPE System (Butyl/Nitrile, Goggles) Start->PPE Hood Verify Engineering Controls (Fume Hood Face Velocity) PPE->Hood Handle Execute Handling Protocol (Secondary Containment) Hood->Handle Spill Spill Detected? Handle->Spill Neutralize Neutralize with Weak Acid (e.g., Citric Acid) Spill->Neutralize Yes Decon Decontaminate Surfaces (1% Acetic Acid wash) Spill->Decon No Neutralize->Decon Waste Segregate as Hazardous Amine Waste Decon->Waste

Fig 1. Operational safety and spill response workflow for handling lipophilic amines.

Spill Response & Disposal Plan

In the event of a spill, standard absorbent pads are insufficient because they do not neutralize the vapor hazard.

Spill Response Procedure:

  • Isolate: Lower the fume hood sash and alert laboratory personnel.

  • Protect: Don your OV/AG respirator and heavy-duty Butyl gloves.

  • Neutralize: Liberally cover the spill with a solid weak acid (e.g., citric acid powder or sodium bisulfate). Causality: This triggers an acid-base neutralization, quenching the nucleophilic reactivity of the amine and eliminating volatile vapors[4].

  • Absorb & Collect: Once neutralized, sweep the solid salt complex into a chemically compatible, sealable container using a non-sparking scoop.

Disposal Plan: According to the National Research Council's guidelines for chemical management[5], amine waste requires strict segregation.

  • Container Selection: Do not store amine waste in metal containers (e.g., galvanized steel safety cans), as amines are highly corrosive to metals over time. Use high-density polyethylene (HDPE) or glass containers.

  • Segregation: Strictly segregate this waste from oxidizing agents, halogenated solvents, and concentrated acids to prevent exothermic reactions in the waste accumulation area.

References

  • Title: 29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: 29 CFR 1910.132 - Personal Protective Equipment (General Requirements) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011) Source: National Research Council (US) Committee on Prudent Practices in the Laboratory / NCBI Bookshelf URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.